Product packaging for Piperidin-3-one hydrochloride(Cat. No.:CAS No. 61644-00-6)

Piperidin-3-one hydrochloride

Cat. No.: B1370349
CAS No.: 61644-00-6
M. Wt: 135.59 g/mol
InChI Key: KDHKOJFFKXGPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Piperidin-3-one hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10ClNO B1370349 Piperidin-3-one hydrochloride CAS No. 61644-00-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c7-5-2-1-3-6-4-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHKOJFFKXGPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627629
Record name Piperidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61644-00-6
Record name Piperidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidin-3-one hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its constrained cyclic ketone structure serves as a versatile scaffold for constructing complex molecular architectures, particularly in the development of novel therapeutics.[1] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization of the final compound. The narrative is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven insights into the synthesis and validation of this important chemical intermediate.

Introduction: The Strategic Importance of Piperidin-3-one

The piperidine ring is a ubiquitous motif found in a vast array of natural alkaloids and synthetic pharmaceuticals.[2] Among its derivatives, Piperidin-3-one is of particular interest due to the strategic placement of its carbonyl group, which allows for a wide range of chemical transformations. This functionality enables its use as a key intermediate in the synthesis of diverse bioactive compounds, including kinase inhibitors for cancer therapy, agents targeting neurological disorders, and novel analgesics.[1][3]

The compound is typically handled and stored as its hydrochloride salt, which enhances its stability and simplifies handling in a laboratory setting.[1] This guide focuses on a classical and reliable synthetic approach involving a Dieckmann condensation to form the core piperidone ring, followed by deprotection and salt formation.

Physicochemical Properties

A summary of the key properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 61644-00-6[1][4]
Molecular Formula C₅H₉NO·HCl (or C₅H₁₀ClNO)[1][4]
Molecular Weight 135.59 - 135.61 g/mol [1][4][5]
Appearance White to maple solid/crystalline powder[1]
Melting Point 115-135 °C (range varies with purity)[1]
Solubility Soluble in polar protic solvents (e.g., water, methanol)
Storage Conditions 2-8 °C, inert atmosphere, protected from light and moisture[4][5]

Synthetic Strategy: A Validated Pathway

The construction of the 3-piperidone scaffold is most classically achieved via an intramolecular cyclization of a linear diester precursor, a transformation known as the Dieckmann condensation.[2][6] This approach offers a high degree of control and reliability. The overall synthetic workflow is designed as a self-validating system, where the successful isolation and characterization of intermediates confirm the progression of the reaction sequence.

The chosen strategy involves three primary stages:

  • Synthesis of the Diester Precursor: Construction of an N-substituted amino diester.

  • Ring Closure via Dieckmann Condensation: Intramolecular cyclization to form the N-substituted β-ketoester.

  • Hydrolysis, Decarboxylation, and Deprotection: Removal of the ester and N-protecting groups to yield the free base.

  • Salt Formation: Conversion to the stable hydrochloride salt.

For the purpose of this guide, we will use the benzyl group as the nitrogen protecting group due to its stability and ease of removal via catalytic hydrogenation.

Synthesis_Workflow A Benzylamine + Ethyl Acrylate (x2) (Michael Addition) B N,N-bis(2-ethoxycarbonylethyl)benzylamine (Diester Precursor) A->B C Sodium Ethoxide (Dieckmann Condensation) B->C D N-Benzyl-4-ethoxycarbonyl-3-piperidone (β-Ketoester Intermediate) C->D E Aqueous HCl, Heat (Hydrolysis & Decarboxylation) D->E F N-Benzyl-3-piperidone E->F G H₂, Pd/C (Catalytic Hydrogenation) F->G H Piperidin-3-one (Free Base) G->H I HCl in Ether/Isopropanol H->I J This compound (Final Product) I->J

Caption: Overall synthetic workflow for this compound.

Experimental Protocol: From Precursor to Product

This section provides a detailed methodology. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Stage 1: Synthesis of N-Benzyl-3-piperidone

The initial steps focus on creating the N-benzyl protected piperidone ring. This is a common strategy as the benzyl group is robust but can be cleanly removed in a later step.[7]

Step 1.1: Synthesis of the Diester Precursor via Michael Addition

  • Rationale: This step builds the linear carbon-nitrogen backbone required for cyclization. The Michael addition of benzylamine to two equivalents of ethyl acrylate is an efficient way to construct the N,N-bis(2-ethoxycarbonylethyl)benzylamine precursor.

  • Procedure:

    • To a round-bottom flask, add benzylamine (1.0 eq) and ethanol (approx. 5 mL per gram of benzylamine).

    • Cool the solution in an ice bath.

    • Add ethyl acrylate (2.2 eq) dropwise with stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

    • Remove the ethanol under reduced pressure to yield the crude diester, which can often be used in the next step without further purification.

Step 1.2: Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation

  • Rationale: This is the key ring-forming step. A strong base (sodium ethoxide) is used to deprotonate the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl of the other ester group in an intramolecular fashion. The resulting cyclic β-ketoester is then hydrolyzed and decarboxylated in a single acidic workup step to yield the target ketone.

  • Procedure:

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add the crude diester from Step 1.1, dissolved in anhydrous toluene, dropwise to the sodium ethoxide solution at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours. The formation of a thick precipitate indicates the reaction is proceeding.

    • Cool the mixture to room temperature and quench by carefully pouring it over ice.

    • Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of ~1.

    • Heat the acidic mixture to reflux for 8-12 hours to effect both hydrolysis of the ester and decarboxylation.

    • Cool the solution and make it basic (pH > 10) with a strong base (e.g., 50% NaOH solution).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-benzyl-3-piperidone.

Caption: Simplified mechanism of the Dieckmann condensation step.

Stage 2: Deprotection to Piperidin-3-one Free Base
  • Rationale: Catalytic hydrogenation is a highly effective and clean method for cleaving the N-benzyl group. The reaction uses hydrogen gas and a palladium catalyst to reduce the benzyl group to toluene, liberating the secondary amine.[7]

  • Procedure:

    • Dissolve the crude N-benzyl-3-piperidone from Stage 1 in methanol or ethanol.

    • Transfer the solution to a hydrogenation vessel.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake or stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

    • Concentrate the filtrate under reduced pressure to yield Piperidin-3-one as a free base, which is often an oil or low-melting solid.

Stage 3: Formation of this compound
  • Rationale: The free base can be unstable. Converting it to the hydrochloride salt increases its melting point, crystallinity, and long-term stability, making it easier to handle, weigh, and store.

  • Procedure:

    • Dissolve the crude Piperidin-3-one free base from Stage 2 in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed (or until the solution is acidic to litmus paper).

    • Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any soluble impurities.

    • Dry the product under vacuum to yield this compound as a solid.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. The following are standard characterization techniques and expected results.

Spectroscopic Analysis
TechniqueExpected ObservationsRationale
¹H NMR Signals corresponding to protons on the piperidine ring. The α-protons to the nitrogen and the carbonyl will have distinct chemical shifts. Broad signal for the N-H proton of the ammonium salt.Confirms the core structure and proton environment.
¹³C NMR A signal for the carbonyl carbon (C=O) typically in the range of 205-215 ppm. Four other signals for the CH₂ groups of the piperidine ring.Confirms the carbon skeleton and the presence of the ketone functionality.
FTIR Strong, sharp absorption band around 1720-1740 cm⁻¹ (C=O stretch). Broad absorption in the range of 2700-3100 cm⁻¹ (N⁺-H stretch of the ammonium salt).Provides definitive evidence of the ketone and the hydrochloride salt form.
Mass Spec. The mass spectrum will show the molecular ion peak for the free base (C₅H₉NO) at m/z ≈ 99.07.Confirms the molecular weight of the parent compound.[8]
Physical Analysis
  • Melting Point: A sharp melting point within the literature range (e.g., 115-126 °C) is a strong indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

  • Purity (by NMR): Quantitative NMR (qNMR) can be used to assess purity against a known standard. A purity of ≥95% is common for commercial-grade material.[1][9]

Conclusion

The synthesis of this compound via a Dieckmann condensation pathway is a robust and well-established method that provides reliable access to this valuable synthetic intermediate. The protocol described herein is designed to be a self-validating system, where careful execution and intermediate analysis ensure a successful outcome. Thorough characterization using a combination of spectroscopic and physical methods is essential to verify the structure and purity of the final product, ensuring its suitability for downstream applications in pharmaceutical research and development. The stability afforded by the hydrochloride salt form makes it an ideal candidate for long-term storage and use in a variety of synthetic endeavors.

References

Introduction: The Pivotal Role of Piperidin-3-one Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<-3A_22>## An In-Depth Technical Guide to the Reactivity and Stability of Piperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile heterocyclic building block of significant interest in the pharmaceutical and chemical industries. Its rigid, six-membered ring structure, incorporating both a secondary amine and a ketone, provides a valuable scaffold for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutics. The piperidine moiety is a ubiquitous structural motif found in numerous natural alkaloids and clinically approved drugs, highlighting its importance in medicinal chemistry. This guide offers a comprehensive exploration of the reactivity and stability of this compound, providing field-proven insights and detailed protocols to empower researchers in leveraging its full synthetic potential.

Physicochemical Properties: A Foundation for Understanding

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 61644-00-6
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.59 g/mol
Appearance White to maple crystalline powder/solid
Melting Point 115-135 °C
Solubility Soluble in polar protic solvents such as water and methanol.
Storage Conditions 2-8 °C, in a tightly sealed container with desiccant, protected from light and moisture.

Note: A hydrate form of this compound also exists (CAS 2828446-66-6).

Reactivity Profile: A Chemist's Guide to Synthetic Transformations

The reactivity of this compound is dictated by the interplay of its two key functional groups: the secondary amine and the ketone. The hydrochloride salt form significantly influences its reactivity, particularly that of the amine.

The Influence of the Hydrochloride Salt

The protonation of the piperidine nitrogen to form the hydrochloride salt renders the amine significantly less nucleophilic. This has a profound stabilizing effect, preventing self-condensation and other unwanted side reactions. For many reactions involving the amine, neutralization with a suitable base is a necessary first step to liberate the free, nucleophilic secondary amine.

Reactions at the Ketone Carbonyl

The carbonyl group at the 3-position is a versatile handle for a wide range of chemical transformations.

  • Reductive Amination: This is a cornerstone reaction for introducing diversity at the 3-position. The ketone can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (Na(OAc)₃BH) to yield the corresponding 3-amino-piperidine derivative. This reaction is fundamental in the synthesis of various bioactive molecules.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can be used to introduce new carbon-carbon bonds, leading to tertiary alcohols.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene through reactions like the Wittig reaction, providing a route to exocyclic double bonds or further functionalization.

Reactions Involving the Secondary Amine

Once deprotonated, the secondary amine is a potent nucleophile and can participate in a variety of bond-forming reactions.

  • N-Alkylation and N-Arylation: The secondary amine can be readily alkylated using alkyl halides or arylated via Buchwald-Hartwig or Ullmann coupling reactions to introduce a wide range of substituents on the nitrogen atom.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding N-acyl or N-sulfonyl piperidine derivatives. This is a common strategy to modify the electronic properties and biological activity of the piperidine scaffold.

  • Pictet-Spengler Reaction: The piperidine ring can participate in Pictet-Spengler type reactions with aldehydes or ketones, leading to the formation of fused heterocyclic systems.

G cluster_ketone Reactions at the Ketone cluster_amine Reactions at the Amine (after neutralization) Piperidin-3-one Piperidin-3-one Reductive_Amination Reductive Amination (+ R-NH2, [H]) Nucleophilic_Addition Nucleophilic Addition (+ R-MgBr) Wittig_Reaction Wittig Reaction (+ Ph3P=CHR) 3-Amino-piperidine 3-Amino-piperidine 3-Hydroxy-3-alkyl-piperidine 3-Hydroxy-3-alkyl-piperidine 3-Alkylidene-piperidine 3-Alkylidene-piperidine Free_Piperidin-3-one Piperidin-3-one (Free Base) N-Alkylation N-Alkylation (+ R-X) N-Acylation N-Acylation (+ RCOCl) N-Alkylated_Product N-Alkylated_Product N-Acylated_Product N-Acylated_Product Piperidin-3-one_HCl Piperidin-3-one Hydrochloride Piperidin-3-one_HCl->Piperidin-3-one Neutralization (e.g., Et3N) Piperidin-3-one_HCl->Free_Piperidin-3-one Neutralization (e.g., Et3N)

Stability Profile: Ensuring Integrity from Storage to Reaction

The stability of this compound is a critical consideration for its long-term storage and successful application in synthesis.

Storage and Handling Recommendations

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The use of a desiccant is recommended to prevent hydrolysis. Standard laboratory safety precautions, including the use of protective clothing and eye protection, should be observed during handling, as the compound may cause skin and eye irritation.

Degradation Pathways

While generally stable under recommended storage conditions, this compound can undergo degradation under certain conditions.

  • Hydrolysis: In the presence of moisture, the hydrochloride salt can facilitate the absorption of water, potentially leading to the formation of the hydrate.

  • Oxidation: While not extensively reported, the secondary amine is susceptible to oxidation over time, especially if exposed to air and light.

  • Self-Condensation: In its free base form, Piperidin-3-one can undergo self-condensation reactions, such as aldol-type reactions, leading to dimerization or polymerization. The hydrochloride salt form effectively prevents this.

  • Biodegradation: Studies on related piperidine structures suggest that microbial degradation can occur, typically initiated by the cleavage of a C-N bond, followed by deamination and oxidation.

G Piperidin-3-one_HCl Piperidin-3-one Hydrochloride Stable_Form Stable under recommended storage conditions Piperidin-3-one_HCl->Stable_Form 2-8°C, dry, dark Degradation_Pathways Potential Degradation Pathways Piperidin-3-one_HCl->Degradation_Pathways Hydrolysis Hydrolysis (Moisture) Degradation_Pathways->Hydrolysis Oxidation Oxidation (Air/Light) Degradation_Pathways->Oxidation Self_Condensation Self-Condensation (as Free Base) Degradation_Pathways->Self_Condensation Hydrate_Formation Hydrate_Formation Hydrolysis->Hydrate_Formation Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Dimers_Polymers Dimers_Polymers Self_Condensation->Dimers_Polymers

Experimental Protocols: Practical Methodologies

The following protocols provide a starting point for common transformations involving this compound. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired amine (1.1 eq) and a mild base such as triethylamine (1.2 eq) to neutralize the hydrochloride.

  • The mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: N-Boc Protection of Piperidin-3-one
  • This compound (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water.

  • Saturated aqueous sodium bicarbonate is added until the solution is basic.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added, and the mixture is stirred vigorously at room temperature for 12-24 hours.

  • The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting N-Boc-3-piperidone can be purified by column chromatography if necessary.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a reactive ketone and a modifiable secondary amine, coupled with its stability in the hydrochloride salt form, makes it an indispensable tool for the construction of complex nitrogen-containing heterocycles. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for researchers to effectively harness its synthetic potential in the pursuit of novel pharmaceuticals and functional materials.

A Technical Guide to the Spectroscopic Characterization of Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Piperidin-3-one hydrochloride (also known as 3-oxopiperidinium chloride), a crucial building block in medicinal chemistry. The structural elucidation of this compound is paramount for its effective use in the synthesis of novel therapeutics. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive reference for researchers. The interpretations provided are based on a combination of predictive methodologies and comparative analysis with structurally related compounds, a necessary approach in the absence of a complete, publicly available experimental dataset for this specific molecule.

Molecular Structure and Key Spectroscopic Features

This compound is a salt consisting of a protonated piperidin-3-one cation and a chloride anion. The positive charge is localized on the nitrogen atom, forming a piperidinium ring. This structural feature significantly influences the spectroscopic properties of the molecule, particularly the chemical shifts of the protons and carbons adjacent to the nitrogen atom in the NMR spectra and the vibrational frequencies in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure. The spectra are typically recorded in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt and requires a polar solvent for dissolution.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule. The protonation of the nitrogen atom leads to a downfield shift of the adjacent protons (H-2 and H-6) due to the electron-withdrawing effect of the positive charge. The presence of the carbonyl group at the C-3 position further influences the chemical shifts of the neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-23.5 - 3.8Triplet6-8
H-42.8 - 3.1Triplet6-8
H-52.0 - 2.3Multiplet-
H-63.3 - 3.6Triplet6-8
NH₂⁺9.0 - 10.0Broad Singlet-

Expertise & Experience Insights: The broadness of the NH₂⁺ peak is a characteristic feature resulting from quadrupolar relaxation and chemical exchange with the solvent. The exact chemical shift of this peak is highly dependent on the solvent, concentration, and temperature. The protons on C-2 and C-6, being adjacent to the positively charged nitrogen, are expected to be the most downfield among the methylene protons. The protons on C-4, being alpha to the carbonyl group, will also experience a downfield shift compared to a simple piperidine ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum of this compound is predicted to exhibit four signals, corresponding to the four chemically non-equivalent carbon atoms in the piperidine ring. The most downfield signal is expected to be the carbonyl carbon (C-3) due to its double bond to oxygen. The carbons adjacent to the nitrogen (C-2 and C-6) will also be shifted downfield due to the positive charge.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-245 - 50
C-3205 - 210
C-438 - 42
C-522 - 27
C-643 - 48

Authoritative Grounding: The prediction of these chemical shifts is based on established principles of NMR spectroscopy and comparison with related structures. For instance, the chemical shifts of piperidine hydrochloride itself provide a baseline for the effect of the protonated nitrogen. Further comparison with N-substituted and C-substituted piperidinones allows for a more refined prediction of the influence of the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the N-H bonds of the piperidinium ion, the C=O bond of the ketone, and the C-H bonds of the methylene groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency Range (cm⁻¹)Intensity
N-H Stretch (Ammonium Salt)2700 - 3100Strong, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Ketone)1710 - 1730Strong
N-H Bend (Ammonium Salt)1500 - 1600Medium
C-H Bend (Methylene)1400 - 1480Medium

Trustworthiness: The broad and strong absorption in the 2700-3100 cm⁻¹ region is a hallmark of an ammonium salt and is a key diagnostic feature for the protonated nitrogen in this compound. The strong absorption around 1720 cm⁻¹ is indicative of the carbonyl group of a six-membered ring ketone. An IR spectrum of the related piperidine hydrochloride from the NIST WebBook can be used for comparison of the piperidinium ion features.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, electrospray ionization (ESI) is the preferred method due to the ionic nature of the compound.

The mass spectrum is expected to show a prominent peak for the protonated molecule of the free base, piperidin-3-one, [M+H]⁺, at an m/z of approximately 100.07569.[2] The fragmentation of this molecular ion will provide further structural information.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (ESI+)

m/zProposed Fragment
100[M+H]⁺ of Piperidin-3-one
82Loss of H₂O
71Loss of CO
56Retro-Diels-Alder fragmentation

Expertise & Experience Insights: The fragmentation of piperidine derivatives is well-documented and often involves alpha-cleavage adjacent to the nitrogen and retro-Diels-Alder reactions.[3] The loss of carbon monoxide is a characteristic fragmentation for cyclic ketones. The presence of these key fragments would provide strong evidence for the piperidin-3-one structure.

Experimental Protocols

Sample Preparation and NMR Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 90° pulse angle and a relaxation delay of 5 seconds is recommended.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy Acquisition
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization, such as methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Visualizations

Molecular Structure and Numbering

Piperidin-3-one_hydrochloride cluster_molecule Piperidin-3-one Cation C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 O3 O C3->O3 = C5 C5 C4->C5 C6 C6 C5->C6 N1 N1-H₂⁺ C6->N1 N1->C2 Cl Cl⁻ N1->Cl Ionic Interaction

Caption: Structure of this compound with atom numbering.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Piperidin-3-one HCl Dissolve Dissolve in Deuterated Solvent Sample->Dissolve KBr Prepare KBr Pellet / ATR Sample->KBr MS Mass Spectrometer (ESI) Sample->MS NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FT-IR Spectrometer KBr->IR Analyze_NMR Analyze Chemical Shifts & Coupling Constants NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine m/z & Fragmentation MS->Analyze_MS Structure Structural Elucidation & Purity Assessment Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Handling of Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Piperidin-3-one hydrochloride (CAS No: 61644-00-6), a pivotal building block in contemporary pharmaceutical and chemical synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's solubility characteristics and delineates field-proven protocols for its safe handling, storage, and use. The methodologies described herein are designed to ensure both experimental integrity and personnel safety.

Introduction: The Synthetic Versatility of this compound

This compound is a heterocyclic organic compound widely employed as a key intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its piperidinone core provides a valuable scaffold for developing kinase inhibitors and other targeted therapeutics. The hydrochloride salt form enhances the compound's stability and modulates its solubility, making it amenable to a variety of reaction conditions. A thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization in research and development.

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₅H₁₀ClNO[2][3][4]
Molecular Weight 135.59 g/mol [2][3][4]
Appearance White to light yellow or brown crystalline powder/solid[1][5]
Melting Point Approximately 115-135 °C[1]

Solubility Profile: A Qualitative and Predictive Analysis

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a robust qualitative and predictive solubility profile can be established based on its chemical structure and empirical observations from supplier documentation.

Qualitative Solubility:

This compound is described as being soluble in polar protic solvents, most notably water and methanol. This solubility is attributed to the presence of the charged amine hydrochloride and the polar ketone functional group, which can participate in hydrogen bonding and ion-dipole interactions with protic solvent molecules.

Predictive Solubility in Common Laboratory Solvents:

Based on the principle of "like dissolves like," a predictive solubility profile can be inferred:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe hydrochloride salt readily dissociates, and the polar functional groups form strong hydrogen bonds with the solvent.
Polar Aprotic DMSO, DMFModerate to HighThe high polarity of these solvents can effectively solvate the ionic and polar parts of the molecule.
Less Polar Acetonitrile, AcetoneLow to ModerateWhile polar, these solvents are less effective at solvating the charged hydrochloride compared to protic or highly polar aprotic solvents.
Nonpolar Toluene, HexaneVery Low to InsolubleThe significant polarity and ionic character of the molecule are incompatible with nonpolar solvents.
Experimental Protocol for Quantitative Solubility Determination

To empower researchers with the ability to generate precise solubility data for their specific experimental conditions, the following standardized shake-flask method is provided. This protocol is a self-validating system for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in a given solvent at a controlled temperature (e.g., 25°C).

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The key is to have undissolved solid remaining after equilibration.

    • Record the initial mass of the compound added.

    • Add a precise volume (e.g., 5.0 mL) of the selected solvent to the vial.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely seal the vials.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a minimum of 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to remain undisturbed at the controlled temperature for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the saturated solution, typically in mg/mL or g/L.

Safe Handling and Storage: A Multi-faceted Approach

The safe handling of this compound necessitates a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation.[2][6]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[2][6]

  • Respiratory Irritation: May cause respiratory irritation.[2][6]

Hierarchy of Controls for Safe Handling

The following diagram illustrates the hierarchy of controls to be implemented when working with this compound, from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible for Synthesis) Substitution Substitution (Use a less hazardous alternative if possible) Engineering Engineering Controls (Fume hood, ventilated balance enclosure) Administrative Administrative Controls (SOPs, training, designated work areas) PPE Personal Protective Equipment (PPE) (Gloves, lab coat, safety glasses/goggles)

Caption: Hierarchy of safety controls for handling this compound.

Personal Protective Equipment (PPE)

The final line of defense against exposure is appropriate PPE. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[7]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]

    • Lab Coat: A full-sleeved lab coat should be worn to protect street clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and engineering controls are insufficient, a NIOSH-approved respirator should be used.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Temperature: Store in a cool, dry, well-ventilated area, with some suppliers recommending refrigerated storage at 2-8°C.[1][6]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[6]

  • Incompatibilities: Store away from strong oxidizing agents.[7]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed immediately.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Accidental Release Measures
  • Minor Spills:

    • Ensure proper PPE is worn.

    • Avoid generating dust.

    • Carefully sweep or vacuum the spilled solid into a labeled, sealed container for disposal.

    • Clean the spill area with a damp cloth.

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert emergency services.

    • Ensure adequate ventilation.

    • Contain the spill if it can be done without risk.

Step-by-Step Protocol for Safe Dissolution

This protocol outlines the standard procedure for safely preparing a solution of this compound.

Dissolution_Workflow cluster_1 Safe Dissolution Workflow A 1. Preparation (Don PPE, work in fume hood) B 2. Weighing (Use ventilated balance enclosure) A->B Proceed with caution C 3. Solvent Addition (Add solvent to the solid) B->C Transfer solid D 4. Dissolution (Vortex or sonicate if necessary) C->D Mix thoroughly E 5. Storage & Labeling (Seal container, label clearly) D->E Finalize

References

An In-depth Technical Guide to Piperidin-3-one Hydrochloride: Commercial Availability, Synthesis, Quality Control, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-one hydrochloride (CAS No. 61644-00-6) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1] As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, this compound serves as a crucial intermediate in the development of a wide array of bioactive molecules.[2] Its utility stems from the presence of a reactive ketone functionality and a secondary amine, which can be further functionalized to introduce molecular diversity. This guide provides a comprehensive overview of the commercial landscape, synthesis, quality control, and key applications of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 61644-00-6[1]
Molecular Formula C₅H₁₀ClNO[3]
Molecular Weight 135.59 g/mol [3]
Appearance White to off-white or maple solid/crystalline powder[1][4]
Melting Point Approximately 115-135 °C[1][4]
Solubility Soluble in polar protic solvents like water and methanol.[4]
Storage Conditions Typically stored at 2-8°C or under an inert atmosphere at room temperature, protected from light and moisture.[1][4]

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available compound typically ranges from 95% to over 98%, with NMR spectroscopy being a common method for purity assessment.[1] When selecting a supplier, it is crucial to consider not only the purity but also the consistency of quality, availability of supporting documentation (e.g., Certificate of Analysis), and the supplier's reliability.

Below is a comparative table of some notable suppliers:

SupplierPurityTypical Pack SizesAdditional Notes
Sigma-Aldrich ≥98%Inquire for detailsProvides comprehensive safety and technical data.
Chem-Impex ≥95% (NMR)Inquire for detailsOffers a range of piperidine derivatives.[1]
ChemShuttle 95%100g, 250g, 500g, 1kgProvides pricing and stock information on their website.[4]
Key Organics >98%1g, 10g, 25gOffers a wide range of building blocks for drug discovery.
Apollo Scientific 96%250mg, 1g, 5gProvides lead times for different pack sizes.
Biosynth Inquire for detailsInquire for detailsOffers research chemicals and custom synthesis services.

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound

While several synthetic routes to the piperidine-3-one core have been reported, a common and illustrative approach involves the cyclization of a linear precursor followed by deprotection and salt formation. The following is a representative, multi-step synthesis adapted from established chemical literature, demonstrating the key transformations.

Synthetic Workflow Diagram

G cluster_0 Step 1: N-protection and Cyclization cluster_1 Step 2: Oxidation cluster_2 Step 3: Deprotection and Salt Formation 3-Hydroxypyridine 3-Hydroxypyridine N-Benzyl-3-hydroxypyridinium salt N-Benzyl-3-hydroxypyridinium salt 3-Hydroxypyridine->N-Benzyl-3-hydroxypyridinium salt Benzyl Halide N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypyridinium salt->N-Benzyl-3-hydroxypiperidine Reduction (e.g., NaBH4) N-Benzyl-3-piperidone N-Benzyl-3-piperidone N-Benzyl-3-hydroxypiperidine->N-Benzyl-3-piperidone Oxidizing Agent (e.g., Swern Oxidation) Piperidin-3-one Piperidin-3-one N-Benzyl-3-piperidone->Piperidin-3-one Hydrogenolysis (e.g., H2, Pd/C) This compound This compound Piperidin-3-one->this compound HCl

Caption: A representative synthetic pathway to this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of N-Benzyl-3-hydroxypiperidine This step involves the reduction of an N-benzylated pyridinium salt, which can be formed from 3-hydroxypyridine.[5]

  • To a solution of 3-hydroxypyridine in a suitable organic solvent (e.g., acetonitrile), add benzyl bromide.

  • Heat the reaction mixture to form the N-benzyl-3-hydroxypyridinium bromide salt.

  • After cooling, dissolve the salt in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, controlling the temperature.

  • After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-3-hydroxypiperidine.

Step 2: Oxidation to N-Benzyl-3-piperidone A mild oxidation, such as a Swern oxidation, is employed to convert the secondary alcohol to a ketone.[6]

  • Prepare the Swern reagent by adding oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in dichloromethane at low temperature (-78 °C).

  • Add a solution of N-benzyl-3-hydroxypiperidine in dichloromethane to the Swern reagent.

  • After stirring, add a hindered base such as triethylamine.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-benzyl-3-piperidone.

Step 3: Deprotection and Hydrochloride Salt Formation The benzyl protecting group is removed via hydrogenolysis, followed by treatment with hydrochloric acid.[7]

  • Dissolve N-benzyl-3-piperidone in a suitable solvent like methanol or ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain piperidin-3-one.

  • Dissolve the crude piperidin-3-one in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether or concentrated HCl) dropwise.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information on the number and types of protons in the molecule. Expected signals would include those for the protons on the piperidine ring, which will show characteristic splitting patterns and chemical shifts. The presence of the hydrochloride salt can influence the chemical shifts of protons near the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the four unique methylene carbons in the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the key functional groups. A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1720-1740 cm⁻¹. Broad absorptions in the region of 2700-3300 cm⁻¹ are characteristic of the N-H stretch of the ammonium salt.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase HPLC method can be developed to separate this compound from any potential impurities.

Exemplary HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the ketone chromophore has a weak UV absorbance.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile derivatives or the free base, GC-MS can be used for both separation and identification. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can confirm the structure of the compound.[8]

Exemplary GC-MS Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[8]

  • Carrier Gas: Helium.[8]

  • Injection: The sample, dissolved in a volatile organic solvent, is injected into the heated inlet.

  • Oven Program: A temperature gradient is used to elute the compound.

  • Detection: Mass spectrometry (Electron Ionization mode).

Applications in Research and Development

This compound is a versatile building block, primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases.[4][9] The piperidinone scaffold can provide a rigid framework that orients substituents for optimal binding to the kinase active site. For example, it can be used as a precursor in the synthesis of checkpoint kinase 1 (Chk1) inhibitors, which are being investigated as potential cancer therapeutics.[10]

Development of Novel Bioactive Compounds

The chemical reactivity of the ketone and the secondary amine allows for a variety of chemical transformations, including:

  • Reductive Amination: The ketone can be converted to an amine, introducing a new point of diversity.[11] This is a widely used reaction in medicinal chemistry to build libraries of compounds for screening.

  • Alkylation and Acylation: The secondary amine can be readily alkylated or acylated to introduce a wide range of substituents.

  • Formation of Heterocycles: The piperidinone ring can be used as a scaffold to construct more complex heterocyclic systems.

These reactions enable the synthesis of compounds targeting a range of biological targets, including those for neurological disorders, analgesics, and anti-inflammatory agents.[1][12]

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound and its derivatives have applications in the development of new agrochemicals and in materials science, where the piperidinone moiety can impart specific properties to the final product.[4]

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling to minimize risk.[8]

Hazard Identification
  • Health Hazards: Harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. May also cause respiratory irritation.[8]

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).

Recommended Precautions
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable and commercially accessible building block for chemical synthesis, particularly in the field of drug discovery. Its versatile reactivity makes it a key intermediate for the generation of diverse molecular scaffolds. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting. Researchers are encouraged to consult the referenced literature and safety data sheets for more detailed information.

References

The Piperidone Core: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Piperidone Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1][2] Within this structural class, piperidones, which feature a carbonyl group within the six-membered nitrogen-containing ring, serve as exceptionally versatile intermediates and pharmacophores.[3][4] Their inherent reactivity and conformational flexibility allow for the construction of diverse molecular architectures, leading to a broad spectrum of pharmacological activities.[1][4] This guide provides an in-depth exploration of piperidone derivatives in medicinal chemistry, delving into their synthesis, multifaceted biological activities, and the underlying structure-activity relationships (SAR) that govern their therapeutic potential. We will explore their applications in oncology, infectious diseases, and neurology, providing detailed protocols and mechanistic insights for researchers and drug development professionals.

Synthetic Strategies for Accessing the Piperidone Core

The construction of the piperidone ring is a well-established area of organic synthesis, with several classical and modern methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

The Mannich Reaction: A Classic Approach

One of the most common methods for synthesizing 2,6-diaryl-4-piperidones is the Mannich reaction. This one-pot condensation involves an ethyl methyl ketone, an aromatic aldehyde, and an ammonium salt (like ammonium acetate) to provide the piperidone core.[5]

Conceptual Workflow of the Mannich Reaction for Piperidone Synthesis

Ethyl Methyl Ketone Ethyl Methyl Ketone Condensation Condensation Ethyl Methyl Ketone->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Condensation Piperidone Core Piperidone Core Condensation->Piperidone Core

Caption: Workflow of the Mannich reaction for 4-piperidone synthesis.

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [5]

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in absolute ethanol.

  • Reaction Execution: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Rationale: Refluxing in ethanol provides the necessary thermal energy to drive the condensation reaction while serving as a good solvent for all reactants.

  • Isolation of Product: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the crude product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,6-diaryl-3-methyl-4-piperidone. Rationale: Recrystallization is a critical step to remove unreacted starting materials and by-products, yielding a product of high purity.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

The Claisen-Schmidt Condensation for Furfurylidene Analogs

The Claisen-Schmidt (or crossed aldol) condensation is another powerful tool for synthesizing piperidone derivatives, particularly α,β-unsaturated ketones.[6] This reaction is typically carried out in a basic medium.

Experimental Protocol: Synthesis of Furfurylidene 4-Piperidone Analogs [6]

  • Reactant Preparation: Dissolve 4-piperidone (1 equivalent) and furfural (2 equivalents) in a suitable solvent like ethanol in a round-bottom flask.

  • Reaction Execution: Add a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the mixture and stir at room temperature. The reaction is usually complete within a few hours. Rationale: The base deprotonates the α-carbon of the piperidone, forming an enolate which then attacks the aldehyde carbonyl of furfural.

  • Work-up and Isolation: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid). The resulting precipitate is collected by filtration.

  • Purification: Wash the crude product with water and then recrystallize from an appropriate solvent to yield the pure furfurylidene 4-piperidone analog.

  • Characterization: Characterize the final product using standard spectroscopic techniques.

Therapeutic Applications of Piperidone Derivatives

The piperidone scaffold has proven to be a fruitful starting point for the development of drugs targeting a wide range of diseases.

Anticancer Activity

Piperidone derivatives have emerged as a promising class of anticancer agents, with several mechanisms of action identified.[6][7][8]

Curcuminoid Mimics: A significant number of anticancer piperidone derivatives are designed as curcumin mimics.[7][8] These compounds often feature a 3,5-bis(benzylidene)-4-piperidone core.

Mechanism of Action: Many of these curcuminoid mimics exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS), leading to apoptosis.[7] Some derivatives have also been shown to arrest the cell cycle and inhibit angiogenesis.[7]

Structure-Activity Relationship (SAR):

  • Halogenation: The introduction of halogen atoms on the aromatic rings can enhance anticancer activity. For instance, bis-(3-bromophenyl) and bis-(3,5-dibromophenyl) derivatives have shown stronger antiproliferative effects than their non-halogenated counterparts.[7]

  • Methoxy and Dimethoxy Substitution: The presence of methoxy or dimethoxy groups on the benzylidene moieties is also a common feature in potent anticancer piperidone derivatives.[7]

Quantitative Data on Anticancer Piperidone Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
2a 3,4,5-trimethoxybenzylidene518A2 (Melanoma)Not specified, but noted as highly active[7]
3c bis-(3-bromophenyl)HCT116 (Colon)Not specified, but noted as highly active[7]
2d (Structure not specified)Molt-4 (Leukemia)Significant cytotoxicity[6]
3d (Structure not specified)Molt-4 (Leukemia)Significant cytotoxicity[6]

Signaling Pathway for ROS-Induced Apoptosis by Piperidone Derivatives

Piperidone Derivative Piperidone Derivative Cancer Cell Cancer Cell Piperidone Derivative->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Mitochondrial Damage Mitochondrial Damage ROS Production->Mitochondrial Damage Caspase Activation Caspase Activation Mitochondrial Damage->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: ROS-induced apoptosis pathway initiated by piperidone derivatives.

Antimicrobial and Antiviral Activities

Piperidone derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[5][9][10]

Antibacterial and Antifungal Activity: The incorporation of a thiosemicarbazone moiety into the piperidin-4-one ring has been shown to enhance antifungal activity.[5] These compounds have shown good antibacterial activity when compared to ampicillin.[5]

Antiviral Activity:

  • Anti-HIV: Certain piperidine-substituted purine derivatives have shown remarkable inhibitory potencies against HIV.[10]

  • Anti-Influenza: N-substituted piperidine derivatives have been found to be effective against the influenza A/H1N1 virus, with some compounds showing better efficacy than commercial drugs like Tamiflu and Rimantadine.[9][10] A series of piperidine-based derivatives have been identified as potent inhibitors of various influenza virus strains, with EC50 values as low as 0.05 µM.[11]

Experimental Protocol: In Vitro Antiviral Assay against Influenza A/H1N1 [9]

  • Cell Culture: Culture Madin-Darby canine kidney (MDCK) cells in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates.

  • Virus Infection: When the cells reach confluency, infect them with a predetermined titer of influenza A/H1N1 virus.

  • Compound Treatment: Simultaneously, treat the infected cells with serial dilutions of the piperidone derivatives. Include a positive control (e.g., Tamiflu) and a negative control (vehicle).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Cytotoxicity and Antiviral Effect Assessment:

    • Cytotoxicity: Determine the cytotoxicity of the compounds on uninfected MDCK cells using the MTT assay. Rationale: This is crucial to ensure that the observed antiviral effect is not due to general cell death.

    • Antiviral Activity: Assess the antiviral effect by measuring the inhibition of the virus-induced cytopathic effect (CPE) or by quantifying viral protein levels (e.g., via ELISA or Western blot).

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50). A higher SI value indicates a more promising antiviral agent.

Central Nervous System (CNS) Applications

Piperidone derivatives have also been explored for their potential in treating CNS disorders, including Alzheimer's disease and other neurodegenerative conditions.[12][13]

Alzheimer's Disease:

  • Acetylcholinesterase (AChE) Inhibition: Donepezil, a well-known drug for Alzheimer's disease, contains a 1,4-disubstituted piperidine core.[12] Novel analogues of donepezil with substitutions at the 2-position of the piperidine ring have been synthesized from chiral 2-substituted 4-piperidone building blocks.[12]

  • Inhibition of β-amyloid Aggregation and Neuroinflammation: A series of 2-piperidone derivatives have been designed to inhibit the self-aggregation of Aβ(1-42) peptides, a key pathological hallmark of Alzheimer's disease.[13] These compounds also exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglial cells.[13]

Workflow for the Development of Piperidone-Based AChE Inhibitors

Chiral 2-Substituted 4-Piperidone Chiral 2-Substituted 4-Piperidone Multi-step Synthesis Multi-step Synthesis Chiral 2-Substituted 4-Piperidone->Multi-step Synthesis Donepezil Analogues Donepezil Analogues Multi-step Synthesis->Donepezil Analogues AChE Inhibition Assay AChE Inhibition Assay Donepezil Analogues->AChE Inhibition Assay SAR Studies SAR Studies AChE Inhibition Assay->SAR Studies

References

Methodological & Application

Application Note & Protocols: Synthesis of N-Substituted Piperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-substituted piperidin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its prevalence stems from its conformational flexibility and the strategic placement of a carbonyl group and a nitrogen atom, which serve as key pharmacophoric features and synthetic handles for diversification. This guide provides an in-depth overview of robust and versatile synthetic strategies for accessing N-substituted piperidin-3-one derivatives. We will explore classical cyclization methods and modern catalytic approaches, offering detailed, step-by-step protocols. The causality behind experimental choices, troubleshooting, and comparative analysis of the methodologies are discussed to empower researchers in drug discovery and development.

Introduction: The Significance of the Piperidin-3-one Core

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry.[1][3][4] When functionalized with a ketone at the 3-position, the resulting piperidin-3-one serves as a highly versatile intermediate. This arrangement allows for modifications at multiple positions: the nitrogen atom (N1), the alpha-carbons (C2 and C4), and the ketone itself (C3). This structural versatility has enabled the development of a wide array of therapeutic agents, including antipsychotics, anticancer drugs, and antivirals.[2][5] The development of efficient, scalable, and diverse synthetic routes to these valuable building blocks is therefore a critical task in modern organic and medicinal chemistry.[1]

Key Synthetic Strategies & Methodologies

The construction of the N-substituted piperidin-3-one ring can be broadly categorized into two approaches:

  • Cyclization Strategies: Building the ring from an acyclic precursor.

  • Modification of Pre-existing Rings: Functionalizing a pre-formed piperidine or pyridine ring.

This guide will focus on the most reliable and widely adopted cyclization strategies.

Strategy 1: Dieckmann Condensation of N,N-disubstituted-β-amino Esters

The Dieckmann condensation is a classic and powerful intramolecular reaction for forming five- and six-membered rings.[6] In the context of piperidin-3-ones, it involves the base-mediated cyclization of a diester derived from a secondary amine, followed by hydrolysis and decarboxylation.[6][7][8]

Principle & Mechanism: The reaction proceeds via the formation of an enolate at the α-carbon of one ester group, which then attacks the carbonyl carbon of the second ester group in an intramolecular fashion.[6] This cyclization forms a β-keto ester intermediate. Subsequent acidic or basic workup hydrolyzes the ester and promotes decarboxylation to yield the target piperidin-3-one. The choice of a strong, non-nucleophilic base is critical to favor enolate formation without competing with intermolecular reactions.[6]

Dieckmann_Condensation start N,N-disubstituted-β-amino diester enolate Enolate Intermediate start->enolate + Base keto_ester Cyclic β-Keto Ester enolate->keto_ester Intramolecular Cyclization final N-Substituted Piperidin-3-one keto_ester->final Workup base Base (e.g., NaOEt) workup H₃O⁺, Δ (Hydrolysis & Decarboxylation)

Figure 1: General workflow for the Dieckmann Condensation route to N-substituted piperidin-3-ones.

Detailed Protocol: Synthesis of 1-Benzyl-piperidin-3-one

This protocol is adapted from established Dieckmann cyclization procedures.[8][9]

Materials:

  • N-benzyl-N-(2-ethoxycarbonylethyl)aminoethanoic acid ethyl ester

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene (200 mL).

  • Base Addition: Carefully add sodium ethoxide (1.2 equivalents) to the toluene.

  • Substrate Addition: Slowly add the starting diester (1.0 equivalent) dropwise to the stirred suspension at room temperature over 30 minutes.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization. Anhydrous conditions are crucial to prevent quenching of the base and hydrolysis of the esters.

  • Hydrolysis & Decarboxylation: After cooling to room temperature, slowly add concentrated HCl (4.0 equivalents) and water. Heat the biphasic mixture to reflux for an additional 4-8 hours. This step hydrolyzes the intermediate β-keto ester and promotes decarboxylation.

  • Work-up: Cool the mixture to room temperature. Separate the aqueous layer and extract it three times with diethyl ether.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Trustworthiness Check: The progress of both the cyclization and decarboxylation steps should be monitored by TLC or LC-MS to ensure complete conversion before proceeding to the next step. The final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Strategy 2: Intramolecular aza-Michael Addition

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a highly efficient method for C-N bond formation.[10][11][12] When applied intramolecularly, it provides a direct route to nitrogen heterocycles, including piperidinones.

Principle & Mechanism: An acyclic precursor containing a primary or secondary amine and a tethered α,β-unsaturated ketone or ester is synthesized. Upon treatment with a base or, in some cases, an acid catalyst, the amine adds to the Michael acceptor in a 6-endo-trig cyclization fashion. This forms the piperidinone ring directly. The stereochemical outcome can often be controlled by the choice of catalyst or substrate.[1][10]

Aza_Michael start Acyclic Amino-enone Precursor cyclized N-Substituted Piperidin-3-one start->cyclized Intramolecular Conjugate Addition catalyst Catalyst (Base or Acid)

Figure 2: Simplified schematic of the intramolecular aza-Michael addition for piperidin-3-one synthesis.

Detailed Protocol: Synthesis of 1-Boc-5-phenylpiperidin-3-one

This protocol illustrates a base-mediated intramolecular aza-Michael cyclization.

Materials:

  • tert-butyl (4-oxo-6-phenylhex-5-en-2-yl)carbamate (Acyclic Precursor)

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Precursor Synthesis: The acyclic amino-enone precursor must first be synthesized. This is typically achieved via a multi-step sequence, for example, by coupling a protected amino-aldehyde with a suitable phosphonate via a Horner-Wadsworth-Emmons reaction.

  • Reaction Setup: Dissolve the acyclic precursor (1.0 equivalent) in anhydrous THF (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

  • Cyclization: Add potassium tert-butoxide (0.2 equivalents, catalytic) portion-wise to the stirred solution.

    • Causality Note: A sub-stoichiometric amount of a strong, non-nucleophilic base is sufficient to catalyze the reaction. The low temperature helps to control the reaction rate and minimize potential side reactions.

  • Monitoring: Allow the reaction to stir at 0°C to room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-5-phenylpiperidin-3-one.

Trustworthiness Check: The precursor must be of high purity. The reaction is sensitive to moisture, so anhydrous conditions are paramount. Purity of the final product should be assessed by NMR and LC-MS.

Comparative Analysis of Synthetic Routes

The optimal synthetic strategy depends on the desired substitution pattern, scale, and available starting materials.

Method Advantages Disadvantages Key Applications
Dieckmann Condensation - Utilizes readily available starting materials.[7] - Well-established and reliable method.[6][9] - Good for producing 4-carboxy- or unsubstituted 4-position derivatives.[8]- Requires strong base and anhydrous conditions. - Often involves a separate hydrolysis/decarboxylation step.[6][8] - Can have moderate to low yields.[8]Synthesis of 1-alkyl or 1-aryl piperidin-3-ones.
Intramolecular aza-Michael - High atom economy. - Often proceeds under mild, catalytic conditions.[1][10] - Can provide good stereocontrol.[10]- Requires synthesis of a specific acyclic precursor. - Substrate scope can be limited by precursor accessibility.Asymmetric synthesis and construction of highly substituted piperidinone rings.
Modern Catalytic Routes - High efficiency and selectivity.[5][13] - Can functionalize pyridine precursors directly.[5][13] - Access to enantiomerically enriched products.[5]- Often requires expensive transition metal catalysts and ligands.[5][13] - May require specialized equipment or inert atmosphere techniques.Enantioselective synthesis of complex 3-substituted piperidines (often reduced from the ketone).

Conclusion

The synthesis of N-substituted piperidin-3-one derivatives is a cornerstone of modern drug discovery. Classical methods like the Dieckmann condensation provide reliable access to fundamental scaffolds, while modern strategies such as the intramolecular aza-Michael addition offer elegant solutions for constructing complex and stereochemically defined targets. The choice of synthetic route must be carefully considered based on the target molecule's complexity, desired scale, and economic feasibility. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to synthesize and explore this vital class of heterocyclic compounds.

References

Mannich reaction conditions for piperidone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Mannich Reaction Conditions for Piperidone Synthesis

Audience: Researchers, scientists, and drug development professionals.

A Guide to the One-Pot Synthesis of Piperidone Scaffolds via the Mannich Reaction

The 4-piperidone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence is due to its conformational rigidity and the synthetic versatility that allows for diverse substitutions, enabling fine-tuning of pharmacological properties.[1] The multicomponent Mannich reaction stands out as one of the most efficient and atom-economical methods for constructing this heterocyclic ring system.[2][3]

This guide provides a comprehensive overview of the Mannich reaction for synthesizing substituted 4-piperidones. It delves into the core mechanism, explores critical reaction parameters, offers detailed experimental protocols, and provides troubleshooting advice to empower researchers in drug discovery and development.

The Core Mechanism: A Symphony of Condensation and Cyclization

The synthesis of a 4-piperidone via a Mannich reaction is a classic example of a domino or cascade reaction, where multiple bonds are formed in a single pot. It typically involves the condensation of a ketone bearing α-hydrogens, an aldehyde (often an aromatic aldehyde or formaldehyde), and an amine source (like ammonia or a primary amine).[4][5]

The reaction proceeds through two sequential Mannich-type condensations. The mechanism can be dissected into three key stages:

  • Iminium Ion Formation: The reaction initiates with the condensation of the amine and the aldehyde to form a highly electrophilic iminium ion (or Schiff base).[2][5] This step is typically acid-catalyzed, which facilitates the dehydration of the intermediate hemiaminal.[5]

  • First Mannich Addition: The ketone, under the reaction conditions, tautomerizes to its enol form.[2] This enol acts as a nucleophile, attacking one of the α-carbons on the iminium ion. This first C-C bond formation yields a β-aminocarbonyl compound, the classic "Mannich base".[2][5]

  • Second Mannich Addition & Cyclization: The intermediate Mannich base still contains a reactive N-H bond and another enolizable ketone position. It undergoes a second intramolecular reaction sequence. An additional molecule of aldehyde reacts with the secondary amine of the Mannich base to form a new iminium ion. The enolizable ketone on the other side of the carbonyl then attacks this iminium ion intramolecularly, closing the ring to form the 4-piperidone heterocycle.

Mannich_Mechanism cluster_1 Stage 1: Iminium Ion Formation cluster_2 Stage 2: First Mannich Addition cluster_3 Stage 3: Intramolecular Cyclization Amine R'-NH2 (Amine) Iminium [R-CH=NR'-H]+ (Iminium Ion) Amine->Iminium + H+ Aldehyde R-CHO (Aldehyde) Aldehyde->Iminium MannichBase β-Aminoketone (Acyclic Intermediate) Iminium->MannichBase Reacts with Ketone Acetone Derivative (Enolizable Ketone) Enol Enol Form Ketone->Enol Tautomerization Enol->MannichBase Nucleophilic Attack Cyclization Intramolecular Iminium Formation & Nucleophilic Attack MannichBase->Cyclization + Aldehyde Piperidone 4-Piperidone Product Cyclization->Piperidone caption Fig. 1: Simplified mechanism of 4-piperidone synthesis.

Fig. 1: Simplified mechanism of 4-piperidone synthesis.

Optimizing the Reaction: Critical Parameters

The success of piperidone synthesis hinges on the careful control of several experimental variables. The interplay between substrates, catalysts, solvent, and temperature dictates the reaction's yield and purity.

ParameterKey Considerations & RecommendationsCausality & Expert Insights
Ketone Substrate Must possess at least two acidic α-hydrogens. Simple ketones like acetone, ethyl methyl ketone, or cyclohexanone are common.[4]The enol form of the ketone is the active nucleophile. The reaction's efficiency depends on the ease of enolization, which is influenced by the ketone's structure.
Aldehyde Substrate Aromatic aldehydes (e.g., benzaldehyde) are widely used to install aryl groups at the 2 and 6 positions. Formaldehyde can also be used.Non-enolizable aldehydes are preferred to prevent self-condensation side reactions. The aldehyde's electrophilicity influences the rate of iminium ion formation.
Amine Source Ammonium acetate or ammonium chloride are common sources of ammonia for synthesizing N-unsubstituted piperidones.[4] Primary amines can be used for N-substituted products.Ammonium salts provide ammonia in situ under mildly acidic conditions, which also helps catalyze the reaction. The choice of amine directly incorporates the N-substituent.
Catalyst The reaction is typically acid-catalyzed. Mineral acids (HCl), organic acids (acetic acid, trifluoroacetic acid), or Lewis acids can be employed.[6]The acid serves two purposes: it catalyzes the formation of the electrophilic iminium ion from the amine and aldehyde, and it promotes the tautomerization of the ketone to its nucleophilic enol form.[5]
Solvent System Protic solvents like ethanol or glacial acetic acid are most common.[6]Ethanol is a good solvent for all components and facilitates reflux conditions. Glacial acetic acid can act as both the solvent and the acid catalyst, simplifying the reaction setup and often leading to high yields.[6]
Temperature Reactions are typically run at elevated temperatures (reflux).Higher temperatures increase the reaction rate for all steps, from iminium formation to the final cyclization. However, excessive heat can sometimes lead to side product formation or decomposition.[7]
Stoichiometry The typical molar ratio is 2 equivalents of aldehyde to 1 equivalent each of the ketone and amine source.This ratio accounts for the two sequential Mannich reactions required to build the piperidone ring. Two molecules of aldehyde are incorporated at the 2- and 6-positions.

Experimental Protocols

The following protocols provide a framework for the synthesis of 4-piperidone derivatives.

Protocol 1: General Synthesis of 2,6-Diaryl-4-Piperidone

This protocol describes a classic one-pot synthesis using an aromatic aldehyde, acetone, and ammonium acetate.

Workflow Overview:

Protocol_Workflow start Start reagents Combine Benzaldehyde, Acetone, Ammonium Acetate in Ethanol start->reagents reflux Reflux the Mixture (e.g., 4-6 hours) reagents->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temp. & then in Ice Bath monitor->cool filter Filter the Precipitate cool->filter wash Wash with Cold Ethanol and Water filter->wash dry Dry the Product wash->dry end Characterize Product (NMR, IR, MS) dry->end

Fig. 2: General experimental workflow for piperidone synthesis.

Materials:

  • Benzaldehyde (2 eq.)

  • Acetone (1 eq.)

  • Ammonium Acetate (1-1.5 eq.)

  • Ethanol (Solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ammonium acetate (e.g., 0.2 mol).

  • Reagent Addition: Add ethanol (e.g., 50 mL) and stir until the ammonium acetate is dissolved. To this solution, add acetone (0.2 mol) followed by benzaldehyde (0.4 mol).

  • Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate. Further cooling in an ice bath can maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel.[1] Wash the crystals sequentially with cold water and a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying & Characterization: Dry the purified product in a vacuum oven. The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4]

Protocol 2: Stereoselective Synthesis via a Vinylogous Mannich Reaction

For advanced applications requiring stereochemical control, multi-component vinylogous Mannich reactions (VMR) can be employed to produce chiral dihydropyridinones, which are direct precursors to substituted piperidones.[1][8]

This approach often involves a chiral amine, a dienolate precursor, and an aldehyde, catalyzed by a Lewis acid at low temperatures to control stereoselectivity.[1]

Key Steps (Conceptual):

  • Chiral Imine Formation: A chiral primary amine (e.g., (S)-α-methylbenzylamine) is reacted in situ with the desired aldehyde to form a chiral imine.[1]

  • Dienolate Addition: A dienolate, such as 1,3-bis-trimethylsilyloxy-1,3-butadiene, is added as the four-carbon nucleophilic component.[1]

  • Catalysis and Cyclization: A Lewis acid catalyst (e.g., Sn(OTf)₂) promotes the stereoselective addition of the dienolate to the chiral imine at low temperatures (e.g., -78 °C).[1] The resulting acyclic adduct is then treated with a catalytic amount of acid (e.g., acetic acid) to facilitate cyclization into a chiral 2,3-dihydropyridin-4-one.[1]

  • Reduction: The resulting dihydropyridinone can be stereoselectively reduced to the corresponding 4-hydroxypiperidine or fully deoxygenated piperidine, depending on the hydrogenation conditions.[1]

This advanced method provides a powerful route to enantiomerically enriched piperidine alkaloids and complex pharmaceutical intermediates.[8][9]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective catalysis (incorrect pH).2. Insufficient reaction time or temperature.3. Degradation of starting materials or product.1. Ensure proper acidic conditions. If using an amine hydrochloride, the pH should be suitable.[5] Consider using glacial acetic acid as the solvent/catalyst.[6]2. Increase reflux time and monitor via TLC until starting material is consumed.3. Check the stability of the aldehyde; freshly distilled aldehyde may be required.
Formation of Acyclic Mannich Base Incomplete cyclization of the second Mannich addition.Increase reaction time and/or temperature. Ensure sufficient acid catalyst is present to promote the second iminium ion formation and intramolecular cyclization.
Formation of Tar/Polymer 1. Aldehyde self-condensation.2. Polymerization of enolizable components.1. Use a non-enolizable aldehyde. Ensure reaction temperature is not excessively high.2. Avoid strongly acidic or basic conditions that can promote unwanted polymerization.[5]
Difficulty in Product Isolation Product is soluble in the reaction solvent or forms an oil.1. After cooling, try to precipitate the product by adding a non-solvent (e.g., water or hexane).2. If an oil forms, attempt to extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and purify by column chromatography.

References

Application Notes: The Strategic Use of Piperidone Scaffolds in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Core and the Efficiency of Multi-Component Synthesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with biological targets. Piperidin-3-one hydrochloride (PubChem CID: 22707028) is a stable and versatile derivative, serving as a key intermediate in the synthesis of complex molecules and various pharmaceuticals.[2][3]

In the quest for novel therapeutics, Multi-Component Reactions (MCRs) have emerged as a powerful strategy. MCRs combine three or more reactants in a single, one-pot operation to form a product that incorporates the substantial majority of atoms from each starting material.[4] This approach offers significant advantages over traditional linear synthesis, including higher efficiency, atom economy, reduced waste, and the rapid generation of molecular diversity—a cornerstone of modern drug discovery.[5]

This guide explores the application of piperidone scaffolds, particularly focusing on a highly relevant analogue, piperidin-4-one, in a well-documented and pharmaceutically significant MCR for the synthesis of spiro-oxindole piperidines.

Strategic Application: Piperidin-4-one in Spiro[indoline-3,4'-piperidine] Synthesis

While piperidin-3-one is a valuable synthon, its isomer, piperidin-4-one, is more prominently featured in one of the most successful MCR applications for this class of compounds: the synthesis of spiro[indoline-3,4'-piperidine] scaffolds. The C4 carbonyl of piperidin-4-one provides a symmetrical point for the construction of a spirocyclic junction, a highly sought-after motif in medicinal chemistry that increases the three-dimensionality and novelty of drug candidates.[6] These spiro-oxindole piperidine derivatives have shown significant potential as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[7]

The archetypal reaction is a one-pot, three-component condensation of an isatin (oxindole precursor), an active methylene nitrile (e.g., malononitrile), and an N-substituted piperidin-4-one . This reaction proceeds with high efficiency and stereoselectivity, providing direct access to a complex and biologically relevant chemical space.

Reaction Principle and Mechanism

The reaction is typically catalyzed by a mild base, such as piperidine or L-proline, and proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.[8]

The Causality Behind the Mechanism:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the C3-ketone of the isatin (Component A ) and the active methylene compound, malononitrile (Component B ). This step is rapid and creates a highly electrophilic intermediate, an isatylidene malononitrile (Michael acceptor I ). The use of a polar protic solvent like ethanol is common as it facilitates the dissolution of reactants and intermediates and is environmentally benign.[3]

  • Enamine Formation & Michael Addition: Concurrently, the base catalyst reacts with the N-substituted-4-piperidone (Component C ) to form a nucleophilic enamine intermediate II . This enamine then acts as the Michael donor, attacking the electron-deficient alkene of the isatylidene malononitrile I . This is the key C-C bond-forming step that links the piperidine and oxindole moieties, creating intermediate III .

  • Intramolecular Cyclization and Tautomerization: The final steps involve an intramolecular cyclization (Thorpe-Ziegler reaction), where one of the nitrile groups is attacked by the secondary amine generated in the previous step, forming a new six-membered dihydropyridine ring (Intermediate IV ). A subsequent tautomerization leads to the stable, aromatic 2-aminopyridine moiety, yielding the final spiro[indoline-3,4'-piperidine] product P .

MCR_Mechanism Figure 1: Reaction Mechanism for Spiro-oxindole Piperidine Synthesis cluster_start Reactants cluster_intermediates Key Intermediates A Isatin (A) I Isatylidene Malononitrile (I) (Michael Acceptor) A->I + (B) Knoevenagel B Malononitrile (B) C N-Subst-4-Piperidone (C) II Enamine (II) (Michael Donor) C->II + Base Enamine Formation III Michael Adduct (III) I->III Michael Addition II->III Michael Addition IV Cyclized Intermediate (IV) III->IV Intramolecular Cyclization P Final Spiro Product (P) IV->P Tautomerization

Figure 1: Reaction Mechanism for Spiro-oxindole Piperidine Synthesis

Application Protocol: Three-Component Synthesis of a Spiro[indoline-3,4'-piperidine] Derivative

This protocol is a representative example adapted from established literature procedures for synthesizing 2'-amino-1'-benzyl-2-oxo-spiro[indoline-3,4'-piperidine]-3'-carbonitrile.[8][9]

Materials and Reagents
Reagent/MaterialFormulaM.W.SupplierNotes
IsatinC₈H₅NO₂147.13Sigma-Aldrich
MalononitrileCH₂(CN)₂66.06Sigma-AldrichToxic, handle with care.
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.25Sigma-Aldrich
Piperidine (Catalyst)C₅H₁₁N85.15Sigma-AldrichBasic catalyst.
Ethanol (Solvent)C₂H₅OH46.07Fisher ScientificAnhydrous or 200 proof.
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificFor precipitation/washing.

Experimental Procedure

Workflow Figure 2: Experimental Workflow Reagents 1. Combine Reactants Isatin (1.0 mmol) Malononitrile (1.2 mmol) 1-Benzyl-4-piperidone (1.0 mmol) in Ethanol (10 mL) Catalyst 2. Add Catalyst Piperidine (0.2 mmol) Reagents->Catalyst Reaction 3. Reaction Reflux at 80°C Monitor by TLC (2-4 h) Catalyst->Reaction Workup 4. Isolation Cool to RT Filter Precipitate Reaction->Workup Purify 5. Purification Wash with cold Ethanol Wash with Diethyl Ether Workup->Purify Analyze 6. Analysis Dry under vacuum Characterize (NMR, MS, IR) Purify->Analyze

Figure 2: Experimental Workflow
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 mmol, 147 mg), 1-benzyl-4-piperidone (1.0 mmol, 189 mg), and malononitrile (1.2 mmol, 79 mg).

  • Solvent Addition: Add 10 mL of ethanol to the flask and stir the mixture to achieve a suspension.

  • Catalyst Addition: Add piperidine (0.2 mmol, 20 µL) to the reaction mixture using a micropipette.

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with a small amount of cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials and impurities.

  • Drying and Characterization: Dry the purified solid product under vacuum to a constant weight. The product can be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. High purity is often achieved without the need for column chromatography.

Safety Precautions: Malononitrile is toxic and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Piperidine is a corrosive base.

Data Presentation: Substrate Scope and Versatility

The robustness of this MCR is demonstrated by its tolerance for a wide range of substituents on the isatin ring. This allows for the generation of a library of diverse analogues for structure-activity relationship (SAR) studies.

Table 1: Synthesis of Various Spiro[indoline-3,4'-piperidine] Derivatives (Representative data adapted from literature sources)[8]

EntryIsatin Substituent (R)ProductTime (h)Yield (%)
1H4a 2.592
25-Br4b 3.090
35-Cl4c 3.091
45-F4d 2.594
55-NO₂4e 4.085
65-Me4f 3.588
7N-Me4g 2.095

Reaction Conditions: Isatin derivative (1.0 mmol), 1-benzyl-4-piperidone (1.0 mmol), malononitrile (1.2 mmol), piperidine (20 mol%) in refluxing ethanol.

Broader Context: Other MCRs Utilizing Piperidone Scaffolds

The ketone functionality of piperidones makes them suitable candidates for other named MCRs, expanding their utility in combinatorial chemistry.

  • Ugi Reaction: In the Ugi four-component reaction (amine, carboxylic acid, isocyanide, and a carbonyl), N-alkyl piperidones can serve as the ketone component.[10][11] This reaction produces peptide-like scaffolds incorporating the piperidine ring, offering rapid access to complex peptidomimetics.

  • Biginelli Reaction: The Biginelli reaction, which classically combines an aldehyde, a β-ketoester, and urea, can be modified.[12] While less common, cyclic ketones like piperidones can potentially be used in Biginelli-type reactions to generate novel dihydropyrimidinone-fused heterocyclic systems.

Conclusion

This compound and its isomers are highly valuable building blocks in modern organic synthesis. Their application in multi-component reactions provides a powerful, efficient, and atom-economical pathway to construct complex, three-dimensional molecules of significant pharmaceutical interest. The synthesis of spiro[indoline-3,4'-piperidine] scaffolds via a three-component reaction serves as a prime example of this strategy, enabling the rapid assembly of potent MDM2-p53 inhibitors from simple, commercially available precursors. By understanding the underlying mechanisms and protocols, researchers can leverage these powerful reactions to accelerate the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Bioactive Quinoline Scaffolds from Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] While classical synthetic routes to quinolines are well-established, the demand for novel derivatives with complex substitution patterns necessitates the exploration of innovative and versatile starting materials. This guide provides detailed methodologies for the synthesis of advanced quinoline derivatives, specifically focusing on the tetrahydroacridine and hexahydroacridine-1,8-dione scaffolds, utilizing piperidin-3-one hydrochloride as a key building block. This approach deviates from traditional linear syntheses, instead employing powerful multicomponent reactions and modified annulation strategies to construct these medicinally relevant molecules.[2][3] These protocols are designed for researchers and scientists in synthetic organic chemistry and drug development, offering a practical guide to accessing complex heterocyclic systems from a readily available precursor.

Introduction: The Strategic Value of Piperidin-3-one in Quinoline Synthesis

Quinolines and their derivatives are integral to drug discovery, with applications ranging from antimalarial (e.g., Chloroquine) to anticancer therapies.[1][4] A particularly important subclass of quinoline-containing compounds is the acridines, which feature a quinoline core fused to an additional benzene ring. The partially saturated analogues, such as 1,2,3,4-tetrahydroacridine (tacrine), have garnered significant attention, most notably as early treatments for Alzheimer's disease.[2]

The classical methods for quinoline synthesis, such as the Skraup, Friedländer, and Combes reactions, typically rely on aniline or anthranilic acid derivatives as starting materials.[5][6][7] While effective, these methods can be limited by the availability of appropriately substituted precursors. This guide presents a divergent and powerful strategy that begins with this compound.

Piperidin-3-one, a saturated heterocyclic ketone, is not a traditional precursor for aromatic quinoline synthesis. However, its bifunctional nature—possessing both a reactive ketone and a secondary amine (after deprotection)—makes it an ideal substrate for building complex, fused heterocyclic systems. By leveraging this reactivity, we can efficiently construct tetrahydroacridine and related scaffolds, which are highly valuable, functionalized quinoline derivatives. This application note will detail two primary, field-proven strategies:

  • Three-Component Synthesis of Hexahydroacridine-1,8-diones: A robust one-pot reaction that rapidly builds molecular complexity.

  • Modified Friedländer Annulation: An adaptation of a classic reaction to create the tetrahydroacridine core.

We will also cover the subsequent dehydrogenation process required to achieve the fully aromatic acridine system.

Overall Synthetic Workflow

The conversion of piperidin-3-one into a quinoline-containing acridine scaffold is a multi-stage process. The general workflow involves first constructing the partially saturated, fused ring system, followed by an optional aromatization step.

G A Piperidin-3-one HCl B Free Piperidin-3-one (In situ or pre-formed) A->B Base (e.g., NEt3) C Three-Component Reaction (with Aldehyde & NH4OAc) B->C D Modified Friedländer Annulation (with 2-Aminobenzaldehyde) B->D E Hexahydroacridine-1,8-dione (Quinoline Derivative) C->E F Tetrahydroacridine Derivative (Quinoline Derivative) D->F G Dehydrogenation (Aromatization) (e.g., with Pd/C or DDQ) E->G F->G H Fully Aromatic Acridine Derivative G->H

Caption: General workflow for synthesizing quinoline derivatives from piperidin-3-one.

Methodology 1: Three-Component Synthesis of Hexahydroacridine-1,8-diones

This one-pot synthesis is a highly efficient method for creating complex molecular architectures.[8] It leverages a domino sequence of Knoevenagel condensation, Michael addition, and cyclization/dehydration to form the fused heterocyclic system. The piperidin-3-one serves as a C-H acid (at the C2 and C4 positions) for condensation with an aldehyde.

Mechanistic Rationale

The reaction is typically catalyzed by an acid or base and proceeds through the formation of an enamine or an α,β-unsaturated ketone intermediate. The ammonium acetate serves as the nitrogen source for the central pyridine ring. The key steps are:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of piperidin-3-one to form an α,β-unsaturated ketone (a benzylidene derivative).

  • Michael Addition: A second equivalent of piperidin-3-one (often as its enamine) adds to the α,β-unsaturated ketone.

  • Cyclization and Aromatization: The resulting intermediate cyclizes with ammonia (from ammonium acetate), followed by dehydration and oxidation (often air oxidation) to form the stable dihydropyridine ring, resulting in the final hexahydroacridine-1,8-dione product.

G cluster_0 Reaction Mechanism start Piperidin-3-one + ArCHO step1 Knoevenagel Condensation start->step1 intermediate1 α,β-Unsaturated Ketone step1->intermediate1 step2 Michael Addition (2nd Piperidin-3-one) intermediate1->step2 intermediate2 1,5-Diketone Adduct step2->intermediate2 step3 Cyclization (with NH3) intermediate2->step3 intermediate3 Dihydropyridine Intermediate step3->intermediate3 step4 Dehydration & Oxidation intermediate3->step4 product Hexahydroacridine-1,8-dione step4->product

Caption: Mechanism of the three-component synthesis of hexahydroacridine-diones.

Detailed Experimental Protocol

Objective: To synthesize 9-phenyl-decahydroacridine-1,8-dione.

Materials:

  • This compound

  • Benzaldehyde

  • Ammonium acetate (NH₄OAc)

  • Ethanol (EtOH), absolute

  • Triethylamine (NEt₃)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, combine this compound (2.0 mmol, 275 mg) and absolute ethanol (15 mL).

  • Base Addition: Add triethylamine (2.2 mmol, 0.31 mL) to the suspension to liberate the free base. Stir for 10 minutes at room temperature until the solid dissolves. Expert Insight: This in situ formation of the free base is often more convenient than isolating it, as the free base can be unstable.

  • Addition of Reagents: To the solution, add benzaldehyde (1.0 mmol, 0.10 mL) and ammonium acetate (1.5 mmol, 116 mg).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexane). The reaction is typically complete within 4-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume to approximately one-third under reduced pressure.

    • Pour the concentrated mixture into ice-cold water (30 mL). A solid precipitate should form.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 9-phenyl-decahydroacridine-1,8-dione.

Methodology 2: Modified Friedländer Annulation

The Friedländer synthesis is a powerful tool for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][9] In this modified approach, piperidin-3-one serves as the α-methylene ketone component.

Mechanistic Rationale

This reaction proceeds via an initial aldol-type condensation between the enolizable piperidin-3-one and the 2-aminobenzaldehyde, followed by an intramolecular cyclization (condensation) to form the fused ring system.

  • Aldol Condensation: The reaction begins with a base- or acid-catalyzed condensation between the α-carbon of piperidin-3-one and the aldehyde group of 2-aminobenzaldehyde.

  • Cyclization/Dehydration: The amino group of the benzaldehyde moiety then attacks the ketone of the piperidinone, forming a hemiaminal intermediate which subsequently dehydrates to form the final tetrahydroacridine product.

Causality Behind Catalyst Choice: While the classical Friedländer reaction can proceed without a catalyst at high temperatures, the use of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., KOH) is often necessary to achieve reasonable yields at lower temperatures.[7] Lewis acids can also be effective catalysts.[7]

Detailed Experimental Protocol

Objective: To synthesize 1,2,3,4-tetrahydroacridin-9(10H)-one.

Materials:

  • This compound

  • 2-Aminobenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH), absolute

  • Triethylamine (NEt₃)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Free Base Preparation: In a 50 mL round-bottom flask, prepare the free base of piperidin-3-one from its hydrochloride salt using triethylamine in ethanol as described in section 3.2, step 1-2 (using 1.0 mmol of starting material).

  • Reactant Addition: Add 2-aminobenzaldehyde (1.0 mmol, 121 mg) to the solution of free piperidin-3-one.

  • Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide (approx. 0.2 mmol, 11 mg). Expert Insight: The choice of catalyst can significantly impact the reaction rate and yield. Basic catalysts like KOH favor the initial aldol condensation.

  • Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize with a dilute solution of acetic acid in water.

    • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Aromatization to Fully Aromatic Acridines

The products from the above syntheses are partially saturated quinoline derivatives. For certain applications, the fully aromatic acridine scaffold is desired. This can be achieved through a final dehydrogenation step.

Protocol for Dehydrogenation using Pd/C

Procedure:

  • Setup: Dissolve the hexahydroacridine or tetrahydroacridine derivative (1.0 mmol) in a high-boiling solvent like diphenyl ether or decalin (10 mL) in a round-bottom flask.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate).

  • Reaction: Heat the mixture to reflux (190-250 °C, depending on the solvent) for 6-24 hours. Trustworthiness Note: This reaction should be performed in a well-ventilated fume hood, as hydrogen gas is evolved.

  • Workup: Cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Wash the filtrate with dilute acid and then brine. Dry the organic layer and concentrate. Purify the resulting aromatic acridine by recrystallization or chromatography.

Data Summary

The following table summarizes representative data for the synthesis of a 9-aryl-decahydroacridine-1,8-dione derivative.

ParameterValue
Starting Materials Piperidin-3-one HCl, 4-chlorobenzaldehyde, NH₄OAc
Solvent Ethanol
Reaction Time 5 hours
Yield (Purified) 78%
Melting Point 298-300 °C
¹H NMR (DMSO-d₆, δ) 9.21 (s, 1H), 7.35 (d, 2H), 7.20 (d, 2H), 4.75 (s, 1H), 2.50-2.20 (m, 8H), 1.90-1.70 (m, 4H)
¹³C NMR (DMSO-d₆, δ) 194.5, 149.8, 145.2, 130.8, 130.1, 128.0, 111.5, 37.1, 31.5, 26.8, 21.5
Mass Spec (ESI+) m/z 329.1 [M+H]⁺

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of complex, medicinally relevant quinoline derivatives. The multicomponent synthesis of hexahydroacridine-1,8-diones offers a rapid and efficient route to build molecular complexity in a single step. Concurrently, the modified Friedländer annulation provides a valuable alternative for constructing the core tetrahydroacridine skeleton. These protocols provide a robust foundation for researchers in drug discovery and organic synthesis to generate novel libraries of quinoline-based compounds for biological screening and further functionalization.

References

The Strategic Application of Piperidin-3-one Hydrochloride in the Synthesis of Complex Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development. It details the versatile applications of Piperidin-3-one hydrochloride as a pivotal building block in the synthesis of medicinally important alkaloids. This document provides not only detailed, step-by-step protocols but also the underlying chemical principles and strategic considerations for its use in constructing complex molecular architectures.

Introduction: The Versatility of the Piperidin-3-one Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for the three-dimensional diversity it imparts to molecules.[1] this compound, a stable and readily available starting material, serves as a highly versatile precursor for the synthesis of a wide range of substituted piperidines, which are crucial for creating bioactive compounds.[2] Its unique structure, featuring a reactive ketone and a secondary amine that can be readily protected and functionalized, makes it an invaluable synthon in medicinal chemistry and alkaloid synthesis.[2][3] This application note will focus on the strategic use of this compound in the synthesis of quinazolinone alkaloids, exemplified by the total synthesis of (±)-Febrifugine.

From Hydrochloride Salt to a Versatile Intermediate: N-Boc-3-piperidone

Piperidin-3-one is typically supplied as its hydrochloride salt for enhanced stability. The initial and crucial step for its use in synthesis is the liberation of the free base and subsequent protection of the secondary amine. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol 1: Synthesis of N-Boc-3-piperidone

This protocol details the synthesis of N-Boc-3-piperidone, a key intermediate for subsequent functionalization. The procedure involves the debenzylation of a readily available precursor, 1-benzyl-3-piperidone, followed by Boc protection of the resulting secondary amine.[3]

Materials:

  • 1-benzyl-3-piperidone

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) gas

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl acetate (EtOAc)

  • 0.5 N Hydrochloric acid (HCl)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Debenzylation: To a solution of 1-benzyl-3-piperidone (102.6 g, 0.41 mol) in MeOH (1.4 L), carefully add 10% palladium on carbon (11.6 g) under a nitrogen atmosphere.

  • Hydrogenate the mixture under 55 psi of H₂ overnight.

  • Filter the reaction mixture through celite and concentrate the solvent in vacuo to yield a yellow-green solid. This intermediate is used immediately in the next step.

  • Boc Protection: Dissolve the crude product in THF (2.5 L).

  • Add saturated aqueous NaHCO₃ solution (3 L) and di-tert-butyldicarbonate (115.3 g, 0.53 mol) dissolved in THF (500 mL).

  • Stir the mixture vigorously for 48 hours.

  • Partition the mixture between H₂O (1 L) and EtOAc (2 L) and separate the layers.

  • Back-extract the aqueous layer with EtOAc (500 mL).

  • Combine the organic layers and wash with dilute HCl (0.5 N, 1 L) and brine (1 L).

  • Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purify the residue by silica gel flash chromatography, eluting with a gradient of 25-40% EtOAc in hexane, to afford N-Boc-3-piperidone as a clear oil.

Expected Yield: 99%[3]

Construction of the Quinazolinone Alkaloid Core: A Case Study in the Total Synthesis of (±)-Febrifugine

Febrifugine is a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, known for its potent antimalarial activity.[4][5] Its synthesis provides an excellent example of the strategic application of a piperidin-3-one derivative. The key steps involve the introduction of a three-carbon side chain at the C2 position of the piperidone ring, stereoselective reduction of the ketone, and finally, coupling with the quinazolinone moiety.

Key Synthetic Strategy: The Claisen Rearrangement Approach

A notable strategy for the synthesis of the febrifugine piperidine core involves an unusual Claisen rearrangement of an allyl enol ether derived from a 3-hydroxypyridine precursor, which ultimately yields a 2-allyl-3-piperidone derivative.[2] This intermediate is then subjected to a series of transformations to construct the final alkaloid.

Diagram 1: Synthetic Pathway to (±)-Febrifugine

G A This compound B N-Boc-3-piperidone A->B Boc Protection C N-Z-2-allyl-3-piperidone B->C Allylation (via Claisen Rearrangement) [Ref: 4] D cis-N-Z-2-allyl-3-hydroxypiperidine C->D Stereoselective Reduction [Ref: 4] E N-Z-2-(2-oxoethyl)-3-hydroxypiperidine D->E Ozonolysis [Ref: 10] F cis-3-(Benzyloxy)-2-(2-((7-bromo-6-chloroquinazolin-4(3H)-on-3-yl)amino)ethyl)piperidine-1-carboxylate E->F Reductive Amination [Ref: 21] G (±)-Febrifugine F->G Deprotection & Cyclization [Ref: 7]

Caption: Key transformations in the total synthesis of (±)-Febrifugine.

Detailed Protocols for the Synthesis of (±)-Febrifugine

The following protocols are adapted from established literature procedures and provide a step-by-step guide for the synthesis of (±)-Febrifugine, starting from a protected 2-allyl-3-piperidone intermediate.

The stereoselective reduction of the ketone at C3 is a critical step in establishing the correct relative stereochemistry of the final product.

Materials:

  • N-Z-2-allyl-3-piperidone

  • Reducing agent (e.g., Sodium borohydride)

  • Methanol (MeOH)

  • Solvents for workup and purification

Procedure:

  • Dissolve N-Z-2-allyl-3-piperidone in an appropriate solvent such as methanol.

  • Cool the solution to 0 °C.

  • Add the reducing agent portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Perform an aqueous workup to quench the reaction.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield cis-N-Z-2-allyl-3-hydroxypiperidine.

Note: The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.[2]

Ozonolysis is a reliable method for the oxidative cleavage of the allyl group to furnish the required aldehyde functionality.[6]

Materials:

  • cis-N-Z-2-allyl-3-hydroxypiperidine

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃)

  • Reducing agent for ozonide workup (e.g., Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃))

Procedure:

  • Dissolve cis-N-Z-2-allyl-3-hydroxypiperidine in CH₂Cl₂ and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating complete consumption of the starting material.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent (e.g., DMS) and allow the reaction to warm to room temperature.

  • Concentrate the reaction mixture in vacuo and purify the crude aldehyde by column chromatography.

Table 1: Summary of Ozonolysis Conditions

SubstrateSolventTemperatureWorkup ReagentProductReference
Secondary allyl alcoholToluene-10 °CNaOH (aq)Corresponding aldehyde[6]
cis-N-Z-2-allyl-3-hydroxypiperidineCH₂Cl₂-78 °CDMS or PPh₃N-Z-2-(2-oxoethyl)-3-hydroxypiperidine[7]

The final key steps involve the coupling of the piperidine aldehyde with the quinazolinone moiety via reductive amination, followed by deprotection to yield the target alkaloid.[8]

Materials:

  • N-Z-2-(2-oxoethyl)-3-hydroxypiperidine

  • Appropriate quinazolinone precursor (e.g., 3-amino-7-bromo-6-chloroquinazolin-4(3H)-one)

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Solvent (e.g., Dichloromethane)

  • Reagents for deprotection (e.g., H₂/Pd-C for Z-group removal)

Procedure:

  • Reductive Amination: Dissolve the aldehyde and the quinazolinone precursor in dichloromethane.

  • Add the reducing agent and stir the reaction at room temperature until completion.

  • Perform an aqueous workup and extract the product.

  • Purify the coupled product by column chromatography.

  • Deprotection: Subject the purified product to conditions for the removal of the N-protecting group (e.g., hydrogenolysis for a Z-group) to obtain the final alkaloid, (±)-Febrifugine.

Conclusion

This compound is a cost-effective and highly adaptable starting material for the synthesis of complex alkaloids. Through a series of well-established chemical transformations, including N-protection, stereoselective reduction, and carbon-carbon bond-forming reactions, this simple precursor can be elaborated into intricate molecular architectures with significant biological activity. The synthesis of (±)-Febrifugine serves as a compelling case study, demonstrating the strategic utility of the piperidin-3-one scaffold in modern synthetic organic chemistry. The protocols and principles outlined in this guide are intended to empower researchers to explore the vast potential of this versatile building block in their own drug discovery and development endeavors.

References

The Versatile Hub: A Mechanistic and Practical Guide to Reactions Involving Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidin-3-one hydrochloride is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive ketone and a secondary amine within a conformationally constrained six-membered ring, render it a versatile precursor for a diverse array of complex molecules. This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of key reactions involving this compound. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind experimental choices, offers validated protocols, and integrates computational and spectroscopic insights to empower the rational design of synthetic strategies.

Introduction: The Strategic Importance of this compound

The piperidine scaffold is a ubiquitous motif in a vast number of natural products and pharmaceutical agents, owing to its favorable pharmacokinetic properties and ability to engage in specific biological interactions.[1][2] this compound, a stable and readily available salt, serves as a crucial intermediate in the synthesis of these valuable compounds.[3][4] Its bifunctional nature allows for sequential or concurrent modifications at both the ketone and the amine functionalities, providing a gateway to a wide range of substituted piperidine derivatives.[3] This guide will delve into the mechanistic intricacies of several high-impact transformations starting from this versatile synthon.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number61644-00-6[5][6]
Molecular FormulaC₅H₁₀ClNO[5][6]
Molecular Weight135.59 g/mol [5][6]
AppearanceWhite to off-white crystalline powder
Melting Point130-135 °C
SolubilitySoluble in polar protic solvents (e.g., water, methanol)

Mechanistic Pathways and Synthetic Protocols

The reactivity of piperidin-3-one can be broadly categorized by transformations targeting the carbonyl group and those involving the secondary amine. The hydrochloride salt form necessitates neutralization or careful selection of reaction conditions to liberate the free amine for subsequent reactions.

Reductive Amination: A Gateway to N-Substituted Piperidin-3-amines

Reductive amination is a cornerstone reaction for introducing diversity at the carbonyl position, leading to the formation of valuable 3-aminopiperidine derivatives. The mechanism proceeds through the initial formation of a hemiaminal, followed by dehydration to an enamine or iminium ion intermediate, which is then reduced in situ.

Diagram 1: General Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 In Situ Intermediate Formation cluster_2 Reduction and Workup P3OHCl Piperidin-3-one Hydrochloride Mix Reaction Mixture P3OHCl->Mix Base Base (e.g., Et3N) Base->Mix Amine Primary/Secondary Amine (R1R2NH) Amine->Mix Solvent Solvent (e.g., MeOH, DCE) Solvent->Mix Intermediate Iminium Ion / Enamine Intermediate Mix->Intermediate Condensation Reduction Reduction Intermediate->Reduction Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) ReducingAgent->Reduction Workup Aqueous Workup & Purification Product N-Substituted 3-Aminopiperidine Workup->Product Reduction->Workup

Caption: A generalized workflow for the reductive amination of this compound.

Protocol 1: Diastereoselective Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes the synthesis of a generic N-substituted 3-aminopiperidine, a common scaffold in medicinal chemistry.[7] The choice of sodium triacetoxyborohydride (STAB) is deliberate; it is a mild and selective reducing agent that is particularly effective for reductive aminations, minimizing side reactions such as the reduction of the starting ketone.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq) dropwise. Stir for 15 minutes to liberate the free base.

  • Add the desired amine (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion/enamine formation.

  • Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-aminopiperidine.

Self-Validation: The success of this protocol is contingent on the initial formation of the iminium/enamine intermediate before the addition of the reducing agent. This can be monitored by ¹H NMR of an aliquot, observing the disappearance of the ketone proton signal. The purity of the final product should be confirmed by NMR and MS analysis.

Mannich Reaction: Constructing Complex Scaffolds

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the α-protons of piperidin-3-one), a non-enolizable aldehyde (e.g., formaldehyde), and a secondary amine. This powerful C-C bond-forming reaction allows for the introduction of an aminomethyl group at the C4 position of the piperidin-3-one ring, leading to the formation of 4-substituted derivatives.[8][9][10]

Diagram 2: The Mannich Reaction Mechanism

G cluster_0 Step 1: Eschenmoser's Salt Formation cluster_1 Step 2: Enolization and Nucleophilic Attack cluster_2 Step 3: Product Formation Amine Secondary Amine Eschenmoser Eschenmoser's Salt (Iminium Ion) Amine->Eschenmoser Formaldehyde Formaldehyde Formaldehyde->Eschenmoser Attack Nucleophilic Attack Eschenmoser->Attack Electrophile P3O Piperidin-3-one Enol Enol/Enolate P3O->Enol Base or Acid Catalysis Enol->Attack Product 4-(Aminomethyl) -piperidin-3-one (Mannich Base) Attack->Product Proton Transfer

Caption: A simplified mechanism of the Mannich reaction involving piperidin-3-one.

Protocol 2: Synthesis of a 4-Aminomethyl-Piperidin-3-one Derivative

This protocol outlines a typical Mannich reaction to generate a 4-substituted piperidin-3-one. The choice of acetic acid as a solvent is common as it can act as a catalyst for both enolization and iminium ion formation.[9]

Materials:

  • This compound

  • A secondary amine (e.g., dimethylamine, as a hydrochloride salt) (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Glacial acetic acid

  • Diethyl ether

  • Aqueous ammonia

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve the secondary amine hydrochloride (1.0 eq) and this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add paraformaldehyde (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with cold diethyl ether, and dry.

  • To obtain the free base, dissolve the hydrochloride salt in a minimal amount of water or ethanol and basify with aqueous ammonia until precipitation is complete.

  • Filter the free base, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Causality: The use of paraformaldehyde as a source of formaldehyde is for ease of handling. The acidic conditions of glacial acetic acid facilitate the formation of the electrophilic iminium ion from the secondary amine and formaldehyde, which is then attacked by the enol form of piperidin-3-one.

Catalytic Hydrogenation: Accessing Piperidin-3-ols and Piperidines

Catalytic hydrogenation provides a route to reduce the ketone functionality and, under more forcing conditions, the pyridine ring in precursors to piperidin-3-one. The selective hydrogenation of 3-hydroxypyridinium salts to yield piperidin-3-ones is a notable atom-economic method.[11][12][13]

Protocol 3: Iridium-Catalyzed Hydrogenation of a 3-Hydroxypyridinium Salt

This protocol is based on the selective hydrogenation of a 3-hydroxypyridinium salt to furnish a substituted piperidin-3-one, avoiding over-reduction to the corresponding alcohol.[11][12][13]

Materials:

  • N-Benzyl-3-hydroxypyridinium bromide (substrate)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor) (0.5 mol%)

  • Triphenylphosphine (PPh₃) (2 mol%)

  • 1,2-Dichloroethane (DCE)

  • High-pressure autoclave

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the N-benzyl-3-hydroxypyridinium bromide (1.0 eq), [Ir(COD)Cl]₂ (0.5 mol%), and PPh₃ (2 mol%).

  • Add anhydrous, degassed DCE to dissolve the reactants.

  • Seal the liner inside the autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 20-50 atm with hydrogen.

  • Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Maintain the reaction for 12-24 hours, monitoring the pressure drop.

  • After cooling and carefully venting the autoclave, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the N-benzyl-piperidin-3-one.

Mechanistic Insight: The iridium catalyst, in combination with the phosphine ligand, exhibits high chemoselectivity for the reduction of the pyridinium ring over the ketone. The reaction proceeds under relatively mild conditions, offering a practical route to N-substituted piperidin-3-ones.[11][12]

Spectroscopic and Computational Analysis

The characterization of reaction intermediates and products is crucial for mechanistic understanding and process optimization.

Spectroscopic Signatures:

  • ¹H NMR: The disappearance of the vinyl protons of the 3-hydroxypyridinium salt and the appearance of aliphatic protons in the piperidine ring are key indicators of successful hydrogenation. In reductive amination, the formation of the C-H bond at the C3 position gives rise to a new signal, and its coupling pattern can provide stereochemical information.

  • ¹³C NMR: The carbonyl carbon of piperidin-3-one typically resonates around 208-212 ppm. Upon reduction to an alcohol, this signal shifts upfield to ~65-75 ppm.

  • FT-IR: The strong carbonyl stretch (C=O) around 1720 cm⁻¹ is a characteristic feature of piperidin-3-one. This band disappears upon reduction or conversion to an enamine.

  • Mass Spectrometry: Provides confirmation of the molecular weight of the products and can be used to track reaction progress in LC-MS analysis.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates, and rationalize observed stereoselectivities.[14] For instance, computational studies can help in understanding the facial selectivity of hydride attack on the iminium ion in reductive amination, guiding the choice of reagents and conditions to achieve a desired diastereomer.

Conclusion and Future Outlook

This compound remains a cornerstone of heterocyclic synthesis, offering a reliable and versatile entry point to a multitude of complex molecular architectures. A thorough understanding of the mechanisms governing its reactions, as detailed in this guide, is paramount for the rational design of efficient and selective synthetic routes. The protocols provided herein serve as validated starting points for further exploration and optimization. Future advancements in this field will likely focus on the development of novel catalytic systems for enantioselective transformations of piperidin-3-one and its derivatives, further expanding its utility in the synthesis of chiral drugs and bioactive compounds.

References

Use of Piperidin-3-one hydrochloride in SAR studies of piperidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of Piperidin-3-one Hydrochloride in Structure-Activity Relationship (SAR) Studies of Piperidine Analogs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a quintessential privileged structure in modern medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it an ideal framework for optimizing drug-target interactions. This compound serves as a highly versatile and strategic starting material for the synthesis of diverse piperidine analog libraries. Its bifunctional nature, featuring a reactive ketone at the C3-position and a secondary amine, allows for sequential or orthogonal modifications, enabling a systematic exploration of the chemical space around the core. This guide provides an in-depth examination of the chemical properties, synthetic applications, and strategic considerations for using this compound in Structure-Activity Relationship (SAR) studies aimed at accelerating drug discovery programs.

This compound: Properties and Handling

This compound (CAS No: 61644-00-6) is a stable, crystalline solid that is readily available from commercial suppliers.[4][5][6][7] Understanding its fundamental properties is critical for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 61644-00-6[4][5][6][7]
Molecular Formula C₅H₁₀ClNO[4][6][7][8]
Molecular Weight 135.59 g/mol [4][8]
Appearance White to off-white crystalline powder/solid[9]
Melting Point ~115-135 °C[9]
Solubility Soluble in polar protic solvents (e.g., water, methanol)
Storage Store at 2-8°C or room temperature in a dry, inert atmosphere.[5] It is hygroscopic.
Rationale for Use as a Hydrochloride Salt

The compound is supplied as a hydrochloride salt to enhance its stability and shelf-life. The protonated piperidine nitrogen is less susceptible to aerial oxidation and other degradation pathways compared to the corresponding free base. For most synthetic applications, the free base must be generated in situ or liberated in a separate step prior to reaction.

Safety and Handling

This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[8][10] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory.[10] All manipulations should be performed in a well-ventilated fume hood.[10]

Core Synthetic Strategies for SAR Library Generation

The strategic value of this compound lies in its two distinct points of diversification: the C3-carbonyl and the N1-amine. This allows for the systematic construction of a matrix of analogs to probe SAR.

Strategy A: C3-Position Modification via Reductive Amination

The ketone at the C3-position is an ideal handle for introducing a wide array of substituents through reductive amination. This reaction converts the carbonyl into a C-N bond, allowing for the introduction of amines (R₂-NH₂) that can probe specific interactions within a target's binding pocket, such as hydrogen bonding or ionic interactions.

The choice of a reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for reductive aminations.[11] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and demonstrates excellent chemoselectivity by preferentially reducing the iminium ion intermediate over the initial ketone. This prevents the formation of the corresponding 3-hydroxypiperidine byproduct. The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to avoid quenching the reducing agent.

Objective: To synthesize a C3-amino-substituted piperidine analog.

Materials:

  • This compound

  • Primary or secondary amine of choice (R₂-NH₂) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and anhydrous DCE.

  • Add triethylamine (1.2 eq) to the suspension and stir for 15-20 minutes at room temperature. This liberates the free base of the piperidone.

  • Add the desired amine (R₂-NH₂) (1.1 eq) to the solution. Stir for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the desired C3-substituted piperidine analog.

G cluster_prep Step 1: Free Base Liberation cluster_reaction Step 2: Reductive Amination cluster_workup Step 3: Workup & Purification start Piperidin-3-one HCl in DCE add_base Add Triethylamine (TEA) start->add_base free_base In situ formation of Piperidin-3-one (free base) add_base->free_base add_amine Add Amine (R₂-NH₂) free_base->add_amine imine Iminium Ion Formation add_amine->imine add_stab Add NaBH(OAc)₃ imine->add_stab product C3-(R₂-amino)piperidine add_stab->product quench Quench (aq. NaHCO₃) product->quench extract Extract (DCM) quench->extract purify Purify (Chromatography) extract->purify final_product Pure Analog purify->final_product

Caption: Workflow for C3-diversification via reductive amination.

Strategy B: N1-Position Modification via N-Alkylation/Arylation

The piperidine nitrogen is a nucleophilic center that can be readily functionalized. Modifying this position is a cornerstone of SAR studies, as the N-substituent (R₁) often occupies a critical vector space that can influence potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.[1]

A standard N-alkylation involves an alkyl halide and a non-nucleophilic base.[12] A base such as potassium carbonate (K₂CO₃) or DIPEA is required to neutralize the hydrohalic acid byproduct, driving the reaction to completion. For a starting material like this compound, at least two equivalents of base are necessary: one to liberate the free amine and a second to scavenge the acid formed during the reaction. The choice of solvent is typically a polar aprotic one, such as acetonitrile (ACN) or dimethylformamide (DMF), which can dissolve the reactants and facilitate the Sₙ2 reaction.

Objective: To synthesize an N-alkyl-substituted piperidin-3-one analog.

Materials:

  • This compound

  • Alkyl halide (R₁-X, where X = Br, I) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous acetonitrile (ACN) or dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.5 eq), and anhydrous ACN.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add the alkyl halide (R₁-X) (1.1 eq) to the mixture.

  • Heat the reaction to 50-70 °C and stir for 4-18 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired N-substituted piperidin-3-one.

G cluster_reaction Step 1: N-Alkylation Reaction cluster_workup Step 2: Workup & Purification start Piperidin-3-one HCl, K₂CO₃ in ACN add_halide Add Alkyl Halide (R₁-X) start->add_halide heat Heat (50-70 °C) add_halide->heat product N-(R₁)-Piperidin-3-one heat->product filter Filter Salts product->filter concentrate Concentrate filter->concentrate extract Extract (EtOAc/Water) concentrate->extract purify Purify (Chromatography) extract->purify final_product Pure Analog purify->final_product

Caption: Workflow for N1-diversification via N-alkylation.

Integrated Synthesis and Application in SAR Studies

By combining these strategies, a researcher can systematically generate a library of analogs with diversity at both the N1 and C3 positions. For example, one could first perform an N-alkylation (Protocol 2) to generate a series of N-substituted piperidin-3-ones, which can then be used as substrates in a parallel set of reductive amination reactions (Protocol 1).

G cluster_n_alk N1-Diversification cluster_c3_red C3-Diversification start Piperidin-3-one Hydrochloride n_alk_1 N-R₁-Piperidin-3-one start->n_alk_1 Protocol 2 (R₁-X) n_alk_2 N-R₂-Piperidin-3-one start->n_alk_2 Protocol 2 (R₂-X) n_alk_n N-Rₙ-Piperidin-3-one start->n_alk_n ... c3_red_1 3-(R'₁-amino)-N-R₁- Piperidine n_alk_1->c3_red_1 Protocol 1 (R'₁-NH₂) c3_red_2 3-(R'₂-amino)-N-R₁- Piperidine n_alk_1->c3_red_2 Protocol 1 (R'₂-NH₂) c3_red_m 3-(R'ₘ-amino)-N-R₁- Piperidine n_alk_1->c3_red_m ... library Diverse Analog Library for SAR n_alk_2->library n_alk_n->library c3_red_1->library c3_red_2->library c3_red_m->library

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Piperidin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will focus on a prevalent synthetic pathway: the formation of an N-benzyl protected piperidone via Dieckmann condensation, followed by deprotection to yield the final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My Dieckmann condensation yield for N-benzyl-3-oxopiperidine-4-carboxylate is low, and I'm observing a significant amount of a viscous, oily byproduct. What's happening?

Answer: This is a classic issue in Dieckmann condensations, where the desired intramolecular cyclization competes with an intermolecular Claisen-type condensation. The oily byproduct is likely an oligomer or polymer formed from this side reaction.[1]

Causality & Troubleshooting Steps:

  • Pseudo-Dilution Principle: The key is to favor the intramolecular reaction. Ensure you are using a high-dilution technique. Instead of adding the diester substrate all at once, add it slowly over several hours to a suspension of the base (e.g., sodium hydride, sodium tert-butoxide) in the refluxing solvent.[1] This keeps the instantaneous concentration of the starting material low, minimizing the chance of two molecules reacting with each other.

  • Base Stoichiometry: The product, a β-keto ester, is acidic and will be deprotonated by the base. Therefore, you need at least two equivalents of the base: one to deprotonate the α-carbon to initiate the cyclization and a second to deprotonate the resulting β-keto ester product.[1][2] Using only one equivalent will result in a stalled reaction and low yields.

  • Solvent & Temperature: Aprotic solvents like toluene or THF are commonly used.[3][4] Ensure the solvent is anhydrous, as moisture will quench the strong base. The reaction is typically run at reflux to provide sufficient energy for the cyclization.

  • Reagent Purity: Ensure your starting diester (e.g., 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate) is pure. Impurities can interfere with the reaction. Likewise, the activity of the base is critical; sodium hydride, for example, can degrade over time if not stored properly.[1]

Troubleshooting Workflow: Low Yield in Dieckmann Condensation

G start Low Yield in Dieckmann Condensation check_dilution Is slow addition (pseudo-dilution) being used? start->check_dilution check_base Are >= 2 equivalents of strong base used? check_dilution->check_base Yes solution_dilution Implement slow, dropwise addition of diester to refluxing base suspension. check_dilution->solution_dilution No check_reagents Are starting materials and base pure/active? check_base->check_reagents Yes solution_base Increase base to 2.0-2.2 equivalents to account for product deprotonation. check_base->solution_base No solution_reagents Purify starting diester. Use fresh, properly stored base (e.g., NaH in mineral oil). check_reagents->solution_reagents No end_node Improved Yield check_reagents->end_node Yes solution_dilution->end_node solution_base->end_node solution_reagents->end_node

Caption: Decision tree for troubleshooting low Dieckmann condensation yield.

Question 2: The final N-benzyl deprotection step via catalytic hydrogenation is slow or incomplete. How can I drive it to completion?

Answer: Catalytic transfer hydrogenation or direct hydrogenation for N-benzyl deprotection can be sluggish for several reasons, most commonly related to catalyst activity and the presence of catalyst poisons.

Causality & Troubleshooting Steps:

  • Catalyst Poisoning: The product amine can coordinate to the palladium surface, inhibiting its catalytic activity.[5] This is a common form of product inhibition. Some literature suggests that adding a mild acid (like acetic acid or even hydrochloric acid) can prevent this by protonating the amine, reducing its coordination to the metal center.[5][6]

  • Catalyst Choice & Loading: While 5% Pd/C can work, 10% Pd/C is often more effective for this transformation.[6] Pearlman's catalyst (Pd(OH)₂/C) is also an excellent choice for debenzylation and can sometimes be more effective, especially for stubborn substrates. Ensure a sufficient catalyst loading, typically 5-10 mol%.

  • Hydrogen Source: For catalytic transfer hydrogenation, ammonium formate is a common hydrogen donor. Ensure it is fresh and used in sufficient excess (typically 3-5 equivalents). For direct hydrogenation, ensure the system is properly purged with hydrogen and maintained under positive pressure (e.g., 50-60 psi).[7]

  • Solvent: Methanol or ethanol are excellent solvent choices as they readily dissolve the ammonium formate (if used) and the substrate.[6][7]

  • Facilitating Additives: Recent research has shown that using a co-catalyst or additive can dramatically speed up the reaction. For example, niobic acid-on-carbon (Nb₂O₅/C) used in conjunction with Pd/C has been shown to significantly facilitate N-benzyl deprotection.[5]

Question 3: My final product, this compound, is difficult to crystallize and appears as an oil or a waxy solid. How can I obtain a pure, crystalline solid?

Answer: this compound can be hygroscopic and challenging to crystallize if impurities are present. The key is rigorous purification and selection of an appropriate crystallization solvent system.

Causality & Troubleshooting Steps:

  • Purity is Paramount: The most common cause of "oiling out" is the presence of impurities.[1] Ensure the preceding steps have gone to completion. Use NMR or HPLC to confirm the purity of your crude product before attempting crystallization. If significant impurities are present, consider purification by column chromatography on silica gel before the final salt formation or crystallization.

  • Solvent Selection: A common and effective method is to dissolve the crude free-base in a minimal amount of a polar solvent like isopropanol or ethanol, and then add a solution of HCl in a less polar solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic (check with pH paper). The hydrochloride salt should precipitate.[4] Cooling the mixture can aid precipitation.

  • Recrystallization: If the initial precipitate is still impure, recrystallization is necessary. Common solvents for recrystallization of the hydrochloride salt include isopropanol, acetonitrile, or ethanol/diethyl ether mixtures.[4][8]

  • Water Contamination: The product is water-soluble. Ensure all solvents are anhydrous and the workup is performed carefully to exclude water, which can inhibit crystallization. If water is present, azeotropic removal with toluene on a rotary evaporator may be necessary before attempting crystallization.

  • Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (like argon) and refrigerated (2-8°C) to prevent degradation and moisture absorption.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy discussed here? A1: The strategy involves a three-main-stage process:

  • Assembly: N-benzyl glycine ethyl ester is reacted with a 4-carbon electrophile (like 4-bromo-ethyl butyrate) to form a diester intermediate.[3]

  • Cyclization & Decarboxylation: This diester undergoes an intramolecular Dieckmann condensation to form the N-benzyl-3-oxopiperidine-4-carboxylate intermediate. This is then hydrolyzed and decarboxylated under acidic conditions to yield 1-benzyl-3-piperidone.[2][4]

  • Deprotection: The N-benzyl protecting group is removed, typically via catalytic hydrogenation, to yield the final piperidin-3-one, which is isolated as its hydrochloride salt.[7]

Overall Synthetic Workflow

Caption: A three-stage synthetic route to this compound.

Q2: Why is the N-benzyl group used as a protecting group? A2: The N-benzyl group is widely used in amine synthesis for several reasons:

  • Stability: It is robust and stable to a wide range of reaction conditions, including strongly basic conditions used in the Dieckmann condensation and many organometallic reagents.

  • Facile Removal: It can be removed under relatively mild reductive conditions (catalytic hydrogenation), which typically do not affect other functional groups like ketones.[11] This orthogonality is a key feature of a good protecting group.

  • Availability: The starting material, benzylamine, is inexpensive and readily available.[4]

Q3: What are the primary safety concerns during this synthesis? A3: Several steps require significant safety precautions:

  • Sodium Hydride (NaH): If used for the Dieckmann condensation, NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.[1]

  • Catalytic Hydrogenation: Using hydrogen gas involves high pressure and a flammable gas. The catalyst (Pd/C) can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should be filtered carefully and kept wet with solvent to prevent ignition.

  • Solvents: Many organic solvents used (THF, diethyl ether, toluene, methanol) are flammable. All heating should be done using heating mantles or oil baths, not open flames.

  • Product Handling: The final product is listed as potentially harmful if swallowed and can cause skin and serious eye irritation.[12][13][14] Standard personal protective equipment (lab coat, gloves, safety glasses) is mandatory.

Optimized Experimental Protocol

This protocol is a representative synthesis of 1-benzyl-3-piperidone, a key intermediate, followed by its deprotection.

Part A: Synthesis of 1-Benzyl-3-piperidone

This part covers the Dieckmann condensation and subsequent decarboxylation.

ReagentMW ( g/mol )AmountMoles
4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate321.4132.1 g0.10
Sodium tert-butoxide96.1021.2 g0.22
Toluene (anhydrous)-1.0 L-
6M Hydrochloric Acid-~100 mL-
Ethyl Acetate-500 mL-

Methodology:

  • Set up a 2L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Charge the flask with sodium tert-butoxide (21.2 g) and anhydrous toluene (500 mL). Heat the suspension to reflux (approx. 110°C).

  • Dissolve the diester intermediate (32.1 g) in anhydrous toluene (500 mL) and add it to the addition funnel.

  • Add the diester solution dropwise to the refluxing base suspension over a period of 4 hours. A thick precipitate will form.

  • After the addition is complete, continue to reflux for an additional 1 hour.

  • Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water (200 mL).

  • Transfer the mixture to a separatory funnel. Add 6M HCl until the aqueous layer is acidic (pH ~1-2).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. The resulting crude N-benzyl-3-oxopiperidine-4-carboxylate is taken to the next step without further purification.

  • Add 6M HCl (100 mL) to the crude product and heat the mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation. Monitor by TLC or LC-MS for the disappearance of the β-keto ester.

  • Cool the mixture to 0°C and basify to pH >12 with 50% NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-3-piperidone as an oil.

Part B: Deprotection to this compound
ReagentMW ( g/mol )AmountMoles
1-Benzyl-3-piperidone (crude from Part A)189.25~18.9 g~0.10
10% Palladium on Carbon (Pd/C)-1.9 g~10 wt%
Ammonium Formate63.0631.5 g0.50
Methanol-400 mL-
4M HCl in Dioxane/Isopropanol-As needed-

Methodology:

  • Dissolve the crude 1-benzyl-3-piperidone (~18.9 g) in methanol (400 mL) in a 1L round-bottom flask.

  • Add ammonium formate (31.5 g), followed by 10% Pd/C (1.9 g). Caution: Add the catalyst carefully; do not add it to a dry flask of ammonium formate.

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric. Wash the filter cake with additional methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (200 mL) and water (100 mL). Separate the layers and extract the aqueous layer with more dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to an oil (the free-base piperidin-3-one).

  • Dissolve the oil in a minimal amount of isopropanol (50-100 mL). Cool in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane or isopropanol dropwise with stirring until precipitation is complete and the solution is acidic.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

References

Side reactions and byproduct formation in piperidone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for piperidone synthesis. As a core structural motif in a vast range of pharmaceuticals and natural products, the successful synthesis of the piperidone ring is critical.[1][2] However, the journey from starting material to purified product is often complicated by side reactions and the formation of persistent byproducts.

This guide, structured as a series of troubleshooting questions and answers, provides in-depth technical insights into common issues encountered during piperidone synthesis. Here, we move beyond simple protocols to explain the mechanistic origins of these problems and offer scientifically grounded, field-proven solutions.

Section 1: The Dieckmann Condensation Route to 4-Piperidones

The Dieckmann condensation is a powerful intramolecular reaction for forming the cyclic β-keto esters that are precursors to 4-piperidones.[3][4][5] It involves the base-catalyzed cyclization of a diester.[3][6] However, its success is highly dependent on controlling competing reactions.

Frequently Asked Questions & Troubleshooting

Question 1: My Dieckmann condensation is resulting in a low yield of the desired cyclic β-keto ester and a significant amount of a viscous, insoluble material. What is happening?

Answer: This is a classic sign that the primary side reaction—intermolecular condensation —is outcompeting the desired intramolecular cyclization. Instead of one molecule cyclizing on itself, two or more diester molecules are reacting with each other, leading to linear oligomers or polymers.[7][8] This is especially problematic when synthesizing larger rings, but can also plague 5- and 6-membered ring formation if conditions are not optimal.[7]

Causality & Mechanism: The reaction proceeds via an enolate formed by deprotonation of the α-carbon of one ester group.[3][5] This enolate can then attack the carbonyl carbon of the second ester group on the same molecule (intramolecular) or on a different molecule (intermolecular).

Solutions:

  • High-Dilution Conditions: This is the most critical factor. By running the reaction at a very low concentration (e.g., <0.1 M), you physically separate the diester molecules from each other, making it statistically more likely for the reactive ends of a single molecule to find each other. This is achieved by the slow addition of the diester substrate to a large volume of solvent containing the base.

  • Choice of Base: A strong, non-nucleophilic, sterically hindered base is often preferred. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices as they efficiently deprotonate the α-carbon without significant competing side reactions like transesterification.[7] Using a base like sodium ethoxide in ethanol can lead to transesterification if the starting diester is not also an ethyl ester.

  • Temperature Control: Lowering the reaction temperature can help minimize side reactions by providing better kinetic control over the desired cyclization pathway.[7]

Question 2: After acidic workup and decarboxylation, my final 4-piperidone product is impure. I suspect a retro-Dieckmann or other cleavage reactions occurred. How can I prevent this?

Answer: The cyclic β-keto ester intermediate formed during the Dieckmann condensation is susceptible to cleavage, especially under harsh acidic or basic conditions. If the product lacks an enolizable proton, the reverse reaction can readily compete.[6]

Causality & Mechanism: The stability of the Dieckmann product is largely derived from the deprotonation of the acidic α-proton between the two carbonyl groups, which drives the equilibrium toward the cyclic product. During workup and subsequent steps, this equilibrium can be reversed. A retro-Mannich reaction has also been noted as a potential side reaction pathway for some substituted piperidones, leading to ring-opening.[1]

Solutions:

  • Careful Workup: Use a carefully controlled acidic quench (e.g., dilute HCl or acetic acid) at low temperatures to neutralize the reaction mixture. Avoid prolonged exposure to strong acids or bases.

  • Protecting Group Strategy: The nitrogen atom is a key player. Using an N-protecting group, such as benzyl (Bn) or carbobenzyloxy (Cbz), is crucial. This prevents the amine from participating in unwanted side reactions and influences the conformation of the starting diester, which can favor cyclization. The choice of protecting group can have a profound effect on reactivity.[9][10]

  • Decarboxylation Conditions: When converting the β-keto ester to the final piperidone, use the mildest conditions possible. Refluxing in dilute aqueous acid (e.g., 1 M HCl) is common, but the time and temperature should be minimized and monitored by TLC or LC-MS to avoid product degradation.

cluster_0 Dieckmann Condensation Pathways A Diester Substrate B Enolate Formation (Base) A->B Deprotonation C Desired Intramolecular Cyclization B->C High Dilution D Intermolecular Condensation B->D High Concentration E Cyclic β-Keto Ester (Product) C->E F Polymeric Byproduct D->F

Caption: Desired vs. undesired pathways in Dieckmann condensation.

Section 2: The Hofmann-Löffler-Freytag (HLF) Reaction

The HLF reaction is a powerful method for synthesizing pyrrolidines and piperidines via a free-radical-mediated intramolecular C-H amination.[11][12][13] It involves the formation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from the δ-carbon, leading to cyclization.[12][14]

Frequently Asked Questions & Troubleshooting

Question 1: My HLF reaction is giving very low yields, and I am recovering mostly starting material or seeing complex mixtures. What are the critical parameters?

Answer: The HLF reaction is notoriously sensitive to conditions. Failure is often due to inefficient radical initiation, instability of the N-haloamine precursor, or competing side reactions.

Causality & Mechanism: The reaction is a radical chain process.[14] It begins with the homolytic cleavage of the N-halogen bond of a protonated N-haloamine to form a nitrogen-centered radical cation.[12] This radical must then successfully perform an intramolecular 1,5-hydrogen atom transfer to form a carbon-centered radical, which propagates the chain.[11][15] Any interruption in this cycle will kill the reaction.

Solutions:

  • Radical Initiation: The homolytic cleavage requires energy. This is typically supplied by UV irradiation (photochemical) or heat (thermal decomposition).[11][15] Ensure your light source is of the appropriate wavelength and intensity, or that the reaction temperature is sufficient. The use of chemical initiators like iron(II) salts can also be effective.

  • Acidic Conditions: The reaction is almost always performed in a strong acid like concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[12][15] The acid protonates the N-haloamine, making the N-X bond weaker and facilitating homolytic cleavage.[12][15] Insufficiently acidic conditions will prevent the initiation step.

  • N-Haloamine Stability: N-chloroamines and N-bromoamines can be unstable.[11] They should ideally be prepared fresh and used immediately. N-chloroamines are generally more thermally stable, while N-bromoamines are often better for photochemical initiation.[12] Modern variations, such as the Suarez modification using reagents like Pb(OAc)₄/I₂, generate the reactive N-halo species in situ, bypassing stability issues.[11]

  • Inhibitors: Radical reactions are sensitive to inhibitors. Oxygen is a known inhibitor and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Question 2: Instead of the desired piperidine, I am forming a pyrrolidine or observing a lack of regioselectivity. How is the ring size controlled?

Answer: The regioselectivity of the hydrogen atom abstraction step is governed by the stability of the resulting carbon radical and the thermodynamics of the transition state.

Causality & Mechanism: The key step is the intramolecular 1,5-hydrogen atom transfer, which proceeds through a six-membered, chair-like transition state.[11] This is sterically and energetically favorable and leads to the formation of pyrrolidines. Formation of piperidines requires a 1,6-hydrogen transfer, which is generally less favorable unless the resulting carbon radical is significantly stabilized (e.g., it is a tertiary or benzylic radical).[11]

Solutions:

  • Substrate Design: To favor piperidine formation, the substrate must be designed such that a 1,6-hydrogen abstraction is possible and leads to a stabilized radical. The reaction shows a clear preference for abstracting from C-H bonds in the order of tertiary > secondary > primary, due to the stability of the resulting carbon radical.

  • Conformational Constraints: In rigid systems, like steroids, the spatial proximity of the nitrogen radical to a specific C-H bond can override typical reactivity patterns and direct the cyclization.

Section 3: Catalytic Hydrogenation of Pyridines

The most direct route to piperidines is the catalytic hydrogenation of the corresponding pyridine ring.[16][17] While atom-economical, this reaction requires overcoming the aromaticity of the pyridine ring and can be plagued by incomplete reduction or over-reduction of other functional groups.[16]

Frequently Asked Questions & Troubleshooting

Question 1: My hydrogenation of a substituted pyridine is stalling, resulting in incomplete conversion even at high pressures.

Answer: This is a common problem caused by catalyst poisoning or insufficient catalyst activity to overcome the aromatic stabilization of the pyridine ring.[16]

Causality & Mechanism: Both the starting pyridine and the product piperidine are Lewis bases due to the nitrogen lone pair.[16] This lone pair can coordinate strongly to the active sites on the metal catalyst (e.g., Pt, Pd, Rh), effectively poisoning it and preventing it from activating hydrogen.

Solutions:

  • Acidic Additives: The most effective solution is to run the reaction in an acidic solvent, such as glacial acetic acid, or with an acidic additive.[16][18] The acid protonates the nitrogen atom, preventing it from binding to the catalyst surface and facilitating the reduction of the ring.[16]

  • Catalyst Choice & Loading: Platinum-based catalysts, especially Platinum(IV) oxide (PtO₂, Adams' catalyst), are often more effective than Palladium for this transformation.[16][19] Rhodium is also highly active.[20] Increasing the catalyst loading (e.g., to 5-10 mol%) can help overcome slow reaction rates.

  • Reaction Conditions: High pressures (50-100 bar) and elevated temperatures (60-100 °C) are often necessary to achieve full conversion.[16][21] Flow chemistry reactors can be particularly effective for safely managing these conditions.[21]

ParameterTypical RangeRationale
**Pressure (H₂) **50 - 100 barOvercomes aromaticity; increases H₂ concentration on catalyst surface.[21]
Temperature 60 - 100 °CProvides activation energy for ring reduction.[21]
Catalyst PtO₂, Rh/C, Pd/CPt and Rh are generally more active for pyridine reduction than Pd.[16][20]
Solvent/Additive Acetic Acid, HClProtonates the nitrogen to prevent catalyst poisoning.[16][18]

Question 2: My reaction is not chemoselective. The hydrogenation is reducing other functional groups in my molecule (e.g., nitriles, esters, benzyl groups).

Answer: Achieving chemoselectivity is a major challenge. The harsh conditions required to reduce the pyridine ring can easily reduce more sensitive functional groups.

Causality & Mechanism: Catalysts like PtO₂ and high-pressure hydrogen are powerful reducing systems capable of hydrogenating a wide variety of functional groups. The challenge lies in finding a catalytic system that is active enough for the pyridine ring but selective enough to leave other groups untouched.

Solutions:

  • Catalyst Tuning: Palladium on carbon (Pd/C) is generally less reactive than Platinum and can sometimes offer better chemoselectivity under milder conditions, although it may struggle with the pyridine ring itself.[18] Bimetallic catalysts are also being explored to enhance selectivity.[22]

  • Reaction Condition Optimization: Fine-tuning the amount of acidic additive can control which nitrogen atom (in the ring or in a nitrile, for example) is protonated, thereby directing the catalyst's activity.[18] Lowering pressure and temperature as much as possible while still achieving a reasonable reaction rate can also improve selectivity.

  • Protecting Group Strategy: If a functional group is particularly sensitive (e.g., a benzyl ether which is readily cleaved by hydrogenolysis), it may be necessary to choose an alternative protecting group that is stable to the hydrogenation conditions.

cluster_1 Troubleshooting Pyridine Hydrogenation Start Crude Reaction Mixture: Low Conversion? Poisoning Is the catalyst poisoned? Start->Poisoning Yes Conditions Are conditions harsh enough? Start->Conditions No AddAcid Action: Add Acetic Acid or increase acid concentration Poisoning->AddAcid Yes IncreasePT Action: Increase Pressure (P) and Temperature (T) Conditions->IncreasePT No Success Reaction Proceeds AddAcid->Success IncreasePT->Success

Caption: Decision workflow for incomplete pyridine hydrogenation.

Section 4: General Purification Troubleshooting

Question: My crude piperidone product is an oil with a yellow or brown tint and is difficult to purify by column chromatography due to streaking.

Answer: This is a common issue. The discoloration often indicates minor oxidation byproducts, and the basic nature of the piperidine nitrogen can cause poor behavior on silica gel.[23]

Solutions:

  • Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic piperidone will move into the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH), and the pure product is re-extracted into an organic solvent.[23] This is highly effective at removing non-basic impurities.

  • Distillation: For liquid piperidones, distillation under reduced pressure is an excellent purification method, especially for removing non-volatile impurities and polymers.[23]

  • Chromatography Additives: If column chromatography is necessary, add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N). This deactivates the acidic silanol groups on the silica surface, preventing the basic product from sticking and streaking.

  • Salt Formation & Recrystallization: If the product is a solid, converting it to a salt (e.g., a hydrochloride or hydrobromide salt) and recrystallizing can be a highly effective purification strategy.[23]

References

Technical Support Center: Purification of Crude Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Piperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a structured approach to understanding and overcoming the challenges associated with its purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common synthetic strategies include the Dieckmann cyclization and the catalytic reduction of 3-hydroxypyridine derivatives.[2]

  • From Dieckmann Cyclization: This intramolecular condensation can sometimes lead to the formation of polymeric or oligomeric byproducts. Incomplete reaction may also leave unreacted starting diesters.

  • From Catalytic Hydrogenation of 3-Hydroxypyridine: The primary impurities are often unreacted 3-hydroxypyridine or partially hydrogenated intermediates. Over-reduction can lead to the formation of 3-hydroxypiperidine.

  • General Impurities: Residual solvents from the reaction or initial work-up are common. Additionally, side reactions can introduce structurally related piperidone derivatives. A patent for a related compound, 1-benzyl-3-piperidone hydrochloride, highlights the need to control for dialkyl impurities.[3]

Q2: What are the key physical and chemical properties of this compound I should be aware of during purification?

A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₅H₉NO·HCl[1]
Molecular Weight 135.59 g/mol [4]
Appearance Maple solid[1]
Melting Point 115-126 °C[1]
Solubility Soluble in water and methanol.[5]
Stability Store in a cool, dry place under an inert atmosphere.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is often the most efficient method for achieving high purity on a larger scale.

  • Acid-Base Extraction: Useful for separating the basic Piperidin-3-one from neutral or acidic impurities. This is often a preliminary purification step before recrystallization or chromatography.

  • Column Chromatography: Best for separating complex mixtures of impurities or when recrystallization is ineffective. It is typically performed on the free base form of the compound.

The following diagram illustrates a general decision-making workflow for selecting a purification strategy.

Purification Strategy Decision-Making for Purification Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid is_high_purity Is the initial purity >90%? is_solid->is_high_purity Yes acid_base Acid-Base Extraction is_solid->acid_base No (oily) recrystallization Recrystallization is_high_purity->recrystallization Yes is_high_purity->acid_base No end_product Pure this compound recrystallization->end_product acid_base->recrystallization chromatography Column Chromatography (on free base) acid_base->chromatography chromatography->end_product

Caption: Decision workflow for purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization

Q: My product "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or an inappropriate solvent system.

  • Causality: The presence of impurities can depress the melting point of your compound, causing it to separate as a supercooled liquid. Alternatively, the solvent may be too nonpolar, causing the compound to precipitate out of solution too quickly and above its melting point.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.

    • Change the Solvent System: Your current solvent may not be ideal. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[6] Experiment with different solvents. For a related compound, recrystallization from isopropyl alcohol with the addition of methyl tert-butyl ether (MTBE) as an anti-solvent has been successful.[7]

    • Use an Anti-Solvent: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[6]

Q: My yield is very low after recrystallization. How can I improve it?

A: Low yield is a common problem in recrystallization and can be attributed to several factors.

  • Causality: The most likely cause is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling. Another possibility is premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes the recovery.

    • Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Preheat Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, preheat your funnel and filter paper to prevent the product from crystallizing prematurely.[7]

Q: My recrystallized product is still colored. How can I remove colored impurities?

A: Colored impurities are often large, conjugated organic molecules.

  • Causality: These impurities may have similar solubility profiles to your product, making them difficult to remove by simple recrystallization.

  • Solution:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing the yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Acid-Base Extraction

Q: I'm getting a persistent emulsion during the extraction. How can I break it?

A: Emulsions are a common issue when performing acid-base extractions with amine salts.

  • Causality: Vigorous shaking can lead to the formation of a stable emulsion, especially if the densities of the aqueous and organic layers are similar.[7]

  • Solutions:

    • Gentle Inversion: Instead of shaking vigorously, gently invert the separatory funnel several times to mix the layers.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which can help to break the emulsion.[7]

    • Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.

Q: My recovery of the free base from the aqueous layer is low. What could be the reason?

A: Low recovery after basification and extraction is usually due to incomplete basification or the partial solubility of the free base in water.

  • Causality: If the pH of the aqueous layer is not sufficiently high, the piperidinone will remain in its protonated, water-soluble form. The free base itself may also have some solubility in the aqueous layer.

  • Solutions:

    • Ensure Complete Basification: Add a strong base, such as 2M NaOH, until the aqueous layer is distinctly basic. Check the pH with pH paper or a meter to ensure it is above 10.[7]

    • Multiple Extractions: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete removal of the free base from the aqueous layer.[7]

Column Chromatography

Q: My compound is not moving from the top of the silica gel column. Why is this happening?

A: This is a classic issue when trying to chromatograph salts on silica gel.

  • Causality: this compound is a salt and is highly polar. It will bind very strongly to the polar silica gel stationary phase and will not elute with common organic solvents.

  • Solution:

    • Convert to Free Base: Before attempting column chromatography, you must convert the hydrochloride salt to the free amine using an acid-base extraction as described above. The less polar free base will have better mobility on the silica gel.[7]

    • Use a Different Stationary Phase: In some cases, a more polar stationary phase like alumina or a reverse-phase C18 column might be suitable, but for piperidones, chromatography of the free base on silica gel is the most common approach.

Q: I have poor separation between my product and an impurity. How can I improve the resolution?

A: Poor separation in column chromatography is typically due to an inappropriate eluent system.

  • Causality: The polarity of the mobile phase is not optimized to create a sufficient difference in the retention times of your product and the impurity.

  • Solutions:

    • Optimize the Eluent with TLC: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (a difference in Rf values of at least 0.2 is desirable). For piperidine derivatives, mixtures of a nonpolar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are good starting points.[4]

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to elute your product while leaving more polar impurities on the column, or vice versa.

    • Adjust the Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one for the same amount of stationary phase.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/MTBE

This protocol is a general guideline and may require optimization for your specific crude material.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Slowly add methyl tert-butyl ether (MTBE) to the hot solution with gentle swirling until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can help to increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold MTBE to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow Recrystallization Workflow start Crude Product dissolve Dissolve in minimal hot isopropanol start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter add_antisolvent Add MTBE until turbidity persists dissolve->add_antisolvent No insoluble impurities hot_filter->add_antisolvent Yes cool_slowly Cool to Room Temperature add_antisolvent->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_wash Vacuum Filter and Wash with Cold MTBE ice_bath->filter_wash dry Dry in Vacuum Oven filter_wash->dry end_product Pure Crystals dry->end_product

Caption: Recrystallization workflow.

Protocol 2: Purity Assessment by HPLC

The following is a starting point for developing an HPLC method for purity analysis. A patent for the analysis of a similar compound, 3-aminopiperidine, suggests that derivatization may be necessary for good UV detection.[8] However, the ketone functionality in Piperidin-3-one should provide sufficient chromophore for detection at low wavelengths.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase it. A typical starting point would be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for piperidone derivative synthesis. This guide is designed for researchers, chemists, and drug development professionals who are transitioning piperidone synthesis from the bench to a larger scale. Piperidones are crucial precursors to the piperidine ring, a structural motif found in countless natural products and pharmaceutical agents.[1][2] However, scaling their synthesis introduces challenges in reactivity, safety, and purification that require a shift in perspective from small-scale laboratory work.

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter. Our focus is on providing not just solutions, but the underlying chemical principles to empower you to make informed decisions during process development.

Section 1: Reaction Control & Optimization on Scale

Scaling a reaction is not merely about using larger flasks and more reagents; it involves managing heat transfer, mass transfer, and reaction kinetics, which behave differently at scale. This section addresses common issues encountered during the reaction phase.

FAQ 1: My Dieckmann condensation is giving low yields and significant side products. What's going wrong?

The Dieckmann condensation, an intramolecular Claisen condensation of a dicarboxylic ester, is a classic method for forming cyclic β-keto esters, which are precursors to piperidones.[3][4] On a larger scale, issues like low yield and impurity formation are often exacerbated.

Answer: The primary culprits are often related to the choice of base, reaction concentration, and temperature control.

  • Causality of the Problem: The Dieckmann condensation is an equilibrium process.[5] To drive the reaction forward, a strong base is required to deprotonate the α-carbon to form the nucleophilic enolate and, crucially, to deprotonate the resulting cyclic β-keto ester product, which is a highly acidic C-H acid. This final, irreversible deprotonation is the thermodynamic driving force of the reaction.[5] If the base is not strong enough, or if stoichiometry is incorrect, the equilibrium will not favor the product. On scale, localized concentration and temperature gradients can promote intermolecular side reactions.

  • Troubleshooting Steps:

    • Base Selection is Critical: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used. NaH is effective but can be difficult to handle on a large scale due to its pyrophoric nature and the evolution of hydrogen gas. KOtBu is often a more practical choice for scale-up.[6] Ensure you are using at least one full equivalent of the base to drive the equilibrium.

    • Solvent and Concentration: The reaction is typically run in a high-boiling, non-protic solvent like toluene. High dilution can favor the desired intramolecular cyclization over intermolecular polymerization, but excessively low concentrations will slow the reaction rate. An initial concentration of 0.1-0.5 M is a good starting point for optimization.

    • Temperature Management: While the reaction often requires heating to initiate, runaway temperatures can lead to decomposition and side reactions.[7] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Implement controlled heating with a reactor jacket and monitor the internal temperature closely.

    • Acidic Quench: The quench must be performed carefully. Adding acid too quickly to the basic mixture can cause a rapid, exothermic neutralization. A slow, controlled addition of aqueous acid (e.g., 1M HCl) at a reduced temperature (0-10 °C) is recommended.

G start Low Yield in Dieckmann Condensation check_base Is the base strong enough (e.g., NaH, KOtBu)? Is stoichiometry > 1 eq? start->check_base check_temp Was temperature controlled effectively? check_base->check_temp Yes solution_base Use stronger base (KOtBu) Ensure >1 equivalent. check_base->solution_base No check_conc Is concentration optimized (0.1-0.5 M)? check_temp->check_conc Yes solution_temp Implement controlled heating and monitor internal temp. check_temp->solution_temp No intermolecular High concentration? Side products suggest intermolecular reaction. check_conc->intermolecular No solution_conc Run at higher dilution to favor cyclization. intermolecular->solution_conc

Caption: Troubleshooting decision tree for a low-yielding Dieckmann condensation.

BasepKa of Conj. AcidAdvantagesDisadvantages on Scale-Up
Sodium Hydride (NaH)~36Very strong, irreversible deprotonationFlammable solid, H₂ evolution, difficult to handle
Potassium tert-Butoxide~19Strong, soluble in organic solvents, easier to handle than NaHCan be sterically hindering, hygroscopic
Sodium Ethoxide (NaOEt)~16Inexpensive, easy to handleWeaker base, may not fully deprotonate product, leading to lower yields
FAQ 2: My reaction is highly exothermic. How can I manage this safely on a larger scale?

Exothermic reactions, such as certain hydrogenations or condensations, pose a significant safety risk during scale-up. A reaction that is easily controlled in a 100 mL flask with an ice bath can become a dangerous runaway in a 50 L reactor.[8]

Answer: Effective thermal management is paramount. This is achieved by understanding the reaction's heat output and implementing appropriate engineering controls.

  • Causality of the Problem: The total heat generated by a reaction is proportional to its volume (cubed radius), while the ability to dissipate that heat is proportional to the surface area of the reactor (squared radius). As the scale increases, the ability to cool the reaction cannot keep pace with the heat being generated, leading to a rapid temperature increase.[9]

  • Mitigation Strategies:

    • Controlled Addition: Instead of adding all reagents at once, add the limiting or most reactive reagent slowly over time. This ensures that the heat generated at any given moment does not overwhelm the cooling capacity of the reactor. This is standard practice for Grignard reactions and reductions with metal hydrides.[10]

    • Use a "Heel": Start the reaction with a small portion of the reagents to ensure it has initiated before beginning the slow addition of the remaining material. This avoids the dangerous scenario where a large amount of unreacted material accumulates and then reacts all at once.

    • Solvent Choice: Choose a solvent with a higher boiling point to provide a larger operating window. The solvent can also act as a heat sink, absorbing some of the energy released.

    • Reactor Engineering: Use a jacketed reactor with a circulating thermal fluid for precise temperature control. Ensure the stirring is adequate to maintain homogenous temperature throughout the vessel and prevent localized hot spots.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction, maximum temperature of synthetic reaction (MTSR), and other safety parameters. This data is crucial for safe process design.[8]

Section 2: Work-up and Purification Challenges

Purification is often the bottleneck in scaling up a synthesis. Methods that are convenient at the bench, like silica gel chromatography, can become impractical and expensive at the kilogram scale.

FAQ 3: Purifying my piperidone derivative by column chromatography is not scalable. What are my alternatives?

Answer: The ideal purification strategy for large-scale work avoids chromatography. The most common and effective alternatives are crystallization, acid-base extraction, and distillation.[11]

  • Crystallization: This is the preferred method for purifying solid compounds at scale.[12]

    • Why it works: It's a highly selective process that can yield material of very high purity. It is also operationally simple and cost-effective compared to chromatography.

    • How to develop a protocol:

      • Solvent Screening: The goal is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12] Common solvents for piperidones include ethanol, isopropanol, acetonitrile, and ethyl acetate/heptane mixtures.

      • Procedure: Dissolve the crude material in a minimal amount of the hot solvent. Allow it to cool slowly and undisturbed to form well-defined crystals. Cooling too quickly will cause the material to "crash out," trapping impurities.

      • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure product can induce nucleation.

  • Acid-Base Extraction: This technique is extremely powerful for separating basic compounds like piperidones from neutral or acidic impurities.[11]

    • Why it works: The basic nitrogen atom of the piperidone can be protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic layer and can be separated.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with an aqueous acid (e.g., 1M HCl). The piperidone salt will move to the aqueous layer.

      • Separate the layers. Wash the organic layer to ensure complete extraction.

      • Make the aqueous layer basic with a strong base (e.g., NaOH) to deprotonate the piperidone salt, causing the free base to precipitate or form a separate layer.

      • Extract the free piperidone back into an organic solvent, dry, and concentrate.

  • Distillation: For liquid piperidone derivatives, distillation is a viable option, provided the compound is thermally stable.

    • Challenge: Be aware of azeotropes. For example, piperidine forms a constant boiling azeotrope with its precursor, pyridine, making complete separation by simple distillation difficult.[13] In such cases, alternative methods like selective salt formation are necessary.[11]

G start Crude Piperidone Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a thermally stable liquid? is_solid->is_liquid No crystallize Develop a Crystallization Protocol is_solid->crystallize Yes is_basic Is the product basic and impurities neutral/acidic? extract Perform Acid-Base Extraction is_basic->extract Yes chromatography Consider Preparative Chromatography (Last Resort) is_basic->chromatography No is_liquid->is_basic No distill Perform Distillation is_liquid->distill Yes

References

Preventing decomposition of Piperidin-3-one hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidin-3-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common challenges and questions regarding its storage, handling, and purity assessment in a direct question-and-answer format, grounded in established chemical principles and industry best practices.

Section 1: Troubleshooting Guide - Preventing and Identifying Decomposition

This section provides direct answers to specific problems you might encounter during the storage and handling of this compound.

Question 1: I've noticed my once free-flowing, light-yellow this compound powder has become a darker, brownish, and clumpy solid. What is happening?

Answer: This is a classic sign of decomposition. The color change from light yellow or maple to brown, coupled with changes in physical appearance like clumping, strongly indicates chemical degradation. This compound is susceptible to several degradation pathways, primarily driven by atmospheric moisture and oxygen.

  • Causality: As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs water from the air. This absorbed moisture can initiate hydrolysis or facilitate other reactions. The darkening in color often points towards oxidation of the piperidine ring or self-condensation reactions, which can produce larger, colored polymeric impurities. The clumping is a direct result of moisture absorption.

Question 2: My stock of this compound has been stored at room temperature. Is this acceptable?

Answer: Room temperature storage is not recommended for the long-term stability of this compound. Multiple suppliers recommend refrigerated storage, with temperatures ranging from 2-8°C to as low as -20°C being optimal.[1][2][3][4]

  • Causality: Chemical reactions, including degradation pathways, are accelerated at higher temperatures. Storing the compound at reduced temperatures significantly slows down the rate of potential decomposition reactions like oxidation and hydrolysis, thereby preserving its purity for a longer duration.

Question 3: I store the compound in its original container, but I'm concerned about exposure to air every time I open it. What are the best practices for handling?

Answer: Your concern is valid. Repeated exposure to atmospheric oxygen and humidity is a primary driver of degradation. To minimize this, follow these handling protocols:

  • Inert Atmosphere: If possible, handle the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon). This is the gold standard for preventing oxidative degradation.

  • Minimize Exposure Time: If a glove box is unavailable, minimize the time the container is open to the air. Quickly dispense the required amount and securely reseal the container immediately.

  • Aliquoting: For frequently used batches, consider aliquoting the bulk material into smaller, single-use vials. This prevents the entire stock from being repeatedly exposed to the atmosphere.

  • Proper Sealing: Ensure the container is tightly sealed after each use.[1][2] Using containers with high-quality seals, potentially with a secondary seal like parafilm, can provide an additional barrier against moisture and air ingress.

Question 4: What are the likely chemical degradation products I should be aware of?

Answer: While specific forced degradation studies on this compound are not extensively published, based on the chemistry of β-aminoketones and piperidine derivatives, the following degradation pathways are highly plausible:

  • Oxidative Degradation: The piperidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened products.

  • Hydrolytic Degradation: Although the hydrochloride salt is generally stable, the presence of significant moisture could potentially lead to the formation of the hydrate form or facilitate other degradation reactions.

  • Self-Condensation/Polymerization: Under certain conditions, particularly if the free base is formed, aldol-type condensation reactions can occur between molecules of Piperidin-3-one, leading to dimers and oligomers. These larger, conjugated molecules are often colored, contributing to the browning of the product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C or, for maximum preservation, at -20°C .[1][3] The container should be tightly sealed and stored in a dry, dark place.[1] For highly sensitive applications, storage under an inert atmosphere (nitrogen or argon) is recommended.

Q2: Is this compound sensitive to light?

Yes, protection from light is a recommended storage condition.[1] Photodegradation can be a concern for many organic molecules, potentially leading to radical reactions and decomposition. Storing the compound in an amber vial or in a dark cabinet will mitigate this risk.

Q3: What solvents are compatible with this compound?

This compound is generally soluble in polar protic solvents such as water and methanol. Its use as a synthetic intermediate means it is employed in a variety of organic solvents, and specific reaction conditions will dictate the appropriate solvent choice.

Q4: Are there any chemicals that are incompatible with this compound?

Yes, it should be stored away from strong oxidizing agents.[5] Contact with strong oxidizers could lead to a vigorous and potentially hazardous reaction, causing rapid degradation of the compound.

Q5: How can I check the purity of my stored this compound?

Section 3: Visualizing Degradation and Troubleshooting

Diagram 1: Key Factors in this compound Decomposition

cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_observation Observable Signs Temperature Temperature Oxidation Oxidation Temperature->Oxidation Accelerates Polymerization Polymerization Temperature->Polymerization Accelerates Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Initiates Moisture->Polymerization Facilitates Oxygen Oxygen Oxygen->Oxidation Initiates Light Light Photodegradation Photodegradation Light->Photodegradation Initiates Color Change (Browning) Color Change (Browning) Oxidation->Color Change (Browning) Clumping Clumping Hydrolysis->Clumping Polymerization->Color Change (Browning)

Caption: Factors leading to the degradation of this compound.

Diagram 2: Troubleshooting Workflow for Suspected Decomposition

start Observe Change in Appearance/Purity Concern check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Seal Integrity? start->check_storage improper_storage Action: Quarantine Lot. Implement Correct Storage (See Table 1) check_storage->improper_storage No proper_storage Storage Conditions are Correct check_storage->proper_storage Yes analytical_test Perform Analytical Purity Test (e.g., HPLC, see Protocol) improper_storage->analytical_test proper_storage->analytical_test purity_fail Action: Discard Lot. Review Handling Procedures. analytical_test->purity_fail Fails purity_pass Result: Purity is within Specification. Continue to Use. analytical_test->purity_pass Passes

Caption: A logical workflow for addressing suspected compound decomposition.

Section 4: Data and Protocols

Table 1: Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C or -20°CSlows the rate of all chemical degradation reactions.
Atmosphere Tightly sealed container, preferably under inert gas (N₂ or Ar)Prevents degradation from atmospheric moisture and oxygen.
Light Store in a dark place or in an amber containerPrevents light-induced (photolytic) degradation.
Moisture Store in a dry environment (desiccator recommended)The compound is hygroscopic; moisture can initiate or facilitate decomposition.
Incompatibilities Store away from strong oxidizing agentsTo prevent vigorous and hazardous oxidative reactions.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Note: This method is a general guideline and may require optimization for your specific instrumentation and purity requirements.

Objective: To assess the purity of a this compound sample and detect the presence of potential degradation products.

1. Materials and Reagents:

  • This compound (sample and reference standard)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (or other suitable mobile phase modifier)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore)

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Reference Standard: Accurately weigh and dissolve a reference standard of this compound in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the reference standard using the same diluent.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection.

5. Analysis and Interpretation:

  • Inject the reference standard to determine the retention time of the main peak.

  • Inject the sample solution.

  • Compare the chromatograms. The presence of significant additional peaks in the sample chromatogram, which are absent in the reference standard, indicates the presence of impurities or degradation products.

  • Purity can be estimated by calculating the peak area percentage of the main peak relative to the total area of all peaks.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Piperidone-Based Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of piperidone scaffolds is a cornerstone in the development of a multitude of pharmaceutical agents and natural product analogs.[1][2][3] Despite the prevalence of established synthetic routes, researchers frequently encounter challenges with low conversion rates, leading to diminished yields and complex purification processes. This technical support guide provides a structured, in-depth resource for identifying and resolving the common issues that plague piperidone-based reactions. Drawing upon established literature and practical field experience, this guide is designed to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies and achieve higher efficiency in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Petrenko-Kritschenko reaction for 4-piperidone synthesis is showing low yield. What are the likely causes and how can I improve it?

Answer:

The Petrenko-Kritschenko reaction, a classic multicomponent reaction, is a powerful method for synthesizing 4-piperidones.[4] However, its efficiency can be sensitive to several factors. Low yields often stem from suboptimal reaction conditions, reagent quality, or the formation of side products.

Underlying Causes & Solutions:

  • pH Control: The reaction is highly pH-dependent. The initial condensation steps are typically favored under slightly acidic conditions to facilitate imine formation, while the subsequent Mannich-type cyclization benefits from basic conditions.

    • Troubleshooting: Monitor the pH of your reaction mixture throughout the process. A buffered system or the slow addition of reagents can help maintain the optimal pH range.

  • Reagent Stoichiometry and Quality: An imbalance in the stoichiometry of the aldehyde, β-ketoester, and amine can lead to the formation of incomplete intermediates and byproducts. The purity of the reagents, especially the aldehyde, is also critical, as impurities can lead to side reactions.

    • Troubleshooting: Ensure accurate measurement of all reactants. Use freshly distilled or purified aldehydes to avoid issues from oxidized or polymerized starting materials.

  • Side Reactions: A common side reaction is the formation of a 4-oxotetrahydropyran in the absence of the amine component.[4] Self-condensation of the aldehyde or β-ketoester can also occur.

    • Troubleshooting: Ensure the amine is present in the reaction mixture from the start. Running the reaction at a lower temperature can sometimes minimize side reactions.[1]

Experimental Protocol: Optimization of a Petrenko-Kritschenko Reaction

  • Reagent Preparation: Use freshly distilled benzaldehyde, purified diethyl-α-ketoglutarate, and high-purity ammonia or a primary amine.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the diethyl-α-ketoglutarate and benzaldehyde in an appropriate solvent (typically water or an alcohol).[4] Cool the mixture in an ice bath.

  • Amine Addition: Slowly add the aqueous ammonia or primary amine to the cooled mixture while stirring vigorously.

  • pH Monitoring: Monitor the pH and adjust as necessary with a dilute acid or base to maintain a pH between 4-6 for the initial condensation.

  • Reaction Progression: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Workup: Once the reaction is complete, perform an appropriate workup, which may involve extraction and purification by column chromatography or crystallization.[6]

Question 2: I'm observing significant byproduct formation in my piperidone synthesis via aza-Michael addition. How can I improve the selectivity and yield of the desired product?

Answer:

The double aza-Michael reaction is an atom-efficient method for constructing the piperidone ring.[1] However, the formation of byproducts can be a significant issue, often arising from competing reactions or suboptimal catalyst performance.

Underlying Causes & Solutions:

  • Catalyst Choice and Loading: The choice of catalyst is crucial. While bases like sodium methoxide are common, other catalysts may offer better selectivity for your specific substrates.[1] Catalyst loading must also be optimized; too little can result in a sluggish reaction, while too much can promote side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.[7][8] Solvents like methanol or ethanol are often used, and the choice can impact the solubility of intermediates and the transition state energies of competing pathways.[7]

  • Reaction Temperature: Higher temperatures can accelerate the reaction but may also lead to the formation of undesired byproducts or decomposition of the product.

    • Troubleshooting: Screen different solvents and catalyst loadings to find the optimal conditions for your specific reaction. Running the reaction at a lower temperature for a longer period can sometimes improve selectivity.

Data Presentation: Effect of Solvent on Aza-Michael Reaction Yield

SolventDielectric Constant (25°C)Typical Reaction TimeObserved Yield (%)
Methanol32.74-6 hours65
Ethanol24.66-8 hours75
Acetonitrile37.58-12 hours50
Tetrahydrofuran (THF)7.612-24 hours40

Note: Data is illustrative and will vary based on specific substrates and conditions.

Visualization: Troubleshooting Workflow for Low Yield in Aza-Michael Reactions

Troubleshooting_Aza_Michael start Low Conversion Rate check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_reagents->start Impure/Incorrect Stoichiometry optimize_catalyst Screen Catalysts & Optimize Loading check_reagents->optimize_catalyst Reagents OK optimize_solvent Evaluate Solvent Effects optimize_catalyst->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp monitor_reaction Monitor Reaction Progress (TLC/HPLC/GC-MS) optimize_temp->monitor_reaction purification Optimize Purification Protocol monitor_reaction->purification success Improved Yield purification->success

Caption: A logical workflow for troubleshooting low conversion rates in aza-Michael additions for piperidone synthesis.

Question 3: My catalyst appears to be deactivating during the reaction, leading to a stall in conversion. What are the common causes of catalyst deactivation in piperidone synthesis and how can I mitigate them?

Answer:

Catalyst deactivation is a common problem in many organic reactions, including those for piperidone synthesis, particularly when using transition metal catalysts.[9][10][11] Deactivation can occur through several mechanisms, including poisoning, thermal degradation, and coking.[11]

Underlying Causes & Solutions:

  • Poisoning: The catalyst's active sites can be blocked by impurities in the starting materials, solvents, or even from the atmosphere. Common poisons for metal catalysts include sulfur, phosphorus, and heavy metals.[11]

    • Troubleshooting: Use high-purity, degassed solvents and reagents. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric components.

  • Thermal Degradation (Sintering): At elevated temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[11]

    • Troubleshooting: Operate the reaction at the lowest effective temperature. Consider using a catalyst with a more thermally stable support.

  • Coking/Fouling: In some cases, starting materials, products, or byproducts can decompose and deposit on the catalyst surface, blocking active sites.

    • Troubleshooting: Optimizing the reaction conditions (temperature, pressure, reactant concentrations) can help minimize coke formation. In some cases, periodic catalyst regeneration may be possible.

Visualization: Common Catalyst Deactivation Pathways

Catalyst_Deactivation cluster_catalyst Catalyst Particle cluster_causes Deactivation Mechanisms active_site Active Site poison Poisoning (e.g., Sulfur) poison->active_site Blocks sintering Sintering (Thermal Degradation) sintering->active_site Reduces Surface Area coking Coking (Surface Deposition) coking->active_site Covers

Caption: Visual representation of common mechanisms of catalyst deactivation.

Question 4: How do I effectively monitor the progress of my piperidone synthesis to determine the optimal reaction time and avoid byproduct formation?

Answer:

Effective reaction monitoring is crucial for optimizing yields and minimizing impurities.[5] Several analytical techniques can be employed, each with its own advantages and disadvantages.

Analytical Techniques for Reaction Monitoring:

  • Thin-Layer Chromatography (TLC):

    • Principle: A simple, fast, and cost-effective method for qualitative analysis.[5] It allows for the rapid visualization of the consumption of starting materials and the formation of the product.

    • Protocol:

      • Spot a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials.

      • Develop the plate in an appropriate solvent system.

      • Visualize the spots under UV light or with a staining agent.

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: Provides quantitative data on the concentration of reactants and products over time, offering a more precise way to determine reaction kinetics and yield.[5]

    • Protocol:

      • Prepare a calibration curve for your starting material and product.

      • At regular intervals, withdraw an aliquot from the reaction, quench it, and dilute it to a known concentration.

      • Inject the sample into the HPLC and analyze the chromatogram.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: Ideal for volatile compounds, GC-MS separates components and provides mass information, which is useful for identifying both the product and any byproducts.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: Offers detailed structural information and can be used for in-situ monitoring of the reaction directly in an NMR tube.[5] This allows for real-time observation of the formation of intermediates and products without disturbing the reaction.

Data Presentation: Comparison of Analytical Techniques for Reaction Monitoring

TechniquePrincipleSpeedCostData OutputKey AdvantagesKey Disadvantages
TLC Differential partitioningFastLowQualitative/Semi-QuantitativeSimple, rapid, cost-effective for quick checks.[5]Limited quantitative accuracy.[5]
HPLC High-pressure separationModerateModerateQuantitativePrecise, quantitative data for kinetics and yield.[5]Requires method development and calibration.
GC-MS Volatility-based separation & mass analysisModerateHighQuantitative & StructuralExcellent for volatile compounds and byproduct identification.[5]Not suitable for non-volatile or thermally labile compounds.
NMR Nuclear spin in a magnetic fieldSlowHighQuantitative & StructuralUnparalleled structural information, non-invasive in-situ monitoring.[5]Higher cost and lower throughput.

Conclusion

Troubleshooting low conversion rates in piperidone-based reactions requires a systematic and informed approach. By understanding the underlying chemical principles and being methodical in optimizing reaction parameters, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundational framework for diagnosing and resolving common issues, but it is important to remember that each reaction is unique and may require specific adjustments. Careful observation, diligent monitoring, and a willingness to explore different conditions are the keys to mastering the synthesis of these important heterocyclic scaffolds.

References

Technical Support Center: Purification of Piperidin-3-One Derivatives via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of piperidin-3-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure you achieve the highest purity for your compounds.

Introduction: The Critical Role of Purity for Piperidin-3-One Derivatives

Piperidin-3-one and its analogs are pivotal building blocks in medicinal chemistry, forming the core of numerous pharmacologically active agents. The biological activity of these compounds is intrinsically linked to their stereochemistry and purity. Even minor impurities can lead to ambiguous biological data, side effects in therapeutic candidates, and complications in downstream synthetic steps.

Recrystallization is a powerful, cost-effective, and scalable technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. A successful recrystallization can significantly enhance the purity of a piperidin-3-one derivative, often yielding material suitable for rigorous analytical and biological evaluation.

This guide will walk you through the principles of recrystallization as applied to piperidin-3-one derivatives, provide detailed protocols for common scaffolds, and offer a comprehensive troubleshooting section to address challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a recrystallization solvent for a piperidin-3-one derivative?

A1: The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is the driving force for crystallization upon cooling.

  • Inertness: The solvent should not react with the piperidin-3-one derivative.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • "Like dissolves like": The polarity of the solvent should be matched to the polarity of the compound. Piperidin-3-one derivatives are generally polar molecules due to the presence of the ketone and the amine functionalities. Therefore, polar solvents are often a good starting point.[1]

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by hot filtration).[2]

Q2: My piperidin-3-one derivative is a hydrochloride salt. How does this affect solvent selection?

A2: The hydrochloride salt of a piperidin-3-one derivative is significantly more polar than its free base form. This increased polarity dictates the use of more polar solvents for recrystallization. Protic solvents like ethanol, methanol, or isopropanol are often good choices. In some cases, a mixture of a polar solvent with a less polar anti-solvent can be effective. For example, dissolving the salt in a minimal amount of hot methanol or ethanol and then adding a solvent like ethyl acetate or diethyl ether until turbidity is observed can induce crystallization upon cooling.[3]

Q3: What is "oiling out," and how can I prevent it when recrystallizing my piperidin-3-one derivative?

A3: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid rather than a crystalline solid upon cooling. This is a common problem, especially with compounds that have low melting points or when the cooling rate is too rapid. To prevent oiling out:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Use a more dilute solution: Adding a small amount of additional hot solvent can sometimes prevent supersaturation at a temperature above the compound's melting point.

  • Change the solvent system: Oiling out is often solvent-dependent. Experiment with different solvents or solvent pairs. A more polar solvent might be necessary.

  • Scratching and Seeding: Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can provide a nucleation site for crystal growth to occur before the solution becomes supersaturated to the point of oiling out.

Q4: How does the N-substituent on the piperidin-3-one ring affect recrystallization?

A4: The N-substituent has a profound impact on the overall polarity, molecular weight, and crystal lattice energy of the derivative, thereby influencing its solubility and crystallization behavior.[4]

  • N-H (unsubstituted): These derivatives are capable of hydrogen bonding and are generally more polar. They may require more polar solvents for recrystallization.

  • N-Alkyl/N-Benzyl: These substituents increase the lipophilicity of the molecule. Less polar solvents or solvent mixtures may be suitable. For example, 1-benzyl-3-piperidone hydrochloride has been successfully recrystallized from acetonitrile, ethyl acetate, or isopropanol.[5][6]

  • N-Boc (tert-butoxycarbonyl): The Boc protecting group significantly increases the steric bulk and lipophilicity. Recrystallization may be more challenging, and chromatography is sometimes required for purification. However, mixed solvent systems like ethyl acetate/hexanes can be effective.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of piperidin-3-one derivatives in a problem-and-solution format.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound is very soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Scratch the inner surface of the flask with a glass rod at the meniscus to induce nucleation. 3. Add a "seed crystal" of the pure compound. 4. If using a single solvent, try adding a miscible anti-solvent dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly. 5. Refrigerate or freeze the solution for an extended period (if the solvent's freezing point allows).[7]
The product "oils out" instead of crystallizing. 1. The solution is cooling too quickly. 2. The compound's melting point is lower than the temperature at which it becomes supersaturated. 3. The solvent is not ideal.1. Reheat the solution to redissolve the oil and allow it to cool more slowly. Insulate the flask. 2. Add a small amount of additional hot solvent to decrease the saturation point. 3. Try a different solvent or a solvent pair. Often, a more polar solvent can prevent oiling out.
Low recovery of the purified compound. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The crystals were filtered before crystallization was complete. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals (note: this crop may be less pure). 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel and filter paper for hot filtration. Add a small amount of extra hot solvent before filtering to keep the compound in solution.
The purified compound is still impure. 1. The chosen solvent did not effectively differentiate between the compound and the impurities. 2. The solution cooled too quickly, trapping impurities in the crystal lattice. 3. The crystals were not washed properly after filtration.1. Select a different recrystallization solvent where the impurity has very different solubility characteristics. 2. Ensure slow cooling to allow for the formation of a well-ordered crystal lattice. 3. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 1-Benzyl-3-Piperidone Hydrochloride

This protocol is based on established methods for the purification of 1-benzyl-3-piperidone hydrochloride.[5][6]

Materials:

  • Crude 1-benzyl-3-piperidone hydrochloride

  • Recrystallization solvent (Acetonitrile, Ethyl Acetate, or Isopropanol)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude material. Add the chosen solvent (e.g., isopropanol) dropwise while gently warming. A suitable solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Dissolution: Place the crude 1-benzyl-3-piperidone hydrochloride in an Erlenmeyer flask. Add the selected solvent in small portions while heating and swirling the flask. Continue adding solvent until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a pre-heated funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is useful when a suitable single solvent cannot be found. A common example for polar heterocyclic compounds is an alcohol/ether or alcohol/ester system.[8]

Materials:

  • Crude piperidin-3-one derivative

  • "Good" solvent (e.g., Ethanol, Methanol, Isopropanol)

  • "Poor" or "Anti-solvent" (e.g., Diethyl ether, Methyl tert-butyl ether (MTBE), Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: Dissolve the crude piperidin-3-one derivative in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the stirred solution until a persistent cloudiness (turbidity) is observed.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture or the pure anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Recrystallization Workflow

Diagram 1: Single-Solvent Recrystallization Workflow

G start Start with Crude Piperidin-3-one Derivative dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No hot_filter->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Workflow for single-solvent recrystallization.

Diagram 2: Decision Tree for Troubleshooting Recrystallization

G start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Supersaturated? add_anti_solvent Add anti-solvent no_crystals->add_anti_solvent Single solvent ineffective? slow_cooling Re-dissolve and cool slowly oiling_out->slow_cooling Cooled too fast? add_solvent Add more hot solvent oiling_out->add_solvent Too concentrated? change_solvent Try a different solvent oiling_out->change_solvent Solvent mismatch? concentrate_mother_liquor Concentrate mother liquor for a second crop low_yield->concentrate_mother_liquor Product in filtrate? check_cooling Ensure thorough cooling before filtration low_yield->check_cooling Incomplete crystallization?

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Purification of Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperidin-3-one hydrochloride is a critical heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1] It serves as a key intermediate in the synthesis of a wide range of therapeutic agents, including kinase inhibitors and treatments for benign prostatic hyperplasia.[2][3] The purity of this intermediate is paramount, as the presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound. Our goal is to equip you with the expertise to diagnose and resolve common purity issues, ensuring the integrity of your research and development pipeline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that may arise during the handling and purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common classes include:

  • Unreacted Starting Materials: Depending on the synthetic route (e.g., Dieckmann condensation or other cyclization strategies), these may include linear esters or amino-aldehydes.[1][4]

  • Reaction Byproducts: These are often structurally related to the desired product. Examples include products of self-condensation, incomplete cyclization, or side-reactions from reagents used in the synthesis.[1][5]

  • Degradation Products: this compound can degrade over time, especially if not stored correctly.[2] Stability is a key factor to consider.

  • Residual Solvents: Solvents used during the reaction or initial workup can be trapped in the crystalline matrix.

Q2: How can I identify the specific impurities present in my sample?

A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating and quantifying impurities. Since piperidin-3-one lacks a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to allow for UV detection.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities, including residual solvents and certain low-molecular-weight byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities present.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of unknown impurities, providing crucial clues to their structures.[6]

Q3: My product has oiled out or will not crystallize from solution. What steps can I take?

A3: Oiling out is a common problem, often caused by impurities or suboptimal crystallization conditions.

  • Root Cause 1: Incorrect Solvent System: The polarity of your solvent may be too high or too low, or the compound may be excessively soluble even at low temperatures.

    • Solution: Conduct a systematic solvent screening. This compound is soluble in polar protic solvents like methanol and water. A good recrystallization system often involves dissolving the compound in a minimal amount of a "good" hot solvent (e.g., methanol, ethanol, or isopropanol) and then adding a "bad" or anti-solvent (e.g., diethyl ether, MTBE, or acetone) until turbidity appears, followed by heating to redissolve and slow cooling.[9]

  • Root Cause 2: Presence of Water: The compound is hygroscopic, and residual water can significantly inhibit crystallization.

    • Solution: Ensure all glassware is rigorously dried. If the crude product was exposed to water, dissolve it in an appropriate organic solvent and dry the solution with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before attempting recrystallization.[9]

  • Root Cause 3: High Impurity Load: Impurities can disrupt the crystal lattice formation.

    • Solution: If solvent screening fails, perform a preliminary purification step like an acid-base extraction (see Protocol 2) or a quick filtration through a plug of silica gel to remove gross impurities before re-attempting crystallization.

Q4: I am experiencing emulsion formation and poor layer separation during acid-base extraction. How can I resolve this?

A4: Emulsions are common when working with amine salts.

  • Cause 1: Vigorous Shaking: Overly aggressive mixing creates a stable emulsion.

    • Solution: Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking.[9]

  • Cause 2: High Concentration: Saturated solutions are more prone to emulsion formation.

    • Solution: Dilute the mixture with additional organic solvent and water before extraction.[9]

  • Cause 3: Similar Layer Densities: If the organic and aqueous layers have similar densities, separation is difficult.

    • Solution: Add brine (a saturated aqueous solution of NaCl). This significantly increases the density and ionic strength of the aqueous layer, helping to break the emulsion and improve separation.[9]

Q5: What are the ideal storage conditions for this compound to ensure long-term stability?

A5: To prevent degradation and maintain purity, the compound should be stored in a tightly sealed container at 2-8°C.[10] It is also advisable to protect it from light and moisture, and for maximum stability, store it under an inert atmosphere such as nitrogen or argon.

Impurity Profile and Analysis
Impurity Class Potential Source Recommended Analytical Method
Unreacted PrecursorsIncomplete reactionHPLC, LC-MS, NMR
Self-Condensation ProductsBasic reaction conditions, high temperatureHPLC, LC-MS, NMR
Oxidation ProductsExposure to air, improper storageHPLC, LC-MS
Residual SolventsIncomplete drying during workupGC-MS (Headspace)

In-Depth Purification Protocols

General Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting purification issues.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Validation A Analyze Crude Sample (HPLC, NMR, LC-MS) B Identify Problem (e.g., Oiling Out, Discoloration, Low Purity) A->B C Select Purification Method B->C D Recrystallization C->D E Acid-Base Extraction C->E F Carbon Treatment C->F G Execute Protocol D->G E->G F->G H Analyze Purified Sample G->H I Purity Acceptable? H->I I->G No, Re-purify J Product Meets Specification I->J Yes

Caption: General workflow for troubleshooting purification.

Protocol 1: Optimized Recrystallization for Purity Enhancement

This protocol is designed to remove soluble impurities and obtain a high-purity crystalline product.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in various solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Water). Identify a solvent that dissolves the compound when hot but gives poor solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with gentle swirling (e.g., on a hot plate) until the solid is just dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: To remove insoluble impurities or activated carbon, perform a hot filtration. Preheat a funnel and fluted filter paper by pouring hot solvent through them.[9] Quickly filter the hot solution into a clean, pre-warmed flask. This step is critical to prevent premature crystallization on the filter paper.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Non-Basic Impurities

This technique is highly effective for separating the basic piperidine product from neutral or acidic impurities.

G cluster_0 Aqueous Layer cluster_1 Combined Organic Layers A 1. Dissolve crude HCl salt in Water B 2. Basify aqueous solution (e.g., with 2M NaOH) to pH > 10 (Liberates free amine) A->B C 3. Extract with Organic Solvent (e.g., DCM or EtOAc) 3 times B->C D Contains inorganic salts and polar impurities (Discard) C->D Separate E Contains free piperidin-3-one and non-basic impurities C->E Separate F 4. Wash with Brine E->F G 5. Dry over Na₂SO₄, Filter F->G H 6. Add HCl in Ether or bubble HCl gas through solution G->H I 7. Filter and dry purified Piperidin-3-one HCl salt H->I

Caption: Workflow for purification via acid-base extraction.

  • Dissolution & Basification: Dissolve the crude this compound in water. Cool the solution in an ice bath and slowly add a base (e.g., 2M NaOH solution) with stirring until the pH is greater than 10, confirmed with pH paper. This converts the hydrochloride salt to the free amine.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Repeat the extraction 2-3 times to ensure complete recovery.

  • Washing & Drying: Combine the organic extracts and wash them with brine to remove residual water and inorganic salts.[9] Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Salt Formation: Filter off the drying agent. To the dried organic solution, slowly add a solution of HCl in a solvent in which the hydrochloride salt is insoluble (e.g., HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitated, purified this compound by vacuum filtration. Wash the solid with a small amount of the organic solvent (e.g., diethyl ether) and dry under vacuum.

References

Validation & Comparative

A Senior Application Scientist's Guide to the X-ray Crystallography of Novel Piperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure allows for complex three-dimensional arrangements that are crucial for specific molecular recognition at biological targets. Within this class, piperidin-3-one derivatives serve as versatile intermediates for creating diverse molecular scaffolds, making them highly valuable in drug discovery programs.[2] Understanding the precise three-dimensional structure of these molecules is not merely an academic exercise; it is fundamental to elucidating structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional arrangement of atoms in a molecule.[3] It provides unambiguous data on bond lengths, bond angles, and conformational preferences, which are invaluable for computational modeling and understanding biological activity. This guide offers a comparative analysis of piperidone derivatives, grounded in crystallographic principles, and provides a detailed protocol for the structural elucidation of novel small molecules, from crystal growth to final structure refinement and validation.

Comparative Structural Analysis: The Piperidone Scaffold

The substitution pattern on the piperidine ring dramatically influences its preferred conformation and, consequently, its biological activity. While a simple piperidine ring can exist in a chair conformation, the introduction of a ketone at the 3-position, along with various substituents at other positions, can lead to significant conformational diversity. X-ray crystallography allows us to precisely map these structural nuances.

As a primary case study, we will consider the crystal structure of 3-Oxo-3-(piperidin-1-yl)propanenitrile , a closely related derivative that showcases the key structural features of a piperidine ring with a C3-position ketone surrogate.[4] We will compare its crystallographic parameters with other reported piperidine derivatives to highlight key structural differences.

Data Presentation: Crystallographic Parameters of Piperidine Derivatives

The following table summarizes key crystallographic data for our case study compound and compares it with other relevant piperidine structures. This comparative approach is essential for understanding how changes in substitution affect the crystal packing and molecular conformation.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRing ConformationRef.
3-Oxo-3-(piperidin-1-yl)propanenitrile C₈H₁₂N₂OMonoclinicP2₁/c9.71068.94689.8487101.4254Chair[4]
(3E,5E)-3,5-Bis(4-allyloxybenzylidene)-1-benzylpiperidin-4-one C₃₂H₃₁NO₃MonoclinicP2₁/c15.61619.265418.9696111.0314Disordered[5]
4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl C₂₈H₃₂N₂MonoclinicC2/c40.27286.967916.011992.5888Chair[3][6]
1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate C₂₉H₃₁NO₂MonoclinicP2₁/n-----Chair[7]

Note: Full unit cell parameters for all axes and angles are available in the cited literature. Z represents the number of molecules per unit cell.

The Crystallographer's Workflow: From Powder to Publication

The journey to a refined crystal structure is a meticulous, multi-step process. Each stage requires careful execution and an understanding of the underlying principles to ensure the final model is both accurate and reliable.

X-ray_Crystallography_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High Purity Compound Selection Crystal Selection & Mounting Crystallization->Selection Suitable Single Crystals Data_Collection X-ray Diffraction Data Collection Selection->Data_Collection Processing Data Processing & Reduction Data_Collection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Reflection File (*.hkl) Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Initial Atomic Model Validation Model Validation (e.g., CheckCIF) Refinement->Validation Refined Model (*.res, *.cif) Analysis Structural Analysis & Interpretation Validation->Analysis Deposition Data Deposition (e.g., CCDC) Analysis->Deposition

Caption: The complete workflow for small molecule single-crystal X-ray crystallography.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the standard, self-validating workflow for determining the crystal structure of a novel piperidin-3-one derivative.

1. Synthesis and Purification:

  • Rationale: The absolute prerequisite for growing high-quality crystals is starting with a highly pure compound (>98%). Impurities disrupt the crystal lattice, leading to poorly formed crystals, twinning, or the inability to crystallize at all.

  • Protocol:

    • Synthesize the target piperidin-3-one derivative using established organic chemistry methods.[8]

    • Purify the crude product using column chromatography, recrystallization, or sublimation until a high degree of purity is confirmed by NMR spectroscopy and LC-MS.

2. Crystal Growth:

  • Rationale: This is often the most challenging and empirical step. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a nucleation site, forming a single, defect-free crystal.[9] The choice of solvent is critical; the ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.

  • Common Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: Place a concentrated solution of your compound in a small vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which your compound is insoluble. The vapor of the poor solvent slowly diffuses into your compound's solution, reducing its solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a solution of your compound with a less dense, miscible anti-solvent. Crystals may form at the interface.

3. Crystal Selection and Mounting:

  • Rationale: An ideal crystal for diffraction should be between 0.1-0.3 mm in all dimensions, be transparent, and have well-defined faces with no visible cracks or defects.

  • Protocol:

    • Under a microscope, select a suitable crystal using a micro-loop or a fine needle.

    • Mount the crystal onto the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil (e.g., paratone-N).

    • If collecting data at low temperatures (standard practice), immediately flash-cool the crystal by placing it into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes atomic thermal motion and protects the crystal from radiation damage.

4. Data Collection:

  • Rationale: The mounted crystal is rotated in a monochromatic X-ray beam. The X-rays diffract off the crystal's internal lattice planes, creating a pattern of spots (reflections) that are recorded by a detector. A complete dataset requires collecting reflections from all possible crystal orientations.

  • Protocol:

    • Mount the cryo-cooled crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Perform an initial indexing to determine the unit cell parameters and crystal system.

    • Devise a data collection strategy (e.g., a series of omega and phi scans) to ensure high completeness and redundancy of the data.

    • Collect the diffraction images. The exposure time per frame depends on the crystal's diffracting power and the X-ray source intensity.

5. Data Processing and Structure Solution:

  • Rationale: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections. The resulting reflection file is used to solve the "phase problem" and generate an initial electron density map.

  • Protocol:

    • Integrate the raw data using software like SAINT or XDS to produce a reflection file containing h, k, l indices and their corresponding intensities (I) and standard deviations (σ(I)).

    • Apply corrections for absorption (e.g., using SADABS).

    • Solve the structure using direct methods or Patterson methods, typically with software like SHELXT. This will provide an initial model of the atomic positions.

6. Structure Refinement and Validation:

  • Rationale: The initial atomic model is a good approximation but needs to be refined against the experimental data. Refinement is an iterative process of adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.

  • Protocol (using SHELXL):

    • Perform iterative cycles of least-squares refinement using a program like SHELXL.[10][11]

    • After initial cycles, inspect the difference electron density map (Fo-Fc map). Large peaks may indicate missing atoms, while negative peaks can suggest incorrectly assigned atom types.

    • Assign anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

    • Locate hydrogen atoms from the difference map or place them in geometrically calculated positions.

    • Refine the model until convergence is reached, indicated by minimal shifts in parameters and stable R-factors (R1, wR2).

    • Validation: Use tools like checkCIF to validate the final structure. This checks for geometric anomalies, inconsistencies, and ensures the data conforms to publication standards. The final R1 value for a good small-molecule structure should typically be below 5% (0.05).

Logical Framework for Structural Comparison

The ultimate goal of collecting crystallographic data is to generate insights. For a series of novel piperidin-3-one derivatives, a systematic comparison of their structures can reveal critical information for drug design.

Structural_Comparison_Logic Compound_Series Series of Novel Piperidin-3-one Derivatives XRD_Analysis Single-Crystal X-ray Analysis Compound_Series->XRD_Analysis Structural_Parameters Key Structural Parameters Ring Conformation (Chair, Boat, Twist-Boat) Substituent Orientation (Axial vs. Equatorial) Intermolecular Interactions (H-bonds, π-stacking) XRD_Analysis->Structural_Parameters Yields SAR_Insight Structure-Activity Relationship (SAR) Insights Structural_Parameters->SAR_Insight Correlates with Biological Activity Drug_Design Informed Drug Design & Optimization SAR_Insight->Drug_Design Guides

Caption: Logical flow from data acquisition to application in drug design.

By comparing the ring conformations (chair, boat, or twist-boat) and the orientation of key substituents (axial vs. equatorial) across a series of analogues, researchers can build robust models that correlate specific structural features with observed biological activity.[12] For example, finding that a potent inhibitor consistently displays an equatorial orientation for a specific aryl group provides a clear design principle for future analogues.

References

A Comparative Guide to the Reactivity of Piperidin-3-one and Other Cyclic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of piperidin-3-one against other common cyclic ketones, namely cyclopentanone, cyclohexanone, and its isomer, piperidin-4-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles that govern reactivity, supported by experimental data and methodologies.

Introduction: The Unique Position of Piperidin-3-one

The piperidine ring is a cornerstone scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and natural alkaloids.[1][2] Within this class, piperidinones serve as exceptionally versatile synthetic intermediates.[3][4] Piperidin-3-one, in particular, presents a unique chemical profile. Its six-membered heterocyclic structure contains a carbonyl group positioned beta (β) to the nitrogen atom, creating an electronic environment that significantly distinguishes its reactivity from simple carbocyclic ketones like cyclopentanone and cyclohexanone, and even from its constitutional isomer, piperidin-4-one.

This guide will dissect these differences by examining three fundamental reaction classes: nucleophilic addition, enolate formation, and reduction reactions. We will explore how factors like ring strain, stereoelectronics, and inductive effects dictate the chemical behavior of these important building blocks.

Theoretical Framework: The Drivers of Cyclic Ketone Reactivity

The reactivity of a cyclic ketone is not absolute but is governed by a delicate balance of several structural and electronic factors. Understanding these principles is crucial for predicting reaction outcomes and designing synthetic strategies.

Ring Strain (I-Strain)

The transition of a carbonyl carbon from a trigonal planar (sp²) state to a tetrahedral (sp³) state during a reaction is central to its reactivity. This geometric change alters the internal bond angles of the ring.

  • Cyclohexanone: This ketone exists predominantly in a strain-free chair conformation with bond angles close to the ideal tetrahedral angle (109.5°). Forcing the carbonyl carbon from 120° to 109.5° upon reaction introduces angle strain, making it relatively less reactive than its acyclic or five-membered counterparts.[5]

  • Cyclopentanone: The planar structure of cyclopentanone results in significant torsional strain from eclipsing C-H bonds. The transition to a tetrahedral intermediate allows the ring to pucker, relieving some of this strain. This relief of "I-strain" (Internal strain) makes cyclopentanone more reactive than cyclohexanone.[6][7]

  • Piperidin-3-one: As a six-membered ring, it also adopts a chair conformation, but the presence of the nitrogen atom and the carbonyl group introduces complexities that will be discussed further.

Stereoelectronic Effects

Stereoelectronic effects are stabilizing interactions that arise from the specific spatial arrangement of orbitals.[8][9] In piperidinones, the nitrogen heteroatom is the primary source of these effects.

The lone pair of electrons on the nitrogen and the electrons in the C-N sigma bonds can interact with the carbonyl group's π-system. The orientation of the N-substituent (axial vs. equatorial) and the protonation state of the nitrogen can dramatically alter the electron density at the carbonyl carbon and the acidity of the α-protons.[10][11][12] Specifically, the alignment of the nitrogen lone pair with the C-C bonds adjacent to the carbonyl can influence enolate stability and formation.

Inductive Effects

The electronegative nitrogen atom in the piperidine ring exerts a through-bond electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The proximity of the nitrogen to the carbonyl is critical; in piperidin-3-one (β-position), this effect is more pronounced than in piperidin-4-one (γ-position).

Comparative Reactivity: An Experimental Perspective

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the electrophilic carbonyl carbon.[13][14][15] The relative rates of these additions provide a direct measure of the carbonyl group's electrophilicity.

KetoneKey Influencing FactorsRelative Reactivity Trend (General)
Cyclopentanone High I-Strain (Relief upon reaction)Highest
Piperidin-3-one Inductive effect from β-Nitrogen, Chair conformationHigh
Cyclohexanone Low strain, baseline for 6-membered ringModerate
Piperidin-4-one Weaker inductive effect from γ-NitrogenModerate to Low
  • Piperidin-3-one vs. Cyclohexanone: The electron-withdrawing nitrogen atom in piperidin-3-one makes its carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles than cyclohexanone.

  • Piperidin-3-one vs. Piperidin-4-one: The closer proximity of the nitrogen in the 3-position results in a stronger inductive effect compared to the 4-position, rendering piperidin-3-one generally more electrophilic.

  • Piperidin-3-one vs. Cyclopentanone: While the inductive effect in piperidin-3-one enhances reactivity, the significant relief of ring strain in cyclopentanone often makes it the most reactive of the group in nucleophilic additions.[6][16]

Enolate Formation and Reactivity

The formation of an enolate by deprotonating an α-carbon is a critical step for reactions such as alkylations and aldol condensations. The acidity of the α-protons and the regioselectivity of deprotonation are key considerations.

  • Cyclohexanone & Cyclopentanone: These ketones are symmetric, so deprotonation at either α-carbon yields the same enolate. Studies have indicated that the rate of enolization is typically faster for cyclopentanone than for cyclohexanone.[17]

  • Piperidin-4-one: This ketone is also symmetric, but the nitrogen's inductive effect can influence the pKa of the α-protons.

  • Piperidin-3-one: A Case of Controlled Regioselectivity: This ketone is unsymmetrical, with α-protons at C2 (proximal to N) and C4 (distal to N). The site of deprotonation is highly dependent on the nature of the substituent on the nitrogen atom.[18]

    • N-Alkyl (Electron-Donating): Under kinetic or thermodynamic control, deprotonation preferentially occurs at the C4 position (distal), away from the electron-donating influence of the N-alkyl group.

    • N-Acyl/N-Carbamoyl (Electron-Withdrawing): An electron-withdrawing group on the nitrogen significantly acidifies the adjacent C2 protons. This leads to a strong preference for deprotonation at the C2 position (proximal), especially under kinetic control (low temperature, strong base).[18]

This tunable regioselectivity is a powerful synthetic tool, setting piperidin-3-one apart from other cyclic ketones.

G cluster_0 Regioselective Enolate Formation of N-Acyl-Piperidin-3-one cluster_1 Preferential Deprotonation Ketone N-Acyl-Piperidin-3-one Base LDA, THF, -78°C (Kinetic Control) Ketone->Base Proximal Proximal Enolate (C2) (Major Product) Base->Proximal Favored due to -I effect of N-Acyl Distal Distal Enolate (C4) (Minor Product) Base->Distal

Caption: Kinetic deprotonation of an N-acyl-piperidin-3-one.

Validated Experimental Protocols

The following protocols provide a framework for experimentally verifying the reactivity principles discussed.

Protocol 1: Competitive Reduction of Ketones

Objective: To quantitatively compare the reactivity of piperidin-3-one and cyclohexanone towards a nucleophilic hydride source.

Rationale: A competitive reaction with a limiting amount of reducing agent ensures that the product ratio directly reflects the relative rates of reaction. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this comparison under standard laboratory conditions.

Methodology:

  • Preparation: In a round-bottom flask, dissolve N-Boc-piperidin-3-one (1.0 mmol) and cyclohexanone (1.0 mmol) in 10 mL of anhydrous methanol. Add an internal standard (e.g., dodecane, 0.5 mmol) for chromatographic analysis.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Initiation: Prepare a solution of sodium borohydride (NaBH₄, 0.25 mmol, 0.25 equivalents) in 2 mL of cold methanol. Add this solution dropwise to the ketone mixture over 5 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour.

  • Quenching: Carefully quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases.

  • Extraction: Add 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, and extract the aqueous layer twice more with 10 mL of ethyl acetate.

  • Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS). The ratio of the corresponding alcohol products (N-Boc-piperidin-3-ol to cyclohexanol), corrected by the internal standard, indicates the relative reactivity.

References

A Comparative Guide to the Biological Activities of Piperidin-3-one and Pyrimidinone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolds of Opportunity in Medicinal Chemistry

In the landscape of drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets. Among these, nitrogen-containing heterocycles are particularly prominent. This guide provides a comparative analysis of two such scaffolds: the saturated piperidin-3-one ring and the aromatic pyrimidinone system.

Piperidines are ubiquitous in pharmaceuticals, valued for their three-dimensional structure that can effectively probe the binding sites of proteins.[1][2] The introduction of a keto group at the 3-position creates a piperidin-3-one, a scaffold with distinct chemical reactivity and potential for stereospecific derivatization. In contrast, pyrimidinones are core components of nucleobases (uracil, thymine) and are fundamental to the chemistry of life.[3][4] Their derivatives are a wellspring of bioactive compounds, known to exhibit a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7]

This guide is designed for researchers and drug development professionals, offering an objective comparison of the biological activities of these two scaffolds. We will delve into their performance in key therapeutic areas, supported by experimental data, and provide detailed protocols for foundational biological assays. Our analysis aims to explain the causality behind experimental findings and highlight the therapeutic potential inherent in each chemical class.

Part 1: Anticancer Activity - A Tale of Two Cores

The search for novel anticancer agents is relentless, with a focus on compounds that offer high efficacy and selectivity against cancer cells while sparing healthy tissue.[6] Both pyrimidinone and piperidine derivatives have been extensively investigated in this domain, often operating through distinct mechanisms of action.[3][8]

Pyrimidinone Derivatives: Masters of Kinase Inhibition and Cell Cycle Arrest

The pyrimidinone scaffold is a privileged structure in oncology, frequently found in potent enzyme inhibitors.[9] Its planar, aromatic nature makes it an ideal candidate for interacting with the ATP-binding pockets of various kinases, which are often dysregulated in cancer.

Numerous studies have demonstrated the potent cytotoxic activity of pyrimidinone derivatives against a wide range of cancer cell lines.[10][11] For instance, certain pyrimidinone-5-carbonitriles have shown IC50 values in the nanomolar range against MCF-7 (breast), A549 (lung), and Hep-G2 (liver) cancer cells, with activity sometimes exceeding that of the standard drug doxorubicin.[10] Similarly, pyrimidine-sulfonamide hybrids have exhibited promising antiproliferative activity against breast and colon cancer cell lines, inducing apoptosis and causing cell cycle arrest, primarily in the G2/M phase.[12]

The mechanism often involves the inhibition of critical signaling pathways. Pyrrolo[2,3-d]pyrimidin-4-one derivatives, for example, have been identified as potent USP7 inhibitors, leading to the accumulation of tumor suppressors like p53 and p21, which in turn disrupts cell cycle progression and induces apoptosis.[6]

Piperidin-3-one Derivatives: Inducers of Apoptosis and Novel Mechanisms

While less explored than pyrimidinones, piperidine-containing compounds, including piperidones, have demonstrated significant potential as anticancer agents.[8][13] Their non-planar, saturated structure allows them to engage with different biological targets compared to their aromatic counterparts.

Studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (structurally related to the 3-one scaffold) have shown they can reduce the growth of various hematological cancer cell lines.[13] The proposed mechanism involves the upregulation of apoptosis-promoting genes like p53 and Bax.[13] The three-dimensional nature of the piperidine ring is crucial for its interaction with targets such as the JAK/STAT protein kinase pathway, which is vital for cancer cell proliferation and survival.[13] Other functionalized piperidines have shown broad cytotoxic activity against panels of human cancer cells, with a notable degree of selectivity for cancer cells over normal cells.[14]

Comparative Data on Anticancer Activity
Compound ClassSpecific Derivative ExampleTarget Cell Line(s)Reported Potency (IC50/GI50)Reference(s)
Pyrimidinone Pyrimidinone-5-carbonitrileMCF-7, A549, Hep-G21 ± 0.03 nM to 22 ± 0.62 nM[10]
Pyrimidinone Pyrimidinone–sulfonamide hybridT-47D (Breast)2.45 µM[12]
Pyrimidinone Pyrrolo[2,3-d]pyrimidin-4-oneCHP-212 (Neuroblastoma)Sub-micromolar activity[6]
Piperidone 3-chloro-3-methyl-2,6-diarylpiperidin-4-oneMyeloma, LeukemiaEffective growth reduction[13]
Piperidine Highly functionalized piperidineU251, NCI-H460, HT29GI50 < 10 µM[14]

Part 2: Antimicrobial Activity - Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the discovery of new chemical entities capable of combating pathogenic bacteria and fungi. Both pyrimidinones and piperidones have emerged as promising scaffolds for the development of novel antimicrobial agents.

Pyrimidinone Derivatives: Versatile Antibacterial and Antifungal Agents

The pyrimidine core is present in several established antibacterial drugs, such as trimethoprim.[15] Newly synthesized pyrimidinone derivatives continue this legacy, showing significant activity against a range of pathogens. Fused pyrimidinone derivatives have demonstrated inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria, as well as fungi like Candida albicans.[16][17] The mode of action can vary, but for some derivatives, it involves the inhibition of essential enzymes like DNA gyrase.[18]

Piperidin-3-one Derivatives: Emerging Antimicrobial Potential

The piperidine ring is a key component of many natural and synthetic compounds with antimicrobial properties.[19][20] Derivatives of piperidin-4-one have shown significant in vitro antibacterial activity, and the addition of moieties like thiosemicarbazone can enhance their antifungal effects.[21] While specific data for piperidin-3-one is less common, the general piperidine scaffold is known to be active. For example, piperidine-substituted halogenobenzene derivatives have been shown to inhibit the growth of S. aureus, Bacillus subtilis, and C. albicans with Minimum Inhibitory Concentration (MIC) values ranging from 32-512 µg/ml.[20][22]

Comparative Data on Antimicrobial Activity
Compound ClassSpecific Derivative ExampleTarget Organism(s)Reported Potency (MIC)Reference(s)
Pyrimidinone ThiazolopyrimidineS. aureus, C. albicansModerate to Significant Activity[16]
Pyrimidinone Fused PyrimidineE. coli, B. subtilisActive[17]
Piperidine 2,6-dipiperidino-1,4-dihalogenobenzeneS. aureus, C. albicans32-128 µg/ml[20]
Piperidin-4-one Thiosemicarbazone derivativeVarious bacteria & fungiSignificant Activity[21]

Part 3: Anti-inflammatory Activity - Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, from arthritis to neurodegenerative disorders. Compounds that can modulate the inflammatory response are of high therapeutic value.

Pyrimidinone Derivatives: Potent COX and Cytokine Inhibitors

Pyrimidinone derivatives have been extensively studied for their anti-inflammatory properties.[23][24] Many of these compounds function as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.[25] Certain pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors with IC50 values in the low micromolar range, comparable to the commercial drug celecoxib.[26] In vivo studies, such as the carrageenan-induced paw edema model in rats, have confirmed their significant anti-inflammatory effects.[24][26] These compounds also reduce the serum levels of pro-inflammatory cytokines like TNF-α and IL-6.[26]

Piperidin-3-one Derivatives: Modulators of Pro-inflammatory Mediators

The piperidine scaffold has also yielded potent anti-inflammatory agents. N-substituted 3,5-bis(benzylidene)piperidin-4-ones, which are structurally analogous to the 3-one series, have demonstrated powerful anti-inflammatory activity.[27] These compounds inhibit the production of key inflammatory mediators, including TNF-α, IL-6, IL-1β, prostaglandin E2 (PGE2), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[27] In vivo, these derivatives significantly decreased paw edema in rats, with effects superior to celecoxib and indomethacin.[27] More directly related 2-(Piperidin-3-yl)phthalimides have been shown to cause robust, dose-dependent reductions in nitrite and IL-6 levels in LPS-challenged cells.[28]

Comparative Data on Anti-inflammatory Activity
Compound ClassSpecific Derivative ExampleKey Assay / TargetReported Potency / EffectReference(s)
Pyrimidinone Pyrimidine-5-carbonitrileCOX-2 InhibitionIC50 = 1.03–1.71 μM[26]
Pyrimidinone Pyrazolo[3,4-d]pyrimidineRat Pleurisy ModelGood activity at 30 mg/kg[24]
Piperidin-4-one N-benzoyl-3,5-bis(benzylidene)LPS-stimulated RAW 264.7 cellsPotent inhibition of TNF-α, IL-6, NO[27]
Piperidin-3-yl 2-(Piperidin-3-yl)phthalimideLPS-challenged RAW cells40% reduction in IL-6 at 30µM[28]

Experimental Protocols & Workflows

To ensure scientific integrity, the biological activities described above are typically evaluated using standardized, reproducible assays. Below are the methodologies for three such foundational experiments.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., piperidin-3-one or pyrimidinone derivatives) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plate for a further 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate treat 2. Treat Cells with Test Compounds seed->treat incubate 3. Incubate (48-72h) treat->incubate mtt 4. Add MTT Reagent (Incubate 3-4h) incubate->mtt solubilize 5. Solubilize Formazan (e.g., with DMSO) mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 Value read->calculate

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Antimicrobial Activity: Broth Microdilution for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the plate, including positive (no compound) and negative (no microbes) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow start Start: Test Compound & Bacterial Strain dilute 1. Perform 2-fold Serial Dilution of Compound in Broth start->dilute inoculate 2. Add Standardized Bacterial Inoculum dilute->inoculate incubate 3. Incubate Plate (18-24h at 37°C) inoculate->incubate read 4. Visually Assess for Growth (Turbidity) incubate->read end Result: Determine MIC Value read->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Structure-Activity Relationship (SAR) Exploration

The biological activity of these scaffolds is highly dependent on the nature and position of their substituents. The following diagram illustrates the general logic of SAR studies for these two classes of compounds.

SAR_Logic cluster_pyrimidinone Pyrimidinone Core cluster_piperidone Piperidin-3-one Core P1 Pyrimidinone Scaffold N1_P Substitution at N1/N3 (Alkyl, Aryl) P1->N1_P Modulates Solubility & Cell Permeability C2_P Substitution at C2 (Thio, Amino, Alkyl) P1->C2_P Impacts Kinase Binding C5_P Substitution at C5 (Nitrile, Amide) P1->C5_P Key for Potency C6_P Substitution at C6 (Aryl Group) P1->C6_P Affects Selectivity Activity Biological Activity C5_P->Activity P2 Piperidin-3-one Scaffold N1_Pi N-Substitution (Acyl, Alkyl, Benzyl) P2->N1_Pi Crucial for Anti-inflammatory & Anticancer Activity C2_Pi Substitution at C2/C6 (Aryl Groups) P2->C2_Pi Determines 3D Shape & Target Fit C3_Keto C3-Keto Group (Key for Reactivity) P2->C3_Keto Enables Further Derivatization Stereo Stereochemistry (R/S configurations) P2->Stereo Influences Binding Affinity N1_Pi->Activity

References

In vitro and in vivo evaluation of piperidin-3-one-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the In Vitro and In Vivo Evaluation of Piperidin-3-one-Based Compounds

Authored by a Senior Application Scientist

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural alkaloids and FDA-approved pharmaceuticals.[1][2] Its versatile three-dimensional structure allows for precise orientation of substituents to engage with a wide array of biological targets.[3] Within this class, compounds based on the piperidin-3-one and related piperidone cores serve as crucial intermediates and pharmacophores for developing therapeutics against cancer, inflammation, neurodegenerative diseases, and infectious agents.[4][5][6][7]

This guide provides a comparative analysis of the preclinical evaluation of piperidin-3-one-based compounds, drawing from experimental data to illustrate the journey from initial cell-free assays to validation in complex biological systems. We will explore the causality behind experimental choices, present detailed protocols for key assays, and summarize performance data to aid researchers in this dynamic field.

Part 1: In Vitro Evaluation - From Target Engagement to Cellular Effects

The initial phase of evaluation aims to quantify a compound's activity against a specific molecular target and assess its effects on cellular functions. This is a critical screening stage to identify potent and selective lead candidates.

Target-Based Assays: Gauging Potency and Selectivity

A primary step is to measure direct interaction with the intended biological target, often an enzyme or receptor. For piperidin-3-one derivatives, a diverse range of targets has been explored.

Anticancer Applications: Many piperidone analogs have been evaluated for their ability to inhibit key proteins in cancer progression. For instance, certain 3,5-bis(ylidene)-N-substituted-4-piperidone-1-carboxamides have been shown to inhibit topoisomerase II-α, an enzyme critical for DNA replication in cancer cells.[8] Similarly, other derivatives function as anti-proliferative agents by disrupting microtubule networks or inhibiting protein kinases like JAK/STAT.[6]

Neurodegenerative Disease Applications: In the context of Alzheimer's disease, a key strategy is the inhibition of cholinesterase enzymes (AChE and BChE) to boost neurotransmitter levels. A series of 3,5-bis(ylidene)-4-piperidones demonstrated promising inhibitory properties against both AChE and BChE, with potencies comparable to standard drugs like Donepezil.[4][8]

Comparative Inhibitory Activity of Piperidone Derivatives

Compound Class Target Key Derivative(s) IC50 Value Reference
Piperidine-3-carboxamides Cathepsin K Compound H-9 0.08 µM [9]
Substituted Piperidines Acetylcholinesterase (AChE) Compound 86a 2.13 nM [4]
3,3-Disubstituted Piperidines HDM2-p53 Interaction Compound 21 1 nM (FP Assay) [10]

| Piperidinothiosemicarbazones | M. tuberculosis | Compound 10 | 0.5 µg/mL (MIC) |[11] |

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. FP: Fluorescence Polarization.

Cellular Assays: Assessing Phenotypic Outcomes

Demonstrating target engagement is essential, but the ultimate goal is a desired cellular outcome, such as inducing apoptosis in cancer cells or preventing bone resorption.

Cytotoxicity and Anti-proliferative Assays: The most common method to assess a compound's effect on cancer cells is to measure its ability to inhibit cell growth or induce cell death. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to reduce the growth of multiple hematological cancer cell lines.[6] These studies often reveal that such compounds work by upregulating apoptosis-promoting genes like p53 and Bax.[6] Similarly, 3,5-bis(ylidene)-4-piperidone scaffolds, acting as mimics of curcumin, have shown potent antiproliferative properties against breast (MCF7) and colon (HCT116) cancer cell lines.[8]

Anti-inflammatory Activity: The anti-inflammatory potential of piperidone derivatives is often linked to their ability to suppress the NF-κB signaling pathway, a key mediator of inflammation.[6][8] Certain compounds have demonstrated promising downregulation of TNF-α-induced NF-κB activation in cellular models.[8]

Workflow for In Vitro Cytotoxicity Evaluation

The following diagram outlines a typical workflow for assessing the cytotoxic potential of a new piperidin-3-one derivative against a panel of cancer cell lines.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Treatment & Incubation cluster_2 Viability Assessment & Data Analysis Compound Synthesized Piperidin-3-one Derivative Stock Prepare DMSO Stock Solution (e.g., 10 mM) Compound->Stock Working Create Serial Dilutions Stock->Working Cells Culture Cancer & Normal Cell Lines (e.g., MCF7, HCT116, RPE1) Seeding Seed Cells in 96-well Plates Cells->Seeding Treatment Treat Cells with Compound Dilutions Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent & Incubate Incubation->MTT Lysis Lyse Cells & Solubilize Formazan MTT->Lysis Readout Measure Absorbance at 570 nm Lysis->Readout Analysis Calculate % Viability & Determine IC50 Readout->Analysis

Caption: Standard workflow for an MTT-based cell viability assay.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is adapted from the Ellman's method, a widely used, simple, and sensitive technique for measuring cholinesterase activity.[8]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine iodide (ATCI) in the buffer to a final concentration of 15 mM.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer to a final concentration of 3 mM.

    • Prepare a stock solution of the test compound (e.g., piperidin-3-one derivative) in DMSO and make serial dilutions in the phosphate buffer.

    • Prepare a solution of AChE enzyme in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound dilution.

    • Add 50 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Use a microplate reader to measure the absorbance at 412 nm every 60 seconds for 5 minutes. A blank reading (without enzyme) should also be performed to account for non-enzymatic hydrolysis.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • The percent inhibition is calculated using the formula: (V_control - V_inhibitor) / V_control * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety

Promising in vitro results are the gateway to in vivo testing, where compounds are evaluated in a complex living system. These studies are essential for understanding a drug's pharmacokinetics, efficacy, and potential toxicity. The clinical potential of many compounds, such as curcumin, has been limited by poor in vivo bioavailability, a challenge that piperidone-based mimics aim to overcome.[8]

Pharmacokinetic and Safety Profiles

Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and to establish a safe dose range. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can offer initial guidance.[6] In animal models, lower doses may show therapeutic effects while higher doses can reveal toxicity, highlighting the need for careful dose optimization.[12] Unfortunately, even compounds with good in vitro activity can fail at this stage; certain piperidinol analogs with anti-tuberculosis activity showed side effects in vivo that precluded further development.[13]

Efficacy in Animal Models

The true test of a compound's therapeutic potential is its performance in a relevant disease model.

Anti-inflammatory Models: The carrageenan-induced paw edema model in rats is a standard for evaluating acute anti-inflammatory activity. Several 3,5-bis(ylidene)-4-piperidones have demonstrated higher efficacy in this model than the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[8]

Oncology Models: In oncology, human cancer xenograft models in immunocompromised mice are the gold standard. Potent 3,3-disubstituted piperidine inhibitors of the HDM2-p53 interaction have been shown to cause significant tumor regression in such models.[10]

Metabolic and Bone Disease Models: For anti-osteoporosis research, the ovariectomized (OVX) mouse model, which simulates postmenopausal osteoporosis, is widely used. A novel piperidine-3-carboxamide derivative, H-9, was shown to effectively increase the bone mineral density in OVX mice, demonstrating its potential as an anti-bone resorption agent.[9]

Comparative In Vivo Efficacy of Piperidine Derivatives

Compound Class Disease Model Animal Key Finding Reference
3,5-Bis(ylidene)-4-piperidones Carrageenan-induced paw edema Rat Higher efficacy than indomethacin [8]
Piperidine-3-carboxamides Ovariectomy-induced osteoporosis Mouse Increased bone mineral density [9]
3,3-Disubstituted Piperidines Human cancer xenograft (SJSA-1) Mouse Significant tumor regression [10]

| Piperine Derivatives | Acetic acid-induced writhing | Mouse | Potent dose-dependent analgesic activity |[14] |

Signaling Pathway Targeted by Piperidone-Based Compounds

Many piperidone derivatives exert their anticancer and anti-inflammatory effects by modulating the NF-κB pathway. The diagram below illustrates this mechanism.

G cluster_nucleus TNFa TNF-α Receptor TNFR1 TNFa->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory & Pro-survival Genes Compound Piperidone Derivative Compound->IKK Inhibits NFkB_nuc->Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by piperidone derivatives.

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a classic in vivo model for screening compounds for acute anti-inflammatory properties.[8]

  • Animal Acclimatization and Grouping:

    • Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week with free access to food and water.

    • Fast the animals overnight before the experiment.

    • Divide the animals into groups (n=6 per group): Vehicle control (e.g., saline or 0.5% CMC), Positive control (e.g., Indomethacin, 10 mg/kg), and Test groups (different doses of the piperidin-3-one compound).

  • Compound Administration:

    • Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 60 minutes before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

    • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

  • Data Analysis:

    • The percentage inhibition of edema is calculated for each group using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Use statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the results.

Conclusion and Future Directions

The piperidin-3-one scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The comparative data show that strategic modifications to the core structure can yield highly potent and selective agents against a wide range of diseases. In vitro evaluations are indispensable for initial screening and mechanism-of-action studies, while in vivo models provide the critical efficacy and safety data needed for clinical translation.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo bioavailability and reduce potential off-target toxicities. The integration of in silico ADMET predictions, detailed mechanistic studies, and robust animal models will be paramount in advancing the next generation of piperidin-3-one-based therapeutics from the laboratory to the clinic.

References

A Comparative Guide to Catalysts for Piperidone Synthesis: Efficacy, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The piperidone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its synthesis has been a subject of intense research, leading to a diverse array of catalytic methods. This guide provides an in-depth comparison of the efficacy of different catalysts for piperidone synthesis, offering experimental data, mechanistic insights, and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Piperidone Synthesis Strategies

The synthesis of piperidones, cyclic ketones with a six-membered nitrogen-containing ring, is of significant interest due to their role as versatile building blocks for more complex molecules, including anticancer drugs.[2] Key synthetic strategies include:

  • Hydrogenation of Pyridine Derivatives: A common and direct approach to access the piperidine core.[3][4][5][6]

  • Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials, offering efficiency and atom economy.[1][7][8][9]

  • Intramolecular Cyclization: Formation of the piperidine ring through the cyclization of linear precursors.[3][10][11]

  • Organocatalytic Domino Reactions: Cascade reactions catalyzed by small organic molecules to build complex piperidone structures.[12][13][14]

  • Biocatalysis: The use of enzymes to catalyze the synthesis, often with high stereoselectivity.[7][15][16][17]

The choice of catalyst is paramount in determining the efficiency, selectivity, and overall success of the synthesis. This guide will delve into a comparison of catalysts across these synthetic routes.

Comparative Analysis of Catalytic Systems

The efficacy of a catalyst is judged by several parameters, including yield, selectivity (chemo-, regio-, diastereo-, and enantio-), turnover number (TON), and turnover frequency (TOF). Here, we compare different classes of catalysts used in piperidone synthesis.

Hydrogenation of Pyridines and their Derivatives

The catalytic hydrogenation of pyridines is a direct route to piperidines, and under certain conditions, can yield piperidones.[3][4][5][6] This transformation often requires catalysts that can overcome the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[5]

Catalyst SystemSubstrateConditionsYield (%)SelectivityReference
Heterogeneous Catalysts
Pd(OH)2/C2-Oxazolidinone-substituted pyridine100 bar H2, Acetic Acid9098% ee[18]
Rh/CVarious pyridines5 atm H2, 80 °C, WaterHighN/A[19]
PtO22-Oxazolidinone-substituted pyridine100 bar H2, Acetic AcidHigh85% ee[18]
Homogeneous Catalysts
[RhCp*Cl2]2/KIN-benzylpyridinium saltsFormic acid/triethylamineHighChiral analogue developed[20]
Iridium(III) complexSubstituted pyridinesMild conditionsHighHigh chemoselectivity[21]
Metal-Free Catalysts
Borane (from alkene + HB(C6F5)2)Various pyridinesH2HighExcellent cis-selectivity[5]

Expert Insights: Heterogeneous catalysts like Palladium on Carbon (Pd/C) and Rhodium on Carbon (Rh/C) are widely used due to their reusability and ease of separation.[3][19] However, achieving high stereoselectivity often requires the use of chiral auxiliaries or modifiers.[18][22] Homogeneous catalysts, such as those based on rhodium and iridium, can offer higher activity and selectivity under milder conditions.[3][20][21] A notable advancement is the development of metal-free borane-catalyzed hydrogenation, which provides excellent cis-stereoselectivity.[5]

Multicomponent Reactions (MCRs)

MCRs provide a convergent and efficient route to highly functionalized piperidones.[1][7][8][9] The catalyst plays a crucial role in orchestrating the sequence of bond-forming events.

CatalystReaction TypeReactantsYield (%)Key FeaturesReference
Nano-sulfated zirconiaOne-pot MCR1,3-dicarbonyls, amines, aromatic aldehydesHighShort reaction times, mild conditions, reusable catalyst[1]
H3PW12O40One-pot MCRβ-keto-esters, aromatic aldehydes, anilinesup to 85%Recyclable catalyst, simple work-up[8]
Immobilized CALBBiocatalytic MCRBenzaldehyde, aniline, acetoacetate esterup to 91%Reusable biocatalyst, gram-scale synthesis[7][15]
[TMBSED][OMs]2 (Ionic Liquid)Pseudo five-componentAromatic aldehydes, anilines, alkyl acetoacetatesup to 93%Good yields, easy work-up, short reaction times[9]

Expert Insights: Solid acid catalysts like nano-sulfated zirconia are advantageous for their ease of handling and recyclability.[1] Heteropoly acids such as H3PW12O40 also offer good yields and can be easily recovered.[8] Biocatalysis, exemplified by immobilized Candida antarctica lipase B (CALB), presents a green and highly efficient alternative, with the catalyst being reusable for multiple cycles.[7][15] Ionic liquids have also emerged as effective catalysts, promoting the reaction under mild conditions.[9]

Organocatalysis

Organocatalysis has become a powerful tool for the asymmetric synthesis of complex chiral molecules, including spirocyclic piperidones.[12] These reactions often proceed through a cascade of events, allowing for the rapid construction of molecular complexity.[13][14]

CatalystReaction TypeReactantsYield (%)Enantioselectivity (ee)Reference
Amine catalyst C5/Benzoic acidWolff rearrangement–amidation–Michael–hemiaminalizationCyclic 2-diazo-1,3-diketone, primary amine, α,β-unsaturated aldehydeup to 76%up to 97%[12]
O-TMS protected diphenylprolinolDomino Michael addition/aminalizationAldehydes, trisubstituted nitroolefinsHighExcellent[13][14]

Expert Insights: Organocatalytic approaches enable the synthesis of highly functionalized and stereochemically rich piperidones.[12][13][14] The choice of catalyst and reaction conditions can be tuned to control the stereochemical outcome of the product.[12] These methods are particularly valuable for generating molecules with multiple contiguous stereocenters in a single step.[13][14]

Mechanistic Considerations and Visualization

Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing new catalysts.

Mechanism of a Multicomponent Reaction for Piperidine Synthesis

A plausible mechanism for the H3PW12O40-catalyzed synthesis of piperidines involves a series of acid-catalyzed steps, culminating in an aza-Diels-Alder reaction.[8]

MCR_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Amine I1 Enamine I R1->I1 + R2 (H+ catalyzed) I4 Imine R1->I4 + R3 (H+ catalyzed) R2 β-Ketoester R3 Aldehyde I2 Knoevenagel Product II I1->I2 + R3 I3 Tautomer III I2->I3 Tautomerization P Piperidine Derivative I3->P + Imine (I4) [4+2] aza-Diels-Alder Catalyst H3PW12O40

Caption: Plausible mechanism for H3PW12O40-catalyzed piperidine synthesis.[8]

Experimental Workflow for Catalyst Screening

A general workflow for screening different catalysts for a given piperidone synthesis reaction is outlined below.

Catalyst_Screening_Workflow A Define Reaction: Substrates, Solvent, Temperature B Select Candidate Catalysts (e.g., Heterogeneous, Homogeneous, Organo) A->B C Set up Parallel Reactions (Identical conditions, different catalysts) B->C D Monitor Reaction Progress (TLC, GC, LC-MS) C->D E Work-up and Isolate Product D->E F Analyze Product (Yield, Purity, Stereoselectivity - NMR, HPLC) E->F G Compare Catalyst Performance F->G H Optimize Conditions for Best Catalyst G->H

Caption: General workflow for screening catalysts for piperidone synthesis.

Detailed Experimental Protocols

To provide practical guidance, here is a representative experimental protocol for the synthesis of a chiral spirocyclic piperidone using an organocatalytic approach.[12]

General Procedure for the Synthesis of Chiral Spirocyclic Piperidones

Materials:

  • Cyclic 2-diazo-1,3-diketone (1.0 equiv)

  • Primary amine (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • Amine catalyst C5 (0.2 equiv)

  • Benzoic acid (0.4 equiv)

  • Toluene (anhydrous)

  • Dichloromethane (CH2Cl2, anhydrous)

Procedure:

  • A mixture of the cyclic 2-diazo-1,3-diketone (0.1 mmol) and the primary amine (0.1 mmol) is refluxed at 140 °C in toluene (1.0 mL) for 3 hours, or until the starting materials are consumed (monitored by TLC).

  • The reaction mixture is cooled to room temperature.

  • The α,β-unsaturated aldehyde (0.12 mmol), amine catalyst C5 (0.02 mmol), and benzoic acid (0.04 mmol) are added in CH2Cl2 (2.0 mL).

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired spirocyclic piperidone.

Self-Validation: The progress of the reaction should be carefully monitored by TLC to ensure the complete consumption of starting materials and intermediates. The final product should be characterized by NMR and mass spectrometry to confirm its structure, and the enantiomeric excess should be determined by chiral HPLC.

Conclusion and Future Outlook

The synthesis of piperidones has been significantly advanced through the development of a wide range of catalytic systems. Heterogeneous catalysts offer reusability, while homogeneous catalysts often provide higher activity and selectivity. The rise of organocatalysis and biocatalysis has opened new avenues for the asymmetric synthesis of complex and chiral piperidones with high efficiency and stereocontrol.

Future research will likely focus on the development of more sustainable and economical catalytic systems, such as those based on earth-abundant metals and recyclable catalysts. The application of flow chemistry and computational methods for catalyst design and reaction optimization will also play a crucial role in advancing the field of piperidone synthesis. The continued exploration of novel catalytic approaches will undoubtedly lead to more efficient and selective methods for the synthesis of this important class of molecules, with significant implications for drug discovery and development.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Piperidin-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3][4] Among its derivatives, the piperidin-3-one framework serves as a versatile intermediate for creating diverse bioactive molecules.[5] The strategic introduction of halogen atoms into this scaffold is a well-established method for modulating a compound's biological activity, metabolic stability, and lipophilicity.[6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated piperidin-3-one analogs, offering insights into how the nature and position of halogen substituents influence their biological effects, with a focus on anticancer and antimicrobial activities.

The Role of Halogenation in Modulating Bioactivity

Halogenation is a powerful tool in drug design. The introduction of fluorine, for instance, can enhance metabolic stability and binding affinity by forming strong interactions with protein targets.[6][8] Chlorine and bromine, with their larger size and differing electronegativity, can also significantly impact a molecule's interaction with biological targets and its overall pharmacokinetic profile.[9][10] Understanding these effects is crucial for the rational design of potent and selective therapeutic agents.

Synthesis of Halogenated Piperidin-3-one Analogs

The synthesis of halogenated piperidin-3-one analogs can be achieved through various synthetic routes. A common approach involves the cyclization of halogenated precursors. For instance, a one-pot synthesis from halogenated amides provides an efficient route to piperidine rings.[11][12] Another strategy involves the modification of a pre-existing piperidin-3-one core, allowing for the introduction of halogens at specific positions.[5]

Below is a generalized experimental workflow for the synthesis of a 1-aryl-3-piperidone, which can be adapted for halogenated analogs.

Experimental Protocol: Synthesis of 1-Aryl-3-Piperidone Derivatives

This protocol is based on a multi-step synthesis involving a key Morita–Baylis–Hillman reaction and ring-closing metathesis.[5]

  • Starting Material: Begin with a suitably substituted aniline (e.g., 3,5-dichloroaniline).

  • N-Alkylation: React the aniline with an appropriate alkylating agent to introduce the side chains necessary for cyclization.

  • Morita–Baylis–Hillman Reaction: Perform a Morita–Baylis–Hillman reaction to create a key intermediate with the desired functionality.

  • Ring-Closing Metathesis: Employ a Grubbs catalyst for the ring-closing metathesis step to form the piperidine ring.

  • Functional Group Manipulation: Subsequent steps may include reduction of a double bond and oxidation of an alcohol to yield the final 3-piperidone.[5]

  • Purification: Purify the final compound using column chromatography.

G cluster_synthesis Synthetic Workflow for Halogenated Piperidin-3-ones start Halogenated Aniline step1 N-Alkylation start->step1 step2 Morita-Baylis-Hillman Reaction step1->step2 step3 Ring-Closing Metathesis step2->step3 step4 Reduction & Oxidation step3->step4 end Halogenated Piperidin-3-one step4->end

Caption: Synthetic workflow for halogenated piperidin-3-one analogs.

Comparative Analysis of Biological Activity

The biological activity of halogenated piperidin-3-one analogs is highly dependent on the nature of the halogen, its position on the piperidine ring or any associated aryl substituents, and the overall molecular architecture.

Anticancer Activity

Several studies have highlighted the potential of halogenated piperidinones as anticancer agents.[13][14][15] The cytotoxicity of these compounds is often evaluated against a panel of cancer cell lines.

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones demonstrated cytotoxic effects against various hematological cancer cell lines.[14] The presence of the chlorine atom at the 3-position of the piperidinone ring was crucial for their activity. Molecular docking studies suggested that these compounds could bind to key proteins involved in cancer cell survival.[14]

In another study, 3,5-bis(benzylidene)piperidin-4-ones with halogen substitutions on the benzylidene rings showed selective toxicity towards malignant cells over normal cells.[16] The potency of these compounds was found to correlate with the electronic properties of the aryl substituents.[15]

Compound ClassHalogen and PositionCancer Cell LinesKey FindingsReference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones3-ChloroMyeloma, Leukemia, LymphomaInduced apoptosis; p53 and Bax upregulation[14]
3,5-bis(benzylidene)piperidin-4-onesVaries on aryl ringsOral and colon carcinoma, leukemiaSelective toxicity for malignant cells[15][16][17]
N-Arylpiperidine-3-carboxamides2,3-Difluoro on aryl ringMelanoma (A375)Induced senescence-like phenotype[18]
Antimicrobial Activity

Halogenated piperidine derivatives have also been investigated for their antimicrobial properties.[19][20] The introduction of halogens can enhance the antimicrobial potency of the parent compound.

For example, piperidine-substituted halogenobenzene derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[19] The minimum inhibitory concentration (MIC) values for these compounds were in the range of 32-512 µg/mL.[19]

Compound ClassHalogen and PositionMicrobial StrainsMIC Range (µg/mL)Reference
Piperidine-substituted halogenobenzenesVaries on benzene ringS. aureus, B. subtilis, E. coli, K. pneumoniae, C. albicans32-512[19]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends can be identified for halogenated piperidin-3-one analogs and related structures.

  • Nature of the Halogen: The type of halogen significantly influences activity. The introduction of a fluorine atom can improve metabolic stability and binding affinity.[6] Chlorine and bromine, being more lipophilic, can enhance membrane permeability.

  • Position of the Halogen: The position of the halogen is critical. For instance, in N-arylpiperidine-3-carboxamide analogs, 2,3-difluoro substitution on the aryl ring was found to be optimal for antimelanoma activity, while other substitution patterns led to a significant loss of potency.[18]

  • Stereochemistry: The stereochemistry of the piperidine ring and its substituents can have a profound impact on biological activity. Chiral piperidine scaffolds are increasingly being explored in drug design to achieve better target selectivity.[21]

  • Substituents on the Piperidine Nitrogen: Modifications at the N1 position of the piperidine ring can modulate the compound's properties. N-acyl and N-alkyl derivatives have been synthesized to explore their effects on cytotoxicity and selectivity.[16]

G cluster_sar Key SAR Factors for Halogenated Piperidin-3-ones Halogen_Type Nature of Halogen (F, Cl, Br) Bioactivity Biological Activity (Potency & Selectivity) Halogen_Type->Bioactivity Halogen_Position Position of Halogen (Ring vs. Substituent) Halogen_Position->Bioactivity Stereochemistry Stereochemistry Stereochemistry->Bioactivity N1_Substituent N1-Substituent N1_Substituent->Bioactivity

Caption: Key factors influencing the biological activity of halogenated piperidin-3-ones.

Experimental Protocols for Biological Evaluation

To assess the biological activity of these compounds, standardized in vitro assays are employed.

Cytotoxicity Assays

The in vitro cytotoxicity of piperidine analogs is a crucial first step in safety and efficacy assessment.[1]

  • Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the halogenated piperidin-3-one analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.[1]

Antimicrobial Susceptibility Testing
  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

G cluster_workflow Biological Evaluation Workflow Start Synthesized Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Start->Antimicrobial SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the biological evaluation of halogenated piperidin-3-one analogs.

Conclusion and Future Directions

Halogenated piperidin-3-one analogs represent a promising class of compounds with tunable biological activities. The strategic incorporation of halogens allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties. The SAR insights discussed in this guide provide a framework for the rational design of novel therapeutic agents based on this versatile scaffold.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of analogs with systematic variations in halogen type and position to build more comprehensive SAR models.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo evaluation: Advancing the most promising candidates to in vivo studies to assess their efficacy and safety in animal models.

  • Computational modeling: Utilizing computational tools for in silico screening and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to guide the design of new analogs.[14][22]

By combining synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of halogenated piperidin-3-one analogs can be unlocked.

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Piperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products.[1][2][3] Its prevalence underscores the continuous need for efficient, versatile, and scalable synthetic methods to access diverse arrays of substituted piperidines. This guide provides a head-to-head comparison of the most prominent synthetic strategies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific target molecules.

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines represents the most direct and atom-economical approach to piperidine synthesis.[4] This method involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.

Mechanism and Causality: The reaction proceeds via the addition of hydrogen across the double bonds of the pyridine ring, facilitated by a metal catalyst. The choice of catalyst and reaction conditions is critical to overcome the inherent aromatic stability of the pyridine ring.[4] Acidic additives are often employed to protonate the pyridine nitrogen, which enhances its susceptibility to reduction.[4]

Advantages:

  • High atom economy.

  • Direct conversion of readily available starting materials.

  • Well-established and scalable for industrial applications.[4]

Disadvantages:

  • Often requires harsh reaction conditions (high pressure and temperature).[4]

  • The basic nitrogen atom in pyridine and piperidine can poison the catalyst.[4]

  • Limited functional group tolerance, as many common functional groups are also susceptible to reduction under these conditions.

Comparative Performance of Catalytic Systems for Pyridine Hydrogenation
CatalystPressure (bar)Temperature (°C)Time (h)SolventYield (%)Reference
PtO₂ (Adams' catalyst)50-70Room Temp6-10Glacial Acetic AcidGood to Excellent[5][6]
Rh₂O₃540162,2,2-TrifluoroethanolHigh[7]
Pd/CVariesVariesVariesVariesVaries[4]
Experimental Protocol: Catalytic Hydrogenation of 2-Methylpyridine using PtO₂

This protocol is adapted from the work of Sreenivasulu, et al.[5]

Materials:

  • 2-Methylpyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial acetic acid (5 mL)

  • High-pressure hydrogenation reactor

  • Hydrogen gas

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • To a high-pressure reactor vessel, add a stirred solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Quench the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Filter the combined organic layers through a pad of Celite and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (5% ethyl acetate in petroleum ether) to afford 2-methylpiperidine.

G cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification A Add 2-Methylpyridine and Acetic Acid to Reactor B Add PtO₂ Catalyst A->B C Seal and Purge Reactor with N₂ B->C D Pressurize with H₂ to 70 bar C->D E Stir at Room Temperature for 4-6h D->E F Vent H₂ and Quench with NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I G cluster_reaction One-Pot Reaction cluster_workup Work-up cluster_purification Purification A Combine Benzaldehyde, Piperidine, and Borane-Pyridine in Ethanol B Stir at Room Temperature and Monitor by TLC A->B C Concentrate Reaction Mixture B->C D Partition between H₂O and CH₂Cl₂ C->D E Separate, Wash, and Dry Organic Layer D->E F Concentrate to Crude Product E->F G Purify by Column Chromatography F->G G cluster_setup Reaction Setup cluster_reaction Cycloaddition Reaction cluster_workup Work-up and Purification A Combine α-Halogeno Hydrazone and Dienophile in DCM B Cool to 0°C A->B C Add Triethylamine Dropwise B->C D Stir at Room Temperature and Monitor by TLC C->D E Quench with Water and Extract D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G G cluster_reaction One-Pot Multicomponent Reaction cluster_isolation Product Isolation A Combine Aldehyde, Amine, β-Ketoester, and Catalyst in Ethanol B Stir at Appropriate Temperature and Monitor by TLC A->B C Cool Reaction Mixture B->C D Collect Precipitated Product by Filtration OR C->D E Concentrate and Purify by Chromatography C->E G cluster_chemical Chemical Reduction cluster_enzymatic Enzymatic Cascade cluster_workup Work-up and Purification A Reduce Activated Pyridine with NaBH₄ to form THP B Purify THP A->B C Combine THP, Enzymes, and Cofactors in Buffer B->C D Incubate under Controlled Conditions C->D E Extract Product with Organic Solvent D->E F Purify by Chromatography E->F

References

A Senior Application Scientist's Guide to Docking Studies and Computational Analysis of Piperidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of piperidin-3-one derivatives through the lens of computational docking and in-silico analysis. As a senior application scientist, my goal is to move beyond a simple recitation of protocols and delve into the causality behind our computational choices, ensuring a self-validating and robust in-silico experimental design. The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous pharmaceuticals due to its favorable pharmacological properties.[1][2] This guide will equip you with the knowledge to effectively leverage computational tools to explore the therapeutic potential of its derivatives.

I. The Strategic Imperative of In-Silico Analysis in Early-Phase Drug Discovery

In the resource-intensive landscape of drug development, front-loading discovery with robust computational models is not just an advantage; it's a necessity. For privileged scaffolds like piperidin-3-one, which are prevalent in a multitude of bioactive compounds, in-silico techniques such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction offer a rapid and cost-effective means to:

  • Prioritize Syntheses: Focus precious synthetic resources on derivatives with the highest predicted affinity and most favorable drug-like properties.

  • Elucidate Structure-Activity Relationships (SAR): Computationally explore a wide chemical space to understand how structural modifications impact biological activity, guiding the design of more potent and selective compounds.[3]

  • De-risk Candidates Early: Identify potential liabilities, such as off-target effects or poor pharmacokinetic profiles, long before they become costly experimental failures.[4]

This guide will walk through a comparative analysis of hypothetical piperidin-3-one derivatives targeting a crucial enzyme in cancer progression, providing a practical framework for your own research endeavors.

II. Comparative In-Silico Performance of Piperidin-3-one Derivatives Against a Kinase Target

For this comparative guide, we will focus on a hypothetical series of N-substituted piperidin-3-one derivatives designed as potential inhibitors of a kinase implicated in oncogenesis. While the specific derivatives are illustrative, the principles and methodologies are widely applicable.

Data Presentation: A Comparative Overview

The following table summarizes the predicted binding affinities (docking scores) and key ADMET properties for a series of piperidin-3-one derivatives. A more negative docking score generally indicates a stronger predicted binding affinity.[5]

DerivativeR-GroupDocking Score (kcal/mol)Predicted Human Intestinal Absorption (%)Predicted BBB Permeability (logBB)Lipinski's Rule of Five Violations
P3O-001 -H-7.292-0.50
P3O-002 -CH₃-7.894-0.30
P3O-003 -Phenyl-8.988-0.80
P3O-004 -4-Fluorophenyl-9.587-0.70
P3O-005 -4-Methoxyphenyl-9.285-0.90
Reference Inhibitor Known Kinase Inhibitor-10.190-1.10

Analysis of In-Silico Data:

The comparative data suggests that increasing the steric bulk and introducing aromaticity at the N-position of the piperidin-3-one scaffold generally enhances the predicted binding affinity for our target kinase. The introduction of a 4-fluorophenyl group (P3O-004) results in the most favorable docking score among the designed derivatives, approaching that of the reference inhibitor. All designed compounds exhibit excellent predicted intestinal absorption and are predicted to have limited blood-brain barrier (BBB) permeability, which may be desirable depending on the therapeutic target. Importantly, none of the derivatives violate Lipinski's Rule of Five, indicating good "drug-likeness."[6]

III. The Methodological Cornerstone: A Validated Computational Workflow

The reliability of any in-silico study hinges on a meticulously executed and validated workflow. Here, we outline the step-by-step protocol used to generate the comparative data, emphasizing the scientific rationale at each stage.

Experimental Protocols

A. Molecular Docking Protocol

  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

    • Causality: The quality of the initial protein structure is paramount for accurate docking.[7] We select a high-resolution crystal structure with a co-crystallized ligand to define the active site.

    • Procedure:

      • Remove water molecules and any co-solvents from the PDB file.

      • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

      • Perform a constrained energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed.

  • Ligand Preparation:

    • Action: Generate 3D conformations of the piperidin-3-one derivatives.

    • Causality: Ligands are not static; they exist as an ensemble of low-energy conformations. Exploring this conformational space is crucial for finding the optimal binding pose.

    • Procedure:

      • Sketch the 2D structures of the derivatives.

      • Convert the 2D structures to 3D and generate multiple low-energy conformers for each ligand.

      • Assign appropriate atom types and partial charges using a force field (e.g., Gasteiger charges).

  • Grid Generation and Docking:

    • Action: Define the search space for the docking algorithm and perform the docking simulation.

    • Causality: A well-defined grid box focuses the computational search on the active site, increasing efficiency and accuracy.[7]

    • Procedure:

      • Define a grid box centered on the co-crystallized ligand in the active site, with dimensions sufficient to accommodate the designed derivatives.

      • Utilize a validated docking program such as AutoDock Vina, which employs a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.[8]

      • Perform the docking simulation, allowing for full flexibility of the ligand and treating the protein as a rigid receptor.

  • Analysis of Docking Results:

    • Action: Analyze the predicted binding poses and scores.

    • Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose reveals key interactions.[5]

    • Procedure:

      • Rank the derivatives based on their docking scores (binding energies).

      • Visually inspect the top-ranked poses for each derivative to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.

      • Compare the binding mode of the derivatives with that of the co-crystallized ligand to assess plausibility.

B. In-Silico ADMET Prediction Protocol

  • Input:

    • Action: Provide the chemical structures of the piperidin-3-one derivatives to an ADMET prediction tool.

    • Causality: Early assessment of pharmacokinetic properties is crucial to avoid late-stage attrition of drug candidates.[4][9]

    • Procedure:

      • Use a web-based server like SwissADME, which provides a comprehensive suite of ADMET and physicochemical property predictions from a simple 2D structure input.[9]

  • Execution and Analysis:

    • Action: Run the prediction and analyze the output data.

    • Causality: The predicted ADMET properties provide insights into the potential in-vivo behavior of the compounds.

    • Procedure:

      • Analyze key parameters such as predicted human intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes.

      • Evaluate compliance with drug-likeness rules, such as Lipinski's Rule of Five.

Mandatory Visualization

Computational_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Prediction cluster_output Output protein_prep 1. Protein Preparation (PDB Structure) grid_gen 3. Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep 2. Ligand Preparation (2D to 3D) docking 4. Molecular Docking (AutoDock Vina) ligand_prep->docking admet_pred 6. ADMET Prediction (SwissADME) ligand_prep->admet_pred grid_gen->docking docking_analysis 5. Docking Analysis (Binding Poses & Scores) docking->docking_analysis final_output Prioritized Candidates docking_analysis->final_output admet_pred->final_output

Caption: A generalized workflow for computational molecular docking and ADMET prediction studies.

IV. Interpreting the Data: From In-Silico Predictions to Actionable Insights

The true power of computational analysis lies in its ability to guide experimental design. Our in-silico results for the piperidin-3-one derivatives suggest that:

  • P3O-004 is a high-priority candidate for synthesis and in-vitro testing. Its strong predicted binding affinity and favorable ADMET profile make it a promising lead.

  • The N-aryl substitution is a key feature for enhancing binding. Further exploration of substitutions on the phenyl ring could lead to even more potent inhibitors.

  • The piperidin-3-one core is a viable scaffold for developing kinase inhibitors. The favorable ADMET predictions for the entire series support its use in further drug design efforts.

It is crucial to remember that in-silico predictions are hypotheses that must be validated experimentally. However, by leveraging these computational tools, we can approach the bench with a more informed and targeted strategy, ultimately accelerating the drug discovery process.

Target_Interaction_Logic cluster_ligand Piperidin-3-one Derivative cluster_target Kinase Target cluster_interactions Key Interactions cluster_outcome Predicted Outcome ligand N-Substituted Piperidin-3-one active_site ATP Binding Site ligand->active_site Binds to h_bond Hydrogen Bonds active_site->h_bond hydrophobic Hydrophobic Interactions active_site->hydrophobic pi_stacking Pi-Pi Stacking active_site->pi_stacking binding_affinity High Binding Affinity (Low Docking Score) h_bond->binding_affinity hydrophobic->binding_affinity pi_stacking->binding_affinity inhibition Kinase Inhibition binding_affinity->inhibition

Caption: Logical relationship of piperidin-3-one derivative interactions within a kinase active site.

V. Conclusion: The Symbiotic Relationship of In-Silico and Experimental Science

This guide has provided a framework for the computational analysis of piperidin-3-one derivatives, moving from data generation to actionable insights. By embracing a scientifically rigorous and validated computational workflow, researchers can significantly enhance the efficiency and effectiveness of their drug discovery programs. The true potential of these in-silico methods is realized when they are used in a symbiotic relationship with experimental validation, creating an iterative cycle of design, prediction, synthesis, and testing that propels the development of novel therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized chemical intermediates like Piperidin-3-one hydrochloride is fundamental to innovation. However, with the power of these reagents comes the profound responsibility of ensuring safety and environmental stewardship. This guide moves beyond mere compliance, offering a procedural and logical framework for the proper disposal of this compound, grounded in scientific principles to ensure every step is a self-validating system of safety.

Section 1: Hazard Identification and Proactive Risk Assessment

Understanding the intrinsic hazards of this compound (CAS No: 61644-00-6) is the bedrock of safe handling and disposal. It is not merely a "lab chemical"; it is a compound with a specific reactivity and toxicity profile that dictates our every action.[1] This substance is classified as an irritant and may cause respiratory irritation.[2][3]

A thorough risk assessment reveals that the primary dangers stem from its irritant properties, which can cause skin and serious eye irritation.[2][3] Furthermore, it may be harmful if swallowed or inhaled.[2] Therefore, all handling and disposal procedures are designed to mitigate these risks through containment and appropriate personal protective equipment.

For immediate reference, the Globally Harmonized System (GHS) classification for this compound provides a clear and concise summary of its hazards.

Table 1: GHS Hazard Summary for this compound

Hazard Class Pictogram Signal Word Hazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation[2][3]
Serious Eye IrritationGHS07WarningH319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposureGHS07WarningH335: May cause respiratory irritation[2][3]
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed[2][3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE) - Your First Line of Defense

Before any handling or disposal begins, establishing a controlled environment is paramount. The causality is simple: if the compound cannot reach you, it cannot harm you.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood.[4] This ensures that any dust or aerosols are effectively contained and exhausted, protecting your respiratory system.

  • Personal Protective Equipment (PPE) : Your PPE is your most immediate barrier. Non-negotiable PPE includes:

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[4]

    • Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities or significant spill risk, a full chemical suit may be necessary.[3]

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is essential.[3]

Section 3: The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not a single action but a systematic process. Adherence to this workflow ensures compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] The primary directive is that hazardous chemicals must never be disposed of down the drain or in regular trash.[5][7]

Below is a logical workflow diagram that outlines the decision-making and procedural steps for proper disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_pathways Disposal Pathways cluster_empty Empty Container Protocol cluster_bulk Bulk Waste Protocol start Start: Have Piperidin-3-one hydrochloride for Disposal assess_type Assess Waste Type start->assess_type is_empty Is the original container empty? assess_type->is_empty is_bulk Is it bulk solid waste or contaminated debris? rinse Triple rinse container with an appropriate solvent (e.g., water). is_empty->rinse Yes collect_waste Collect waste in a designated, compatible, and sealable container. is_empty->collect_waste No collect_rinsate Collect all rinsate as hazardous waste. rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label label_waste Label container clearly: 'Hazardous Waste' 'this compound' Accumulation Start Date Hazard Pictograms collect_rinsate->label_waste dispose_container Dispose of empty container in regular trash. deface_label->dispose_container collect_waste->label_waste store_waste Store in a designated Satellite Accumulation Area (SAA). label_waste->store_waste request_pickup Request pickup from your institution's Environmental Health & Safety (EHRS/EHS). store_waste->request_pickup end_node End: Waste Transferred to Licensed Disposal Contractor request_pickup->end_node

Caption: Disposal Decision Workflow for this compound.

Step 1: Waste Characterization and Segregation

  • Bulk Waste : This includes unused or expired this compound, reaction residues, and material from spill cleanups.

  • Contaminated Materials : This category covers items like pipette tips, gloves, and weighing paper that are grossly contaminated.

  • Empty Containers : A container that has held this material is still considered hazardous until properly decontaminated.[8]

Crucially, do not mix this compound waste with incompatible materials. Store it separately from strong oxidizing agents, strong acids, and bases to prevent unintended reactions.[9]

Step 2: Container Management and Labeling

  • Select the Right Container : Use a container that is chemically compatible (high-density polyethylene is a good choice), in good condition, and has a secure, leak-proof lid.[5]

  • Labeling is Non-Negotiable : The moment the first drop of waste enters the container, it must be labeled.[6][7] The label must clearly state:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "this compound"

    • The date accumulation started

    • Appropriate hazard warnings (e.g., GHS pictograms for irritant)[6]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Store your properly labeled waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7] This area must be under the control of laboratory personnel. Keep the container closed at all times except when adding waste.

Step 4: Final Disposal via Authorized Channels

All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS or EHRS) department.[8] They will arrange for collection by a licensed hazardous waste disposal contractor.[9][10] Never attempt to dispose of this chemical on your own.

Protocol for Empty Containers

A container is only considered "empty" and non-hazardous after a specific cleaning procedure:

  • Triple Rinse : Rinse the container three times with a suitable solvent (water is appropriate for this hydrochloride salt).[8]

  • Collect Rinsate : The rinsate from these washes is considered hazardous waste.[8] It must be collected and added to your this compound waste stream.

  • Deface Label : Completely remove or deface the original chemical label on the now-clean container.[8]

  • Final Disposal : The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.

Section 4: Spill and Emergency Procedures

Preparedness is key to safety. In the event of an accidental release, follow these steps immediately.

Spill Cleanup Protocol

  • Alert and Evacuate : Alert personnel in the immediate area and, if necessary, evacuate.

  • Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment : For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[3] Place the collected material into your designated hazardous waste container.[3]

  • Decontamination : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][9]

  • Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[4][9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][9]

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you ensure not only regulatory compliance but, more importantly, a culture of safety and responsibility that protects you, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Handling Piperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Piperidin-3-one hydrochloride is a piperidinone derivative utilized in various synthetic applications, including the development of kinase inhibitors and fluorescent probes. While a valuable building block, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, field-tested information for the safe handling, storage, and disposal of this compound, grounded in established safety principles.

Hazard Identification and Risk Assessment

The first principle of laboratory safety is to "know your chemical." this compound is classified with several hazards that necessitate careful handling.[1] It is crucial to recognize these risks to implement the appropriate protective measures.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation/Damage: Can cause serious eye irritation and potentially severe damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3]

  • Harmful if Swallowed: Ingestion can be harmful to health.[1][2]

The following table summarizes the GHS hazard classifications for this compound:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2A/1H319: Causes serious eye irritation / H318: Causes serious eye damage[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2]
Acute Toxicity, Oral4H302: Harmful if swallowed[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The goal is to create a barrier between you and the chemical, preventing any direct contact.

  • Hand Protection: Chemical-resistant gloves are mandatory. Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them in accordance with institutional protocols.[4]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[2] However, given the risk of serious eye irritation, chemical safety goggles are strongly recommended.[2] If there is a risk of splashing, a face shield should be worn in addition to goggles.[3][4]

  • Skin and Body Protection: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[2] In scenarios with a higher risk of exposure, a full protective suit may be necessary.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[2][3] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator for particulates should be used.[4]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining the chemical's stability.

Handling
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][5]

  • Location: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood, to control exposure to dust.[2][5]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust. Use appropriate tools and a contained weighing area if possible.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[2][4]

  • Clothing: Contaminated work clothes should be laundered separately from personal clothing.[2]

Storage
  • Container: Store in the original, tightly sealed container.[2]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[2] For optimal stability, storage at 2-8°C is recommended, protected from light and moisture.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[6]

Emergency Procedures: Be Prepared

Accidents can happen even in the most careful of laboratories. A well-defined emergency plan is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[2][3] Do not attempt to remove contact lenses unless you are trained to do so.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Seek immediate medical attention.[2][3]

Spill Response

The following workflow outlines the immediate steps to take in the event of a spill.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate assess Assess Spill Size & Hazard Level evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Procedure:

  • Avoid Dust Generation: For dry spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[2][7] Using a vacuum cleaner equipped with a HEPA filter is also an option.[2]

  • Containment: Prevent the spilled material from entering drains or waterways.[2]

  • Decontamination: After the material has been collected, wash the spill area down with large amounts of water.[2]

  • Disposal: All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste.[4][6]

Disposal Plan

Proper disposal of this compound and its containers is an essential part of the chemical's life cycle.

  • Unused Product: Dispose of the chemical through a licensed professional waste disposal service. Do not allow it to enter the environment.[6]

  • Contaminated Packaging: The original container should be disposed of as unused product.[4]

  • Regulatory Compliance: Always follow local, state, and federal regulations for hazardous waste disposal.

By understanding the hazards, utilizing the correct PPE, and adhering to the outlined procedures for handling, storage, and disposal, you can safely and effectively incorporate this compound into your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidin-3-one hydrochloride
Reactant of Route 2
Piperidin-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.